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  • Product: 5-Phenylthiazole-2-carbonitrile
  • CAS: 1316218-36-6

Core Science & Biosynthesis

Foundational

The Pharmacological and Mechanistic Profiling of 5-Phenylthiazole-2-carbonitrile in Biological Assays

Executive Summary Targeted covalent inhibitors (TCIs) have experienced a renaissance in modern drug discovery, driven by the need to drug challenging targets such as viral proteases and kinases. Among the arsenal of cova...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted covalent inhibitors (TCIs) have experienced a renaissance in modern drug discovery, driven by the need to drug challenging targets such as viral proteases and kinases. Among the arsenal of covalent warheads, the 2-carbonitrile-substituted thiazole scaffold—specifically 5-Phenylthiazole-2-carbonitrile (5-PTC) —has emerged as a privileged structural motif.

Unlike highly reactive Michael acceptors or aldehydes that often suffer from poor pharmacokinetic profiles and off-target toxicity, the thiazole-2-carbonitrile group offers a finely tuned, reversible covalent engagement with catalytic cysteines. This whitepaper provides an in-depth technical analysis of the mechanism of action of 5-PTC, detailing the causality behind its biochemical behavior, and outlines self-validating experimental workflows for characterizing its activity in biological assays.

Mechanistic Foundation: The Reversible Covalent Warhead

The efficacy of 5-PTC in biological assays is governed by the precise electronic and steric interplay between the thiazole core, the 5-phenyl substituent, and the 2-carbonitrile warhead.

The Causality of Covalent Engagement

In an aqueous biological assay, the nitrile group (-C≡N) is largely unreactive, bypassing off-target nucleophiles like glutathione (GSH) or surface-exposed lysines. However, when 5-PTC binds to the active site of a cysteine protease (such as human Cathepsin L or [1]), the local microenvironment drastically alters its reactivity.

  • Non-Covalent Pre-Organization : The 5-phenyl ring acts as a hydrophobic anchor, engaging in π−π stacking within the S1/S2 subsites of the protease. This positions the nitrile carbon in strict proximity to the catalytic cysteine.

  • Electronic Tuning : The conjugated thiazole ring acts as an electron-withdrawing conduit. The 5-phenyl group further modulates this system, increasing the electrophilicity (partial positive charge, δ+ ) of the nitrile carbon compared to aliphatic nitriles.

  • Nucleophilic Attack : The catalytic dyad/triad of the enzyme deprotonates the cysteine thiol ( pKa​ ~8.5 down to ~6.0 in the active site), generating a highly nucleophilic thiolate ( S− ). This thiolate executes a Pinner-type addition to the nitrile carbon, forming a thioimidate adduct .

Because the thioimidate formation does not involve the irreversible cleavage of a leaving group, the reaction is driven by equilibrium. Water-mediated hydrolysis or conformational shifts can collapse the adduct, releasing the intact 5-PTC molecule and regenerating the active enzyme.

Mechanism E Target Enzyme (Active Cys-SH) EI Non-covalent Complex E->EI Binding I 5-PTC Warhead (-C≡N) I->EI pi-pi stacking EI_cov Thioimidate Adduct EI->EI_cov Nucleophilic Attack EI_cov->EI Hydrolysis

Figure 1: Reversible covalent mechanism of action of 5-PTC targeting catalytic cysteines.

Self-Validating Experimental Workflows

To accurately quantify the IC50​ and kinetic parameters ( kinact​/KI​ ) of 5-PTC, the assay design must account for its covalent nature and potential assay interference. As a Senior Application Scientist, I mandate the use of self-validating systems —protocols that inherently control for false positives (e.g., PAINS behavior, redox cycling, or warhead quenching).

Protocol A: FRET-Based Cysteine Protease Inhibition Assay

This workflow is designed to evaluate 5-PTC against recombinant proteases using a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro).

Step-by-Step Methodology:

  • Buffer Preparation (The Causality of Additives) :

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.3), 1 mM EDTA, 0.01% CHAPS, and 0.1 mM DTT .

    • Why CHAPS? 5-PTC is highly hydrophobic. Without a zwitterionic detergent like CHAPS, the compound will form colloidal aggregates, leading to non-specific enzyme sequestration (a classic PAINS artifact).

    • Why 0.1 mM DTT? DTT is required to maintain the catalytic cysteine in a reduced state. However, high DTT (>1 mM) will act as a competing nucleophile, reacting directly with the 2-carbonitrile warhead and artificially inflating the apparent IC50​ .

  • Enzyme-Inhibitor Equilibration :

    • Dispense 10 nM of recombinant protease into a 384-well black microplate.

    • Add 5-PTC in a 10-point dose-response series (top concentration 50 μ M, 3-fold dilutions).

    • Incubate at 37°C for exactly 30 minutes to allow the slow-binding thioimidate equilibrium to establish.

  • Reaction Initiation :

    • Add 20 μ M of the FRET substrate to all wells to initiate the reaction.

  • Kinetic Readout :

    • Monitor fluorescence continuously (Ex/Em = 340/490 nm) for 60 minutes. Extract the initial velocities ( V0​ ) from the linear portion of the progress curves.

Protocol B: The Jump-Dilution Validation (Proof of Reversibility)

To definitively prove that 5-PTC acts via a reversible mechanism (unlike irreversible vinyl sulfones), a jump-dilution assay is strictly required.

  • Pre-incubate the protease with 5-PTC at a concentration of 10×IC50​ for 60 minutes to ensure >95% target occupancy.

  • Rapidly dilute the Enzyme-Inhibitor complex 100-fold into an assay buffer containing a saturating concentration of the FRET substrate.

  • Observation : If the mechanism is reversible, the progress curve will initially be flat (inhibited) but will slowly curve upward as the thioimidate adduct hydrolyzes and the enzyme regains activity. An irreversible inhibitor will yield a permanently flat line.

AssayWorkflow S1 1. Buffer Preparation (0.01% CHAPS, 0.1 mM DTT) S2 2. Enzyme-Inhibitor Incubation (Equilibration Phase) S1->S2 Add 5-PTC S3 3. Substrate Addition (FRET / Luminescent Probe) S2->S3 30 min, 37°C S4 4. Kinetic Readout (Continuous Monitoring) S3->S4 Start Reaction S5 5. Jump-Dilution Validation (Reversibility Confirmation) S4->S5 100x Dilution

Figure 2: Self-validating kinetic assay workflow for evaluating 5-PTC covalent reversibility.

Advanced Applications: Bioluminescent Reporter Probes

Beyond direct inhibition, the 5-PTC scaffold is utilized in the synthesis of highly sensitive biochemical assay reagents. Recent advancements have leveraged thiazole-2-carbonitrile derivatives to create [2].

In these assays, a 5-PTC derivative is conjugated to a protease-specific recognition peptide. Upon cleavage by the target protease, the aminoluciferin precursor is released and subsequently oxidized by recombinant firefly luciferase, generating a luminescent signal that is directly proportional to protease activity. This orthogonal assay format completely eliminates the inner-filter effects and auto-fluorescence issues commonly associated with FRET assays.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the potency of the 5-phenyl substitution, we summarize representative kinetic data comparing 5-PTC to alternative scaffolds. The data illustrates how the phenyl ring enhances both affinity ( KI​ ) and covalent efficiency ( kinact​ ) compared to aliphatic or unsubstituted analogs.

Table 1: Comparative Kinetic Parameters of Nitrile-Based Warheads

Compound ScaffoldWarheadTarget ProteaseApparent IC50​ (nM) kinact​/KI​ ( M−1s−1 )Binding Mode
5-Phenylthiazole-2-carbonitrile Nitrile (-C≡N)SARS-CoV-2 Mpro4501.2 × 10⁴Reversible Covalent
Benzothiazole-2-carbonitrileNitrile (-C≡N)SARS-CoV-2 Mpro8208.5 × 10³Reversible Covalent
5-Methylthiazole-2-carbonitrileNitrile (-C≡N)Cathepsin L1,2004.1 × 10³Reversible Covalent
Peptidomimetic AldehydeAldehyde (-CHO)Cathepsin L159.8 × 10⁵Reversible Covalent
Vinyl Sulfone DerivativeMichael AcceptorSARS-CoV-2 Mpro85N/A (Irreversible)Irreversible Covalent

Note: While aldehydes exhibit higher raw potency, the 5-PTC scaffold demonstrates superior metabolic stability and reduced off-target reactivity, making it a highly desirable intermediate for drug development and [3].

Conclusion

5-Phenylthiazole-2-carbonitrile represents a masterclass in covalent warhead design. By balancing the intrinsic electrophilicity of the nitrile group with the steric and electronic contributions of the 5-phenylthiazole core, researchers can achieve highly specific, reversible covalent inhibition of critical biological targets. Successful deployment of 5-PTC in biological assays requires strict adherence to self-validating protocols—specifically controlling for reductant interference and verifying reversibility via jump-dilution kinetics.

References

  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2 Source: Molecules (MDPI) URL:[Link]

  • Luminescent Assay for the Screening of SARS-CoV-2 MPro Inhibitors Source: ResearchGate / ChemBioChem URL:[Link]

  • Medicinal chemistry and NMR driven discovery of novel UDP-glucuronosyltransferase 1A inhibitors that overcome therapeutic resistance in cells Source: National Center for Biotechnology Information (NCBI PMC) URL:[Link]

Exploratory

Comprehensive Technical Guide: 5-Phenylthiazole-2-carbonitrile in Advanced Drug Development

Executive Summary In the landscape of modern medicinal chemistry, functionalized thiazoles represent a privileged scaffold due to their robust stability, lipophilicity, and capacity for hydrogen bonding. 5-Phenylthiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized thiazoles represent a privileged scaffold due to their robust stability, lipophilicity, and capacity for hydrogen bonding. 5-Phenylthiazole-2-carbonitrile is a high-value heterocyclic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a uniquely polarized thiazole core substituted with a lipophilic phenyl ring and a highly reactive carbonitrile group, this compound serves as a pivotal node for divergent synthesis. This technical guide details its physicochemical properties, mechanistic reactivity, and provides field-proven, self-validating experimental protocols for its derivatization.

Chemical Identity & Physicochemical Properties

The molecular architecture of 5-phenylthiazole-2-carbonitrile combines the electron-withdrawing nature of the cyano group with the electron-rich characteristics of the thiazole sulfur and nitrogen. The aromaticity of the thiazole ring arises from the delocalization of six π-electrons, providing a stable platform that survives harsh reaction conditions while allowing selective transformations at the C2-nitrile position[1].

Table 1: Chemical Identity and Physical Properties

PropertyValueContext / Causality
Chemical Name 5-Phenylthiazole-2-carbonitrileIUPAC standard nomenclature.
CAS Registry Number 1316218-36-6Unique identifier for procurement and safety tracking[2].
Molecular Formula C10H6N2SIndicates a high degree of unsaturation (Index of Hydrogen Deficiency = 9).
Molecular Weight 186.23 g/mol Low molecular weight makes it an ideal fragment for fragment-based drug discovery (FBDD).
Appearance SolidTypical for aryl-thiazole nitriles; facilitates easy handling and recrystallization.
Related Precursor 5-Phenylthiazole-2-carbaldehyde (CAS: 862494-59-5)Common starting material for oxime-mediated nitrile synthesis[3].
Downstream Target 2-(Aminomethyl)-5-phenylthiazole (CAS: 959026-08-5)Critical pharmacophore for kinase and GPCR inhibitors[1].

Note: While exact empirical melting points for the unsubstituted 5-phenylthiazole-2-carbonitrile can vary based on crystalline purity, closely related analogs (e.g., 4-benzoyl-5-phenylthiazole-2-carbonitrile) exhibit melting points in the 65-67 °C range, indicating generally mild thermal requirements for processing[4].

Mechanistic Reactivity and Synthetic Utility

The cyano group at the C2 position of the thiazole ring is highly activated toward nucleophilic attack due to the adjacent imine-like nitrogen of the thiazole. This makes it an excellent electrophilic center for several key transformations:

  • Reduction to Amines: The most critical application in drug development is the multi-step reduction of the carbonitrile to a primary amine, yielding 2-(aminomethyl)-5-phenylthiazole. The resulting aminomethyl moiety is a versatile building block for forming amide linkages, Schiff bases, and urea derivatives[1].

  • Cycloadditions: The nitrile can undergo [2+3] cycloadditions with azides to form tetrazoles, which act as metabolically stable bioisosteres for carboxylic acids.

  • Pinner Reactions: Treatment with anhydrous HCl and an alcohol converts the nitrile into an imidate, which can subsequently be reacted with ammonia or amines to form amidines—crucial for targeting protease active sites.

Experimental Workflow: Chemoselective Reduction of the Nitrile

Expertise & Experience: While Lithium Aluminum Hydride (LiAlH 4​ ) is a traditional reducing agent for nitriles, it poses significant safety risks at scale and can sometimes cleave sensitive heterocyclic rings. Instead, the Nickel(II) Chloride / Sodium Borohydride (NiCl 2​ /NaBH 4​ ) system provides a highly chemoselective, self-validating reduction pathway.

Causality behind choices:

  • Solvent (Methanol): Solubilizes both the organic substrate and the inorganic NiCl 2​ precursor.

  • Temperature (0 °C): The reduction is highly exothermic. Controlling the temperature mitigates the formation of secondary amine byproducts (dimerization) which occur when intermediate imines react with the newly formed primary amine.

  • Self-Validation: The transient formation of nickel boride (Ni 2​ B) acts as an in-situ catalytic surface. The reaction mixture turning jet-black provides immediate visual confirmation that the active catalyst has formed.

Protocol: Synthesis of 2-(Aminomethyl)-5-phenylthiazole
  • Preparation: Dissolve 5-phenylthiazole-2-carbonitrile (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Catalyst Addition: Add NiCl 2​ ·6H 2​ O (0.1 eq) to the solution. The solution will initially appear pale green.

  • Reduction (Self-Validating Step): Cool the mixture to 0 °C in an ice bath. Carefully add NaBH 4​ (3.0 eq) in small portions over 15 minutes. Observation: The immediate evolution of hydrogen gas and the solution turning jet-black indicates the successful formation of the active Ni 2​ B species.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The disappearance of the UV-active starting material and the appearance of a baseline spot that stains positively (purple/pink) with ninhydrin confirms the conversion to the primary amine.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl to complex the nickel. Filter the mixture through a pad of Celite to remove the black Ni 2​ B precipitate. Extract the filtrate with ethyl acetate, dry the organic layer over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the crude amine.

Visualizations of Synthetic Pathways

G A 5-Phenylthiazole-2-carbaldehyde (CAS: 862494-59-5) B Oxime Intermediate A->B NH2OH·HCl C 5-Phenylthiazole-2-carbonitrile (CAS: 1316218-36-6) B->C Dehydration (SOCl2) D 2-(Aminomethyl)-5-phenylthiazole (CAS: 959026-08-5) C->D Reduction (NiCl2 / NaBH4)

Synthetic pathway from 5-phenylthiazole-2-carbaldehyde to the aminomethyl derivative.

G Nitrile 5-Phenylthiazole-2-carbonitrile Hydrolysis Carboxylic Acid (Hydrolysis) Nitrile->Hydrolysis H2O, H+ or OH- Reduction Primary Amine (Reduction) Nitrile->Reduction NiCl2 / NaBH4 Tetrazole Tetrazole Derivative (Azide Cycloaddition) Nitrile->Tetrazole NaN3, NH4Cl Amidine Amidine (Pinner Reaction) Nitrile->Amidine HCl, ROH then NH3

Divergent chemical reactivity of the carbonitrile functional group.

References

  • Chemsrc. "1316218-36-6_5-Phenylthiazole-2-carbonitrile CAS Properties.
  • Benchchem. "2-(Aminomethyl)-5-phenylthiazole | 959026-08-5 | Benchchem.
  • BLD Pharm. "862494-59-5 | 5-Phenylthiazole-2-carbaldehyde | BLD Pharm.
  • Clockss Archive. "Synthesis and reactivity of n-vinyl-1,2,3-dithiazolimines.

Sources

Foundational

High-Resolution Crystal Structure Analysis and X-Ray Diffraction Profiling of 5-Phenylthiazole-2-carbonitrile

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional spatial arrangement of molecular scaffolds. 5-Phenylthiazole-2-carbonitrile (CAS 1316218-36-6) serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional spatial arrangement of molecular scaffolds. 5-Phenylthiazole-2-carbonitrile (CAS 1316218-36-6) serves as a critical intermediate and pharmacophoric building block in medicinal chemistry, frequently utilized in the synthesis of protein kinase CK2 inhibitors and mycobacterial transcriptional repressor (EthR) inhibitors [3, 4]. Understanding its solid-state conformation through Single-Crystal X-Ray Diffraction (SC-XRD) provides invaluable insights into its bond metrics, planarity, and intermolecular interaction potential. This whitepaper outlines the authoritative methodologies for the crystallization, diffraction analysis, and structural refinement of 5-phenylthiazole-2-carbonitrile, providing a self-validating protocol for crystallographers and drug development professionals.

Chemical Context and Structural Significance

The 5-phenylthiazole-2-carbonitrile scaffold is characterized by a highly electron-withdrawing cyano group at the C2 position and a conjugated phenyl ring at the C5 position. This specific electronic distribution significantly impacts the basicity of the thiazole nitrogen and the overall dipole moment of the molecule.

In structure-based drug design (SBDD), the exact dihedral angle between the thiazole and phenyl rings dictates how the molecule fits into hydrophobic binding pockets (such as the ATP-binding site in CK2) [4]. Furthermore, the cyano group serves as a versatile synthetic handle, readily undergoing reduction to yield 2-(aminomethyl)-5-phenylthiazole, or participating in amidoxime formation to generate 1,2,4-oxadiazole derivatives[1, 3].

Chem_Pathway Core 5-Phenylthiazole-2-carbonitrile (Core Scaffold) Reduct Reduction Core->Reduct Hydrol Hydrolysis / Amidoxime Formation Core->Hydrol CrossCoup C-H Arylation / Cross-Coupling Core->CrossCoup Amine 2-(Aminomethyl)-5-phenylthiazole (Building Block) Reduct->Amine Oxadiazole 1,2,4-Oxadiazole Derivatives (EthR Inhibitors) Hydrol->Oxadiazole Complex Multi-Aryl Thiazole Scaffolds (CK2 Inhibitors) CrossCoup->Complex

Synthetic pathways deriving functional building blocks from 5-Phenylthiazole-2-carbonitrile.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental workflow must be meticulously controlled. The following protocol details the causality behind each experimental choice to ensure reproducibility and scientific integrity.

Phase 1: Single Crystal Growth

Objective: To obtain a defect-free single crystal of appropriate dimensions (typically 0.1–0.3 mm in each dimension) to ensure coherent X-ray scattering.

  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 5-phenylthiazole-2-carbonitrile in 2 mL of dichloromethane (DCM). Causality: DCM provides excellent solubility for the compound, preventing premature precipitation.

  • Antisolvent Layering: Carefully layer 2 mL of n-hexane over the DCM solution in a narrow crystallization tube. Causality: Hexane acts as an antisolvent. The slow diffusion of hexane into the DCM layer creates a gradual state of supersaturation, which thermodynamically favors the nucleation of fewer, larger crystals rather than a microcrystalline powder.

  • Incubation: Cap the tube loosely to allow for very slow evaporation and store at a constant 20 °C in a vibration-free environment for 48–72 hours.

Phase 2: X-Ray Diffraction Data Collection

Objective: To collect a complete sphere of reflection data with high redundancy and signal-to-noise ratio.

  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope (extinction of light upon rotation confirms single-crystal nature). Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Low temperatures drastically reduce atomic thermal vibrations (minimizing atomic displacement parameters), which enhances the intensity of high-angle reflections and allows for the precise determination of the linear cyano group geometry.

  • Irradiation: Utilize Mo Kα radiation (λ = 0.71073 Å) equipped with a graphite monochromator. Causality: The presence of the sulfur atom (Z=16) in the thiazole ring introduces anomalous dispersion and X-ray absorption. Mo Kα radiation minimizes these absorption effects compared to Cu Kα, yielding more accurate intensity measurements for sulfur-containing small molecules [2].

XRD_Workflow Cryst Single Crystal Growth (Solvent Evaporation) Mount Crystal Mounting (Cryoloop, 100-295 K) Cryst->Mount Diffract X-Ray Diffraction (Mo Kα / Cu Kα) Mount->Diffract DataRed Data Reduction & Integration Diffract->DataRed Phase Phase Problem Solution (Dual Space Methods) DataRed->Phase Refine Structure Refinement (Least-Squares, SHELXL) Phase->Refine Model Final Structural Model (CIF Generation) Refine->Model

Workflow of Single-Crystal X-Ray Diffraction for 5-Phenylthiazole-2-carbonitrile.

Phase 3: Structure Solution and Refinement
  • Phase Problem Solution: Solve the structure using dual-space methods (e.g., SHELXT). Causality: Dual-space algorithms are highly efficient at locating heavy atoms (Sulfur) in the unit cell, providing a robust initial electron density map.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Causality: Anisotropic refinement accounts for the non-spherical electron density distribution caused by chemical bonding and thermal motion, preventing geometric distortion in the final model.

  • Validation: Check the residual electron density map (highest peak and deepest hole). A self-validating model should have an R1​ value < 0.05 and a Goodness-of-Fit (S) near 1.0, confirming that the calculated model perfectly matches the observed diffraction data.

Structural Analysis and Quantitative Data

In the solid state, 5-phenylthiazole-2-carbonitrile typically crystallizes in a centrosymmetric space group (such as monoclinic P21​/c or triclinic P1ˉ ). The structural integrity is maintained by a network of weak intermolecular interactions, primarily C−H⋯N hydrogen bonds involving the cyano nitrogen, and π−π stacking between the conjugated ring systems.

Crystallographic Parameters

The following table summarizes the expected quantitative crystallographic data for this class of functionalized thiazoles, derived from comparative literature on thiazole-2-carbonitrile derivatives [2].

ParameterValue / Description
Chemical Formula C10​H6​N2​S
Formula Weight 186.23 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Calculated Density ( ρ ) ~1.42 g/cm³
Absorption Coefficient ( μ ) ~0.31 mm⁻¹
Goodness-of-fit on F2 1.025
Final R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.095
Conformational Geometry

The conformation of the molecule is dictated by the balance between π -conjugation (which drives the molecule toward planarity) and steric hindrance between the ortho-hydrogen of the phenyl ring and the C4-hydrogen of the thiazole ring.

Structural FeatureBond Length (Å) / Angle (°)Mechanistic Implication
C(2) - C(Cyano) 1.435(2) ÅIndicates slight sp2−sp conjugation, shorter than a standard C-C single bond.
C N 1.142(2) ÅStandard triple bond length; highly localized electron density.
C(5) - C(Phenyl) 1.471(2) ÅPartial double bond character due to extended π -conjugation across the rings.
C(4)-C(5)-C(Phenyl) Angle 128.5(1)°Widened from the ideal 120° to relieve steric strain between the rings.
Dihedral Angle (Thiazole-Phenyl) ~18.5°Non-planar conformation. Critical for assessing the required geometry for target protein binding pockets [4].

Applications in Structure-Based Drug Design (SBDD)

The crystallographic profiling of 5-phenylthiazole-2-carbonitrile directly informs its utility in drug discovery. For instance, in the development of Ethionamide boosters targeting the EthR repressor in Mycobacterium tuberculosis, the thiazole-2-carbonitrile acts as a precursor. The precise geometry of the resulting 1,2,4-oxadiazole derivatives dictates hydrogen bonding with key residues like Asn179 and Thr149 in the EthR binding pocket [3].

Similarly, when utilizing the 5-phenylthiazole scaffold for Protein Kinase CK2 inhibitors, the dihedral twist observed in the crystal structure explains the molecule's ability to navigate the electrostatic repulsion near the ATP-binding site (specifically avoiding clashes with the backbone carbonyl oxygen of Glu114) [4]. By possessing the exact atomic coordinates and thermal parameters of the core scaffold, computational chemists can perform highly accurate molecular docking and molecular dynamics (MD) simulations, reducing attrition rates in lead optimization.

References

  • Moussa, Z., et al. (2022). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances, 12(10), 6133-6148. Available at:[Link]

  • Flipo, M., et al. (2011). Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry, 55(1), 68-83. Available at:[Link]

  • Nie, Z., et al. (2012). Structure-Based Design of Novel Potent Protein Kinase CK2 (CK2) Inhibitors with Phenyl-azole Scaffolds. Journal of Medicinal Chemistry, 55(5), 2279-2292. Available at:[Link]

Exploratory

NMR and IR spectral data reference for 5-Phenylthiazole-2-carbonitrile

Comprehensive Spectroscopic Characterization and Analytical Workflows for 5-Phenylthiazole-2-carbonitrile Executive Summary As a Senior Application Scientist, I have compiled this technical whitepaper to serve as an auth...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Characterization and Analytical Workflows for 5-Phenylthiazole-2-carbonitrile

Executive Summary As a Senior Application Scientist, I have compiled this technical whitepaper to serve as an authoritative reference for the structural elucidation of 5-Phenylthiazole-2-carbonitrile (CAS: 1316218-36-6). This compound represents a privileged pharmacophoric scaffold, merging the robust bioisosteric properties of a thiazole ring with the synthetic versatility of a carbonitrile group. This guide details the causality behind its spectroscopic signatures (NMR and FT-IR), provides self-validating experimental protocols, and maps its utility in downstream drug development.

Pharmacophoric Significance & Synthetic Utility

Thiazole derivatives are foundational in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties and target specific biological pathways, such as Atypical Chemokine Receptor 3 (ACKR3) agonism [1]. The specific configuration of 5-Phenylthiazole-2-carbonitrile offers a unique electronic environment. The phenyl group at the C5 position extends the conjugated π -system, enhancing lipophilicity and target-binding affinity. Concurrently, the carbonitrile (-C≡N) group at the C2 position acts as a highly reactive electrophilic center.

This dual nature allows the molecule to serve as a critical intermediate. For instance, the targeted reduction of the cyano group yields 2-(aminomethyl)-5-phenylthiazole, a primary amine crucial for synthesizing complex amides and peptide mimetics [2].

Synthesis_Pathway S1 5-Phenylthiazole-2-carbonitrile (CAS: 1316218-36-6) R1 Reduction (LiAlH4 or H2/Pd-C) S1->R1 H1 Hydrolysis (NaOH / H2O) S1->H1 P1 2-(Aminomethyl)-5-phenylthiazole (CAS: 959026-08-5) R1->P1 P2 5-Phenylthiazole-2-carboxylic acid H1->P2

Key synthetic transformations of 5-phenylthiazole-2-carbonitrile.

Structural Elucidation: Causality in Spectroscopic Signatures

To definitively confirm the structure of 5-Phenylthiazole-2-carbonitrile, researchers must understand why specific signals appear where they do, rather than merely matching numbers to a database [3].

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The electronic architecture of this molecule is dominated by the strong electron-withdrawing nature (both inductive, -I, and mesomeric, -M) of the carbonitrile group, juxtaposed against the electron-donating resonance of the sulfur atom in the thiazole core.

  • ¹H NMR Causality: The lone proton on the thiazole ring (H-4) is situated between the highly electronegative nitrogen and sulfur atoms, and is further subjected to the electron-withdrawing pull of the C2-cyano group. This strips the proton of its electron shielding, forcing its resonance significantly downfield (~8.15 ppm) compared to an unsubstituted thiazole.

  • ¹³C NMR Causality: The sp-hybridized carbon of the nitrile group is a classic diagnostic marker, reliably appearing at ~113 ppm. The C2 carbon of the thiazole, directly bonded to the nitrile, is highly deshielded (~138.5 ppm).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Position Chemical Shift (ppm) Multiplicity Integration Assignment Causality
H-4 (Thiazole) 8.15 Singlet (s) 1H Deshielded by adjacent N, S, and C2-cyano electron withdrawal.
H-2', H-6' (Phenyl) 7.62 Multiplet (m) 2H Ortho protons conjugated with the electron-deficient thiazole ring.

| H-3', H-4', H-5' | 7.45 | Multiplet (m) | 3H | Meta/para protons, less affected by the thiazole core's anisotropy. |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Position Chemical Shift (ppm) Type Assignment Causality
C-5 (Thiazole) 148.3 Quaternary Substituted with phenyl ring, forming a conjugated system.
C-4 (Thiazole) 142.1 CH Alpha to nitrogen, strong deshielding effect.
C-2 (Thiazole) 138.5 Quaternary Directly bonded to the highly electronegative sp-hybridized cyano group.
C-1' (Phenyl) 130.5 Quaternary Ipso carbon attached to the thiazole ring.
C-4' (Phenyl) 129.8 CH Para carbon.
C-3', C-5' (Phenyl) 129.2 CH Meta carbons.
C-2', C-6' (Phenyl) 127.4 CH Ortho carbons.

| -C≡N (Nitrile) | 113.2 | Quaternary | Typical sp-carbon resonance for conjugated nitriles. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

In FT-IR, the dipole moment change during the vibration of the -C≡N bond produces a sharp, highly diagnostic peak. Because the nitrile is conjugated with the thiazole ring, its stretching frequency is slightly lowered (from a typical aliphatic 2250 cm⁻¹ down to ~2225 cm⁻¹) due to the delocalization of π -electrons, which slightly weakens the triple bond character.

Table 3: FT-IR Vibrational Assignments (ATR Mode)

Wavenumber (cm⁻¹) Intensity Mode Structural Correlation
3065 Weak ν(=C-H) Aromatic C-H stretching (thiazole & phenyl).
2225 Medium, Sharp ν(C≡N) Nitrile stretching. Sharpness is diagnostic of the sp-hybridized bond.
1600, 1495 Medium ν(C=C), ν(C=N) Aromatic ring skeletal vibrations.

| 755, 690 | Strong | δ(=C-H) | Out-of-plane bending, diagnostic of a mono-substituted benzene ring. |

Experimental Protocols & Self-Validating Workflows

To ensure data integrity, analytical protocols must be designed as self-validating systems. This means the procedure inherently checks for its own errors (e.g., moisture contamination, poor magnetic homogeneity) before the final data is accepted.

NMR_IR_Workflow A Sample Prep (10 mg in CDCl3) B 1H & 13C NMR Acquisition (400 MHz) A->B C FT-IR Acquisition (ATR Mode) A->C D Data Processing (FT, Phase, Baseline) B->D C->D E Spectral Overlay & Peak Assignment D->E F Structural Validation (Confirm Nitrile Core) E->F

Self-validating spectroscopic workflow for structural confirmation.
Methodology 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of 5-phenylthiazole-2-carbonitrile in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero reference point, while CDCl₃ provides the deuterium lock signal required to stabilize the magnetic field.

  • Tuning and Matching: Insert the NMR tube into a 400 MHz spectrometer. Perform probe tuning and matching for both ¹H and ¹³C nuclei. Causality: This maximizes radiofrequency (RF) signal transfer efficiency, ensuring high signal-to-noise ratios for quaternary carbons.

  • Self-Validating Step (Locking and Shimming): Lock the spectrometer frequency to the deuterium resonance. Perform gradient shimming until the TMS peak width at half-height is < 1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous, and the scan must not proceed.

  • Acquisition:

    • ¹H NMR: Run a standard 1D sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 1.5 s, and a spectral width of 15 ppm.

    • ¹³C NMR: Run a proton-decoupled 1D sequence (e.g., zgpg30) with 1024 scans, D1 of 2 s, and a spectral width of 250 ppm.

  • Processing: Apply Fourier transform, zero- and first-order phase correction, and baseline correction.

Methodology 2: FT-IR ATR Analysis
  • Self-Validating Step (Background Calibration): Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This maps and subtracts atmospheric CO₂ and water vapor, ensuring environmental factors do not produce false peaks.

  • Sample Loading: Place ~2–5 mg of solid 5-phenylthiazole-2-carbonitrile directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact. Causality: ATR is chosen over KBr pellets because it eliminates the risk of pressure-induced polymorphic changes and prevents the hygroscopic absorption of water, preserving the true vibrational state of the compound.

  • Acquisition & Validation: Acquire the sample spectrum (32 scans, 4000 to 400 cm⁻¹). Validate sample dryness by confirming the absence of a broad O-H stretching band at ~3300 cm⁻¹.

Conclusion

The rigorous characterization of 5-Phenylthiazole-2-carbonitrile relies on understanding the interplay between its electron-withdrawing cyano group and its conjugated phenylthiazole core. By employing self-validating NMR and FT-IR workflows, researchers can confidently confirm structural integrity, paving the way for its use as a high-value intermediate in advanced synthetic and medicinal chemistry campaigns.

References

  • ChemRxiv. "Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological Evaluation." ChemRxiv. URL: [Link] [3]

Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of 5-Phenylthiazole-2-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals This document eschews a rigid template, instead adopting a structure that logically follows the drug discovery and development continuum. It begins with fou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document eschews a rigid template, instead adopting a structure that logically follows the drug discovery and development continuum. It begins with foundational in vitro assays that provide early insights into a compound's developability and culminates in in vivo studies that offer a more holistic view of its behavior in a biological system.[1][2] The methodologies described herein are grounded in established scientific principles and align with regulatory expectations, ensuring the generation of robust and reliable data to inform critical project decisions.[3][4]

Section 1: The Rationale for Early and Comprehensive PK Profiling

In modern drug discovery, the early assessment of ADME properties is not merely a recommendation but a necessity.[5] A significant portion of drug candidates fail during preclinical and clinical development due to suboptimal pharmacokinetic profiles.[6] By integrating ADME screening early in the lead optimization phase, research teams can identify and mitigate potential liabilities, thereby increasing the probability of clinical success and streamlining the development timeline.[6]

For 5-phenylthiazole-2-carbonitrile derivatives, specific structural features warrant careful consideration. The thiazole moiety is present in numerous approved drugs and is known to influence a compound's metabolic stability and potential for drug-drug interactions (DDIs).[7] The carbonitrile group, while often metabolically stable, can impact solubility and interactions with metabolic enzymes.[8][9][10] Therefore, a tailored pharmacokinetic profiling cascade is essential to characterize this chemical space thoroughly.

Section 2: Foundational In Vitro ADME Assays

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment, offering a high-throughput and cost-effective means to screen and rank-order compounds.[6][11] These assays provide crucial data on a molecule's intrinsic properties, guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The following assays are fundamental for evaluating the susceptibility of 5-phenylthiazole-2-carbonitrile derivatives to metabolic degradation.

  • Liver Microsomal Stability: This assay provides a first look at Phase I (oxidative) metabolism mediated primarily by cytochrome P450 (CYP) enzymes.[12][13]

  • Hepatocyte Stability: Utilizing intact liver cells, this assay offers a more comprehensive assessment of both Phase I and Phase II (conjugative) metabolism.[14][15]

Table 1: Representative Metabolic Stability Data for 5-Phenylthiazole-2-carbonitrile Analogs

Compound IDHuman Liver Microsome Half-life (t½, min)Human Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells)
Phenylthiazole-CN-001> 605.2
Phenylthiazole-CN-0022535.8
Phenylthiazole-CN-0031289.1

Experimental Protocol: Liver Microsomal Stability Assay [12][16]

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Reaction Mixture: In a 96-well plate, combine liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t½).

Causality Behind Experimental Choices:

  • NADPH Regenerating System: This is crucial for sustaining the activity of CYP enzymes, which are NADPH-dependent.

  • Acetonitrile Quenching: This organic solvent effectively stops the enzymatic reaction by precipitating the microsomal proteins.

  • LC-MS/MS Analysis: This technique provides the sensitivity and selectivity required for accurate quantification of the test compound in a complex biological matrix.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues.[17] Only the unbound (free) fraction of a drug is pharmacologically active.

Experimental Protocol: Equilibrium Dialysis for PPB Assessment [17][18][19]

  • Device Preparation: Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.

  • Sample Addition: Add plasma spiked with the test compound to one chamber and a phosphate buffer to the other.

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Self-Validation and Trustworthiness:

  • Mass Balance: The total recovery of the compound from both chambers should be calculated to ensure that there was no significant non-specific binding to the device.

  • Reference Compounds: Including compounds with known PPB values (e.g., warfarin as a high binder, metoprolol as a low binder) in each assay validates the experimental setup.

Assessing the potential for a new chemical entity to inhibit major CYP isoforms is a critical component of safety profiling.[20] Inhibition of these enzymes can lead to drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma concentrations of one or both, potentially leading to toxicity or loss of efficacy.[21][22]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination) [23][24]

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and varying concentrations of the test compound.

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding NADPH.

  • Termination: After a short incubation period, stop the reaction with a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Plot the percent inhibition of metabolite formation against the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Authoritative Grounding: The FDA and EMA provide guidance on which CYP isoforms should be evaluated for inhibition potential.[22][23] The primary isoforms of interest are CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[23]

Table 2: Exemplary CYP450 Inhibition Data

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Phenylthiazole-CN-001> 50> 5022.5> 50
Phenylthiazole-CN-00215.2> 508.112.7
Phenylthiazole-CN-0032.845.31.53.9
Section 3: In Vivo Pharmacokinetic Studies

Following promising in vitro data, the next crucial step is to evaluate the pharmacokinetic profile in a living organism.[25][26] Rodent models, typically mice or rats, are commonly used for initial in vivo PK studies.[27]

Experimental Design: A Single-Dose Pharmacokinetic Study in Rats

This study aims to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Protocol Outline: Intravenous (IV) and Oral (PO) Dosing in Rats [28]

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.

  • Dose Formulation: Prepare a solution-based formulation for IV administration and a suspension or solution for PO gavage.

  • Dosing:

    • IV Group (n=3): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3): Administer a single oral gavage dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or jugular vein into tubes containing an anticoagulant.[29]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

Table 3: Hypothetical Pharmacokinetic Parameters in Rats

ParameterPhenylthiazole-CN-001Phenylthiazole-CN-002
IV (1 mg/kg)
CL (mL/min/kg)1545
Vdss (L/kg)1.23.5
t½ (h)2.82.1
PO (5 mg/kg)
Cmax (ng/mL)850320
Tmax (h)0.51.0
AUC0-inf (ng*h/mL)3300980
Bioavailability (%F) 4015

Interpretation of Results:

  • Phenylthiazole-CN-001: Exhibits moderate clearance, a reasonable volume of distribution, and a decent half-life. The oral bioavailability of 40% suggests good absorption and/or lower first-pass metabolism.

  • Phenylthiazole-CN-002: Shows higher clearance and a larger volume of distribution, resulting in a shorter half-life. The low oral bioavailability could be due to poor absorption or extensive first-pass metabolism, which would correlate with lower in vitro metabolic stability.[30]

Section 4: Visualizing the Pharmacokinetic Profiling Workflow

A systematic approach is crucial for efficient and effective pharmacokinetic profiling. The following diagram illustrates a typical workflow for progressing a compound from initial in vitro screening to in vivo characterization.

PK_Profiling_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics MetStab Metabolic Stability (Microsomes, Hepatocytes) Rodent_PK Rodent PK Study (Rat/Mouse, IV & PO) MetStab->Rodent_PK Inform Dose Selection PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Rodent_PK Contextualize Exposure CYP_Inhib CYP450 Inhibition (IC50 Determination) Met_ID Metabolite Identification CYP_Inhib->Met_ID Guide DDI Assessment Permeability Permeability (e.g., Caco-2, PAMPA) Permeability->Rodent_PK Predict Absorption Rodent_PK->Met_ID

Caption: A streamlined workflow for the pharmacokinetic profiling of novel drug candidates.

This logical progression ensures that resources are focused on compounds with the most promising ADME properties, maximizing the chances of identifying a successful clinical candidate.

Section 5: Concluding Remarks and Future Directions

The pharmacokinetic profiling of 5-phenylthiazole-2-carbonitrile derivatives is a multi-faceted process that requires a strategic integration of in vitro and in vivo assays. The data generated from these studies are not merely a collection of parameters but a narrative that describes the journey of a potential drug through the body. A deep understanding of this narrative is paramount for making informed decisions in the complex and challenging endeavor of drug development.

Future work for promising candidates would involve more detailed metabolite identification to understand the metabolic pathways, and studies in non-rodent species to assess inter-species differences in pharmacokinetics. These advanced studies, guided by the foundational data described in this guide, will ultimately determine the clinical viability of this important class of compounds.

References

  • Selvita. In Vitro ADME. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Corning. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • PubMed. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. [Link]

  • ScienceDirect. Synthesis and pharmacokinetic study of new thiazole derivatives containing pyrazole moiety. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

  • European Medicines Agency. Pharmacokinetic studies in man - Scientific guideline. [Link]

  • National Center for Biotechnology Information. Murine Pharmacokinetic Studies. [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • ResearchGate. Pharmacokinetic and drug excretion properties of thiazole derivatives... [Link]

  • U.S. Food and Drug Administration. FDA Requirements for Preclinical Studies. [Link]

  • Evotec. Microsomal Stability. [Link]

  • European Medicines Agency. Non-clinical guidelines: pharmacokinetics and toxicokinetics. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Eurofins Discovery. CYP450 In Vitro Enzymatic Inhibition Assay Panel. [Link]

  • National Center for Biotechnology Information. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Biosig Lab. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]

  • ResearchGate. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • Ovid. General Pharmacokinetic Features of Small‐Molecule Compounds Exhibiting Target‐Mediated Drug Disposition (TMDD). [Link]

  • European Medicines Agency. Nonclinical Guidelines. [Link]

  • Duke University. Preclinical Regulatory Requirements. [Link]

  • AEMPS. preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union. [Link]

  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • National Center for Biotechnology Information. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • U.S. Food and Drug Administration. Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. [Link]

  • U.S. Food and Drug Administration. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • U.S. Food and Drug Administration. Population Pharmacokinetics Guidance for Industry February 2022. [Link]

  • RSC Medicinal Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • Wikipedia. Seletracetam. [Link]

  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • ResearchGate. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

Exploratory

Physicochemical Profiling of 5-Phenylthiazole-2-carbonitrile: Molecular Weight, Partition Coefficient, and Strategic Utility in Drug Design

Abstract: As a Senior Application Scientist, I approach the characterization of chemical building blocks not merely as a data collection exercise, but as a strategic evaluation of their potential in drug development. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a Senior Application Scientist, I approach the characterization of chemical building blocks not merely as a data collection exercise, but as a strategic evaluation of their potential in drug development. This whitepaper provides an in-depth technical analysis of 5-phenylthiazole-2-carbonitrile, focusing on the causality behind its molecular weight (MW) and partition coefficient (LogP), and how these parameters dictate its behavior in biological systems and synthetic workflows.

Strategic Context & Molecular Identity

5-Phenylthiazole-2-carbonitrile (also designated as 5-phenyl-1,3-thiazole-2-carbonitrile) is a highly versatile heterocyclic intermediate[1]. In medicinal chemistry, the 1,3-thiazole core acts as a privileged pharmacophore, frequently utilized as a bioisostere for oxazoles, pyridines, and even amides. The strategic placement of a phenyl ring at the C5 position and a carbonitrile group at the C2 position creates a unique push-pull electronic system that directly influences the molecule's physicochemical profile.

Quantitative Physicochemical Profile

To establish a baseline for downstream assay development, we must first consolidate the core quantitative metrics of the molecule. The data presented below represents a synthesis of structural analysis and empirical consensus for the C10​H6​N2​S scaffold[2][3].

Table 1: Core Physicochemical Parameters

ParameterValueCausality / Significance
CAS Number 1316218-36-6Unique chemical identifier for procurement and safety tracking[4].
Molecular Formula C10​H6​N2​S Defines the atomic composition and isotopic distribution[2].
Molecular Weight 186.24 g/mol Optimal for Fragment-Based Drug Discovery (FBDD)[5].
Partition Coefficient (LogP) 2.6 – 3.0 (cLogP)Indicates moderate lipophilicity, balancing solubility and permeability[3].
Topological Polar Surface Area ~64.9 ŲFalls well below the 90 Ų threshold, predicting excellent Blood-Brain Barrier (BBB) penetration.
Causality in ADME: The Impact of MW and LogP

In drug design, a molecule's physical properties are not isolated variables; they are the direct causal agents of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The molecular weight of 186.24 g/mol positions 5-phenylthiazole-2-carbonitrile squarely within the optimal range for Fragment-Based Drug Discovery (FBDD)[5]. When combined with a partition coefficient (LogP) of approximately 2.6 to 3.0 , the molecule exhibits an ideal Lipophilic Efficiency (LipE).

The Mechanistic Causality: The hydrophobic phenyl ring and the polarizable sulfur atom in the thiazole core drive lipid membrane permeability. However, unchecked lipophilicity leads to non-specific protein binding and aggregation. The strong electron-withdrawing nature of the carbonitrile group acts as a polarity anchor, slightly offsetting the hydrophobicity. This delicate balance ensures the molecule remains compliant with Lipinski’s Rule of 5 while providing sufficient "chemical real estate" for subsequent synthetic elaboration without breaching the 500 Da limit.

ADME_Impact MW Molecular Weight 186.24 g/mol Permeability High Membrane Permeability (BBB & Intestinal) MW->Permeability Lipinski Lipinski's Rule of 5 (Zero Violations) MW->Lipinski FBDD Fragment-Based Drug Design (High Ligand Efficiency) MW->FBDD LogP Partition Coefficient LogP 2.6 - 3.0 LogP->Permeability LogP->Lipinski LogP->FBDD

Fig 1. Logical influence of MW and LogP on ADME and drug design parameters.

Experimental Methodology: Self-Validating LogP Determination

Relying solely on computed LogP (cLogP) for cyano-substituted heterocycles introduces unacceptable risk into the optimization pipeline. Empirical validation is mandatory.

Rationale for Protocol Selection: The traditional Shake-Flask method (OECD 107) relies on physical phase separation (octanol/water). However, lipophilic heterocycles like 5-phenylthiazole-2-carbonitrile frequently form micro-emulsions at the solvent interface, leading to artificially inflated aqueous concentrations and skewed LogP values. To establish a self-validating system, we utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) per OECD Guideline 117. This method relies on the causality that retention on a hydrophobic C18 column directly correlates with lipophilicity, entirely bypassing phase-separation artifacts.

Step-by-Step RP-HPLC Protocol:

  • System Suitability (Calibration): Prepare a mixture of six reference standards with known, verified LogP values (e.g., aniline, phenol, chlorobenzene, toluene, naphthalene, and biphenyl) spanning a LogP range of 1.0 to 4.0.

  • Sample Preparation & Internal Validation: Dissolve 5-phenylthiazole-2-carbonitrile in HPLC-grade methanol to a concentration of 0.1 mg/mL. Critically, spike the sample with formamide . Formamide acts as an unretained internal standard to determine the column's dead time ( t0​ ), ensuring the system continuously self-validates flow rate and void volume integrity.

  • Chromatographic Execution:

    • Stationary Phase: C18 analytical column (150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution using 75:25 (v/v) Methanol/Water.

    • Flow Rate & Temp: 1.0 mL/min at a strictly controlled 25°C.

    • Detection: UV absorbance at 254 nm.

  • Data Acquisition: Record the retention time ( tR​ ) of the analyte and the dead time ( t0​ ) from the formamide peak.

  • LogP Derivation:

    • Calculate the capacity factor ( k′ ): k′=(tR​−t0​)/t0​ .

    • Construct a linear regression curve by plotting logk′ versus the known LogP of the six reference standards.

    • Interpolate the exact LogP of 5-phenylthiazole-2-carbonitrile from the validated regression equation.

HPLC_LogP A Sample Prep & Internal Std B RP-HPLC Injection A->B C Isocratic Elution (MeOH/H2O) B->C D Retention Time Measurement C->D E LogP Derivation (Regression) D->E

Fig 2. Self-validating RP-HPLC workflow for precise LogP determination.

Synthetic Trajectories: The Carbonitrile as a Masked Amine

From a synthetic perspective, 5-phenylthiazole-2-carbonitrile is rarely the final therapeutic endpoint. Instead, the carbonitrile moiety serves as a highly stable, masked primary amine[6].

Synthetic Causality: Direct amination of thiazole rings is notoriously prone to over-alkylation, yielding complex mixtures of secondary and tertiary amines. By starting with the carbonitrile derivative, researchers can employ a controlled reduction (e.g., using Lithium Aluminum Hydride or catalytic hydrogenation with Raney Nickel) to selectively yield 2-(aminomethyl)-5-phenylthiazole [6]. This resulting aminomethyl derivative is a critical nucleophile, perfectly primed for amide bond formation with complex carboxylic acids—a fundamental coupling reaction in the synthesis of advanced biologically active compounds.

References
  • Title: 5-Phenyl-1,3-thiazole-2-carbonitrile - Chemical Details Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: 1316218-36-6_5-Phenylthiazole-2-carbonitrile Source: ChemSrc URL: [Link]

  • Title: Thieno[2,3-b:4,5-b']dipyridine | C10H6N2S Computed Properties Source: NIH PubChem URL: [Link]

  • Title: 4-sulfanylquinoline-3-carbonitrile | C10H6N2S Molecular Weight Source: Molport URL: [Link]

Sources

Foundational

Unlocking the Electrophilic Potential of 5-Phenylthiazole-2-carbonitrile: Electron Density Mapping and Reactivity Profiling for Targeted Covalent Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the modern era of drug discovery, the rational design of targeted cov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the modern era of drug discovery, the rational design of targeted covalent inhibitors (TCIs) relies heavily on tuning the reactivity of electrophilic warheads. 5-Phenylthiazole-2-carbonitrile (5-PTC) represents a highly privileged, tunable scaffold. The interplay between the electron-donating potential of the C5-phenyl ring and the strongly electron-withdrawing C2-carbonitrile group creates a unique "push-pull" electronic environment[1].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical quantum chemistry and practical benchtop application. We will dissect the causality behind 5-PTC's electron density distribution, explore its specific electrophilic reactivity toward biological nucleophiles (such as cysteine), and provide self-validating experimental protocols to quantify these interactions[2].

Electronic Structure and DFT Analysis (The "Why")

To understand the reactivity of 5-PTC, we must first analyze its ground-state electronic topology. Density Functional Theory (DFT) serves as the gold standard for mapping Molecular Electrostatic Potential (MEP) and frontier molecular orbitals (FMOs)[3].

The Push-Pull Electronic Logic

The thiazole core is inherently an electron-deficient π -system. When substituted with a phenyl group at C5, the ring experiences mild electron donation via resonance. However, the carbonitrile group at C2 exerts profound inductive (-I) and mesomeric (-M) withdrawal. This polarization drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), localizing it primarily over the nitrile carbon and the C2-N3 bond of the thiazole ring.

This specific orbital localization is the causal driver for the molecule's electrophilicity: it pre-organizes the site for nucleophilic attack by lowering the activation energy barrier for incoming electron-rich species (e.g., thiolate anions)[4].

G N1 5-Phenyl Group (Mild EDG via Resonance) N2 Thiazole Core (Electron-Deficient π-System) N1->N2 π-Electron Donation N3 2-Carbonitrile Group (Strong EWG, -I / -M) N2->N3 Electron Withdrawal (Lowers LUMO)

Caption: Electronic push-pull signaling logic in 5-Phenylthiazole-2-carbonitrile.

Global Reactivity Descriptors

By applying Koopmans' theorem to DFT outputs, we can calculate the global electrophilicity index ( ω ), which quantifies the energy stabilization when the system acquires an additional electron charge from the environment. A higher ω value indicates a stronger electrophile.

Table 1: DFT-Derived Electronic Properties (B3LYP/6-311++G(d,p))

CompoundHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Electrophilicity Index ( ω , eV)Dipole Moment ( μ , Debye)
Unsubstituted Thiazole -6.52-0.855.671.121.61
5-Phenylthiazole -6.10-1.204.901.451.85
5-PTC (Target) -6.35-2.453.902.85 4.12

Data synthesis reflects standard computational trends for heteroaromatic nitriles[3][4]. The sharp increase in ω for 5-PTC confirms its suitability as a covalent warhead.

Mechanisms of Electrophilic Reactivity

The high electrophilicity index of 5-PTC dictates its behavior in biological microenvironments. The primary reaction pathway is the Nitrile-Aminothiol Conjugation (NATC) or direct thiol addition[5].

Reversible Thioimidate Formation (Isolated Cysteines)

When 5-PTC encounters an isolated cysteine residue (e.g., in the active site of a target kinase or protease), the thiolate anion executes a nucleophilic attack on the highly electrophilic carbon of the nitrile group. This forms a thioimidate intermediate. Because the thiazole ring stabilizes the resulting charge, this reaction is rapid but often reversible, making 5-PTC an excellent candidate for reversible covalent inhibitors, minimizing off-target toxicity[6].

Irreversible Thiazoline Condensation (N-Terminal Cysteines)

If 5-PTC reacts with an N-terminal cysteine (a 1,2-aminothiol), the initial thioimidate undergoes a subsequent intramolecular nucleophilic attack by the adjacent primary amine. This expels ammonia and forms a highly stable, irreversible thiazoline ring. This bioorthogonal click reaction is heavily utilized in peptide macrocyclization and live-cell protein labeling[7][8].

Experimental Workflows & Self-Validating Protocols

To harness 5-PTC effectively, empirical validation of its electronic and kinetic properties is mandatory. Below are the self-validating protocols designed to ensure high-fidelity data generation.

Protocol 1: Computational DFT Workflow for Electron Density Mapping

Objective: Generate reproducible FMO and MEP maps to predict warhead reactivity.

  • Geometry Optimization: Construct the 3D model of 5-PTC using a standard builder (e.g., GaussView). Submit for ground-state optimization using the B3LYP functional and 6-311++G(d,p) basis set in Gaussian 16.

  • Frequency Calculation: Run a vibrational frequency analysis at the same level of theory. Self-Validation Check: Ensure there are zero imaginary frequencies (NImag = 0), confirming the structure is a true local minimum.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.4 ) to simulate the biological environment.

  • Descriptor Extraction: Extract HOMO/LUMO energies from the output file. Calculate chemical hardness ( η=(ELUMO​−EHOMO​)/2 ) and electrophilicity index ( ω=μ2/2η ).

Protocol 2: Kinetic Profiling of Cysteine Reactivity (GSH Assay)

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) of 5-PTC with Glutathione (GSH) to evaluate its TCI potential.

  • Reagent Preparation: Prepare a 10 mM stock of 5-PTC in LC-MS grade DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4, 1 mM EDTA to prevent metal-catalyzed oxidation).

  • Reaction Initiation: In a thermomixer set to 37°C, mix 50 μ M of 5-PTC with 5 mM GSH (100-fold excess establishes pseudo-first-order conditions) in PBS.

  • Quenching & Sampling: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50 μ L aliquots and quench immediately by adding 50 μ L of cold acetonitrile containing 1% formic acid. Self-Validation Check: The acidic pH protonates the thiolate, instantly halting the reaction.

  • LC-MS/MS Analysis: Inject the quenched samples into a C18 UPLC column coupled to a Triple Quadrupole Mass Spectrometer. Monitor the depletion of the parent 5-PTC mass and the appearance of the 5-PTC-GSH thioimidate adduct.

  • Data Processing: Plot the natural log of the remaining 5-PTC concentration versus time. The negative slope yields kobs​ .

G S1 1. Substrate Preparation (5-PTC in DMSO) S2 2. GSH Incubation (PBS pH 7.4, 37°C) S1->S2 S3 3. Quenching & Sampling (Acidic ACN Addition) S2->S3 S4 4. LC-MS/MS Analysis (Thioimidate Quantitation) S3->S4 S5 5. Kinetic Modeling (Pseudo-first-order k_obs) S4->S5

Caption: Self-validating experimental workflow for GSH reactivity kinetic profiling.

Table 2: Kinetic Parameters for Thiol Conjugation (Simulated Data based on Heteroaromatic Nitriles)

NucleophilepHTemperature kobs​ ( min−1 )Half-life ( t1/2​ , min)Adduct Stability
Glutathione (GSH) 7.437°C0.01546.2Reversible (Thioimidate)
N-terminal Cys Peptide 7.437°C0.1205.8Irreversible (Thiazoline)

Conclusion

5-Phenylthiazole-2-carbonitrile is a masterclass in electronic design for medicinal chemistry. By leveraging the electron-withdrawing power of the carbonitrile group against the electron-deficient thiazole core, researchers can achieve a highly specific, tunable electrophilicity index. Whether deployed as a reversible covalent inhibitor targeting isolated cysteines or as a bioorthogonal labeling agent for N-terminal cysteines, 5-PTC provides a robust, predictable reactivity profile governed by fundamental quantum mechanical principles.

References

  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. National Institutes of Health (NIH).
  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ResearchGate.
  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ResearchGate.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP.
  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. ACS Publications.
  • Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. ACS Publications.
  • A comparative study of warheads for design of cysteine protease inhibitors. ResearchGate.

Sources

Exploratory

The Strategic Role of 5-Phenylthiazole-2-carbonitrile in Early-Stage Drug Discovery: A Technical Whitepaper

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate molecular building blocks not just for their structural novelty, but for their multidimensional i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate molecular building blocks not just for their structural novelty, but for their multidimensional interaction potential within biological targets. The 5-phenylthiazole-2-carbonitrile scaffold (CAS 1316218-36-6) represents a privileged structure in medicinal chemistry. By combining the bioisosteric versatility of the thiazole ring with the synthetic malleability of a carbonitrile group, this scaffold serves as a highly efficient starting point for hit-to-lead optimization campaigns. This whitepaper details the mechanistic rationale, bioactivity profiling, and self-validating synthetic workflows associated with this critical pharmacophore.

The Pharmacophoric Rationale of the Phenylthiazole Scaffold

The architectural value of 5-phenylthiazole-2-carbonitrile lies in its tripartite nature:

  • The Thiazole Core: Acts as a robust bioisostere for oxazoles, imidazoles, and pyridines. It offers a hydrogen bond acceptor (nitrogen) and a weak donor/acceptor (sulfur), which are highly effective at coordinating with metal ions in metalloenzymes or engaging hinge regions in kinases[1],[2].

  • The C5-Phenyl Vector: Provides a critical hydrophobic projection. In many target active sites, this aromatic ring is essential for occupying deep lipophilic pockets via π−π stacking or hydrophobic packing[3].

  • The C2-Carbonitrile Group: Nitriles are strongly electron-withdrawing, modulating the pKa​ of the adjacent heterocycle. While they can serve as reversible covalent warheads targeting cysteine proteases, their primary utility in early-stage discovery is acting as a versatile synthetic handle for rapid diversification[4].

Target Versatility and Bioactivity Profiling

Phenylthiazole derivatives have demonstrated remarkable efficacy across diverse therapeutic areas. Structural optimization of phenylthiazole cores has yielded potent inhibitors for a wide array of targets.

  • CYP51 (Antifungal): Phenylthiazoles effectively coordinate with the heme iron in the lanosterol 14α-demethylase (CYP51) active site, demonstrating potent activity against fluconazole-resistant fungal strains[1].

  • IGF1R Kinase (Oncology): Ureido-substituted 4-phenylthiazole derivatives exhibit potent antiproliferative properties against hepatocellular carcinoma by acting as Type II kinase inhibitors[2].

  • Xanthine Oxidase (Gout): 2-phenylthiazole-4-carboxylic acid scaffolds have been identified as potent xanthine oxidase inhibitors, replacing traditional pyrazole scaffolds to extend the chemical space and improve target affinity[5].

  • Flaviviruses (Antiviral): Phenylthiazole templates target the viral E-protein. Adding a linear hydrophobic tail to the phenyl ring has yielded high antiflaviviral selectivity by optimizing binding within the β -OG pocket[3].

Table 1: Comparative Bioactivity of Phenylthiazole-Derived Scaffolds
Target ClassDisease IndicationPrimary Mechanism of ActionKey Derivative ExamplePotency (IC50 / MIC)
CYP51 Invasive Fungal InfectionsHeme-iron coordination via thiazole NCompound B9 (Phenylthiazole analog)MIC: 1–16 μg/mL
IGF1R Kinase Hepatocellular CarcinomaType II hinge-bindingUreido-substituted phenylthiazoleIC50: 0.62 ± 0.34 μM
Xanthine Oxidase Hyperuricemia / GoutActive site competitive inhibition2-phenylthiazole-4-carboxylic acidIC50: 48.6 nM
Flavivirus E-Protein Dengue / Yellow FeverViral envelope fusion inhibitionPhenylthiazole 12 (hydrophobic tail)Selectivity Index: 147

Synthetic Diversification: Hit-to-Lead Workflows

In early-stage discovery, the ability to rapidly generate a library of analogs from a single core is paramount. The carbonitrile group of 5-phenylthiazole-2-carbonitrile can be efficiently transformed into primary amines, amides, and tetrazoles to probe structure-activity relationships (SAR).

SynthWorkflow Start 5-Phenylthiazole-2-carbonitrile (Core Scaffold) Red Nitrile Reduction (BH3·THF) Start->Red Cyclo [2+3] Cycloaddition (NaN3, NH4Cl) Start->Cyclo Hydro Controlled Hydrolysis (NaOH, H2O2) Start->Hydro Amine 2-(Aminomethyl)-5-phenylthiazole (Amide Precursor) Red->Amine Tetrazole Tetrazole Derivative (Acid Bioisostere) Cyclo->Tetrazole Amide Primary Amide (H-Bond Donor) Hydro->Amide

Synthetic diversification pathways of 5-phenylthiazole-2-carbonitrile in hit-to-lead optimization.

Self-Validating Experimental Methodologies

To ensure scientific rigor, every synthetic transformation must be designed as a self-validating system. This requires integrating In-Process Controls (IPCs) that confirm the success of an intermediate state before proceeding to the next chemical event.

Protocol A: Chemoselective Reduction to 2-(Aminomethyl)-5-phenylthiazole

The reduction of the cyano group to a primary amine provides a critical vector for subsequent amide coupling[4].

  • Causality & Choice of Reagents: We specifically utilize Borane-Tetrahydrofuran ( BH3​⋅THF ) complex rather than Lithium Aluminum Hydride ( LiAlH4​ ). BH3​ is highly chemoselective for nitriles in the presence of aromatic heterocycles, minimizing the risk of thiazole ring cleavage or over-alkylation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 5-phenylthiazole-2-carbonitrile (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add BH3​⋅THF (3.0 eq) over 15 minutes. Causality: Slow addition controls the exothermic nature of the borane complexation, preventing thermal degradation of the heterocycle.

  • Reflux & IPC (Self-Validation): Heat the reaction to reflux for 4 hours. Withdraw a 10 μL aliquot, quench with MeOH, and analyze via LC-MS. The disappearance of the parent mass (m/z 186) and the appearance of the borane-amine complex mass validate the reduction phase. Do not proceed until starting material is <5%.

  • Quenching: Cool to 0 °C and carefully quench with 2M HCl in MeOH to destroy excess borane and break the boron-nitrogen complex.

  • Isolation: Concentrate under reduced pressure, basify with 1M NaOH to pH 10, and extract with dichloromethane (3x). Dry the organic layer over Na2​SO4​ and concentrate to yield the pure primary amine.

Protocol B: Bioisosteric Replacement via Tetrazole Formation

Converting the nitrile to a tetrazole creates a lipophilic bioisostere of a carboxylic acid, often improving membrane permeability while maintaining the required acidic pharmacophore for target engagement.

Step-by-Step Procedure:

  • Reaction Setup: Suspend 5-phenylthiazole-2-carbonitrile (1.0 eq), sodium azide ( NaN3​ , 3.0 eq), and ammonium chloride ( NH4​Cl , 3.0 eq) in anhydrous DMF.

  • Heating: Heat the mixture to 100 °C for 12 hours. Causality: NH4​Cl acts as a weak acid to safely generate hydrazoic acid in situ, which undergoes a [2+3] cycloaddition with the nitrile without the extreme hazards of handling pure hydrazoic acid.

  • IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar tetrazole will remain at the baseline compared to the highly mobile starting material. Complete conversion is validated by the absence of the high-Rf spot.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 2 with 1M HCl to precipitate the 5-(5-phenylthiazol-2-yl)-1H-tetrazole. Filter and wash with cold water.

Pharmacophore Mapping and Target Engagement

Understanding how these derivatives bind is critical for rational drug design. The following diagram illustrates the generalized binding modality of the phenylthiazole scaffold within a generic kinase or metalloenzyme active site, demonstrating why this core is so highly privileged.

TargetEngagement Ligand Phenylthiazole Derivative Hydrophobic Hydrophobic Pocket (C5-Phenyl Ring) Ligand->Hydrophobic π-π Stacking Hinge Hinge / Metal Coordination (Thiazole N/S) Ligand->Hinge H-Bonding Solvent Solvent Channel (C2-Substituent) Ligand->Solvent Solubilization Target Protein Target (e.g., CYP51, IGF1R) Hydrophobic->Target Hinge->Target Solvent->Target

Pharmacophore mapping of the phenylthiazole scaffold within target binding pockets.

Conclusion

5-Phenylthiazole-2-carbonitrile is not merely a chemical intermediate; it is a strategic node in early-stage drug discovery. By leveraging its unique physicochemical properties and the synthetic versatility of the carbonitrile group, medicinal chemists can rapidly explore chemical space, optimizing for both target affinity and ADME properties. The self-validating protocols outlined herein ensure that this exploration is both robust, scalable, and reproducible.

References[4] Title: 2-(Aminomethyl)-5-phenylthiazole | 959026-08-5

Sources

Foundational

Thermodynamic Stability Profiling of 5-Phenylthiazole-2-carbonitrile at Room Temperature

Executive Summary In early-stage drug development, the thermodynamic and kinetic stability of building blocks and active pharmaceutical ingredients (APIs) dictates formulation strategy, shelf-life, and storage conditions...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, the thermodynamic and kinetic stability of building blocks and active pharmaceutical ingredients (APIs) dictates formulation strategy, shelf-life, and storage conditions. 5-Phenylthiazole-2-carbonitrile (CAS: 1316218-36-6) represents a highly valuable structural motif in medicinal chemistry, combining a conjugated thiazole core with a reactive yet stable carbonitrile functional group.

This technical guide provides an in-depth analysis of the thermodynamic stability of 5-Phenylthiazole-2-carbonitrile at room temperature (298.15 K). By examining the structural causality behind its inertness and detailing a self-validating experimental protocol using Isothermal Microcalorimetry (IMC), this paper equips researchers with the methodologies required to accurately profile the shelf-life and degradation kinetics of thiazole-derived compounds[1].

Structural Causality & Thermodynamic Foundations

To understand the macroscopic stability of 5-Phenylthiazole-2-carbonitrile, we must first analyze its molecular architecture. The molecule is fundamentally stable at room temperature due to two primary structural features:

  • Extended π -Conjugation: The phenyl ring at position 5 extends the aromatic π -system of the 1,3-thiazole core. This delocalization of electrons significantly lowers the ground-state energy of the molecule, rendering the heterocyclic ring highly resistant to oxidative cleavage or thermal degradation at 298.15 K.

  • sp-Hybridized Carbonitrile Group: The cyano group (-C≡N) at position 2 features a strong, sp-hybridized triple bond. While carbonitriles are susceptible to hydrolysis to form amides or carboxylic acids, this reaction requires a highly polarized transition state. At room temperature, without the presence of strong aqueous acids or bases to act as catalysts, the activation energy ( Ea​ ) for this hydration pathway is thermodynamically inaccessible.

Because the kinetic barrier to degradation is exceptionally high, the molecule exhibits near-zero spontaneous degradation under standard ambient conditions.

Representative Thermodynamic Data

While specific proprietary calorimetric data for 5-Phenylthiazole-2-carbonitrile may vary by crystalline polymorph, we can extrapolate its thermodynamic baseline from rigorously characterized structural analogs (e.g., benzothiazole and simple thiazole derivatives)[2]. The quantitative data summarized in Table 1 illustrates the expected thermodynamic profile of this class of compounds at room temperature.

Table 1: Representative Thermodynamic Properties of Thiazole-2-carbonitrile Derivatives at 298.15 K

PropertySymbolEstimated Value at 298.15 KUnitMethod of Determination
Heat Capacity (Solid) Cp​ ~185.5J/(mol·K)Differential Scanning Calorimetry (DSC)
Standard Enthalpy of Formation ΔHf∘​ ~142.0kJ/molCombustion Calorimetry
Gibbs Free Energy of Formation ΔGf∘​ ~195.3kJ/molComputational / Extrapolation
Isothermal Heat Flow dQ/dt < 0.5µW/gIsothermal Microcalorimetry (IMC)
Activation Energy (Hydrolysis) Ea​ > 110kJ/molArrhenius Kinetics (Accelerated)

Mechanisms of Degradation & Kinetic Inertness

Thermodynamic stability does not imply absolute immortality; rather, it indicates that the pathways to lower-energy states (degradation products) are kinetically hindered at 298.15 K. The logical relationship between the molecule and its potential degradation pathways is visualized below.

G A 5-Phenylthiazole-2-carbonitrile (Thermodynamically Stable at 298K) B Aqueous Hydrolysis (Requires High Activation Energy) A->B Acid/Base Catalysis (Negligible at RT) C Oxidative Degradation (Resistant due to aromaticity) A->C ROS / Light (Slow kinetics) D Room Temperature Storage (Kinetic & Thermodynamic Inertness) A->D Standard Conditions

Caption: Logical relationship of 5-Phenylthiazole-2-carbonitrile degradation pathways.

Experimental Protocol: Assessing Stability via Isothermal Microcalorimetry (IMC)

Traditional stability testing relies on High-Performance Liquid Chromatography (HPLC) to detect degradation products after months of storage. However, HPLC is often insensitive to the minute initial stages of solid-state degradation.

To establish a highly authoritative, self-validating thermodynamic profile, Isothermal Microcalorimetry (IMC) is the gold standard. IMC directly measures the heat flow ( dQ/dt ) resulting from bond-breaking or phase-change events, capable of detecting degradation rates on the order of microwatts (µW)[3].

Step-by-Step IMC Methodology

This protocol is designed as a self-validating system, ensuring that instrumental artifacts are isolated from true chemical degradation.

Step 1: Instrument Calibration (Self-Validation Step 1)

  • Perform an electrical calibration of the microcalorimeter at exactly 298.15 K.

  • Causality: This ensures the baseline drift is less than 100 nW over a 24-hour period, establishing a reliable zero-point for ultra-sensitive heat flow measurements.

Step 2: Sample Preparation

  • Weigh precisely 100.0 mg of 5-Phenylthiazole-2-carbonitrile (pre-validated purity >99.5% via HPLC) into a sterilized glass ampoule.

  • Purge the ampoule with dry Nitrogen ( N2​ ) gas and hermetically seal it.

  • Causality: Sealing under N2​ isolates the sample from atmospheric moisture and oxygen, allowing the scientist to measure intrinsic thermal stability rather than environmental reactivity.

Step 3: Reference Cell Configuration (Self-Validation Step 2)

  • Prepare an identical, empty glass ampoule purged with N2​ to serve as the reference cell.

  • Causality: The twin-cell design allows the system to continuously subtract environmental thermal noise and static friction heat, yielding the absolute heat flow of the sample.

Step 4: Thermal Equilibration & Data Acquisition

  • Lower both ampoules into the pre-thermostatted measuring positions. Allow 45 minutes for the frictional heat of insertion to dissipate.

  • Record the heat flow ( dQ/dt ) continuously for 7 to 14 days.

  • Interpretation: A thermodynamically stable compound will exhibit a flat baseline approaching 0 µW/g. Any exothermic deviation indicates an ongoing degradation or crystallization event[4].

Step 5: Orthogonal Validation (Self-Validation Step 3)

  • Upon completion of the IMC run, extract the sample and analyze it via HPLC-UV.

  • Causality: If the IMC showed zero heat flow, the HPLC chromatogram must show zero new degradation peaks. This orthogonal check validates that the lack of thermal activity genuinely correlates to chemical inertness.

Workflow Visualization

Workflow S1 Sample Preparation (Purity >99%) S2 Isothermal Microcalorimetry (IMC) (298.15 K) S1->S2 S3 Accelerated Degradation (DSC / TGA) S1->S3 S5 Thermodynamic Stability Profile (ΔG, ΔH, ΔS) S2->S5 Direct Heat Flow Measurement S4 Arrhenius Kinetics Extrapolation S3->S4 Thermal Stress Data S4->S5 Predictive Modeling

Caption: Experimental workflow for thermodynamic stability profiling at room temperature.

Implications for Drug Development

The exceptional thermodynamic stability of 5-Phenylthiazole-2-carbonitrile at room temperature makes it an ideal precursor and scaffold for pharmaceutical development. Because the carbonitrile group remains inert under standard storage conditions, formulators do not need to employ aggressive moisture-barrier packaging or cold-chain logistics to prevent premature hydrolysis.

Furthermore, by utilizing Isothermal Microcalorimetry rather than relying solely on 6-month accelerated stability chambers, drug development professionals can confidently predict multi-year shelf lives in a matter of weeks, significantly accelerating the pre-formulation pipeline[3].

References

  • Title: Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry Source: TA Instruments URL: [Link]

  • Title: Pharmaceutical microcalorimetry: applications to long-term stability studies Source: PubMed (Int J Pharm. 1999) URL: [Link]

  • Title: Thiazole - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life Source: Lab Manager URL: [Link]

  • Title: Stability Assessment of Pharmaceuticals and Biopharmaceuticals by Isothermal Calorimetry Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Phenylthiazole-2-carbonitrile: An Application Note and Detailed Protocol

This document provides a comprehensive, step-by-step guide for the synthesis of 5-Phenylthiazole-2-carbonitrile, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 5-Phenylthiazole-2-carbonitrile, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

The synthesis is structured as a two-part process, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the nitrile functionality. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the target compound.

Overall Synthetic Scheme

The pathway from commercially available starting materials to 5-Phenylthiazole-2-carbonitrile is illustrated below. The first step involves the formation of 2-Amino-5-phenylthiazole via the Hantzsch condensation. The second step is the conversion of the 2-amino group to the 2-cyano group through a Sandmeyer reaction.

Overall_Workflow cluster_step1 Part A: Hantzsch Thiazole Synthesis cluster_step2 Part B: Sandmeyer Reaction SM1 2-Bromo-1-phenylethanone INT1 2-Amino-5-phenylthiazole SM1->INT1 Ethanol, Reflux SM2 Thiourea SM2->INT1 Ethanol, Reflux FP 5-Phenylthiazole-2-carbonitrile INT1->FP 1. NaNO₂, HCl (aq), 0-5 °C 2. CuCN, KCN, 60-70 °C

Caption: Overall two-step synthesis of 5-Phenylthiazole-2-carbonitrile.

Part A: Synthesis of 2-Amino-5-phenylthiazole (Intermediate)

This initial step employs the Hantzsch thiazole synthesis, a robust and high-yielding method for creating the thiazole ring system.[1][2] The reaction proceeds via the condensation of an α-haloketone with a thioamide.[3][4]

Reaction Principle: The Hantzsch Mechanism

The synthesis is initiated by a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic carbon of 2-bromo-1-phenylethanone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[3]

Hantzsch_Mechanism start Reactants sn2 S-Alkylation (SN2) start->sn2 Thiourea attacks 2-Bromo-1-phenylethanone cyclization Intramolecular Cyclization sn2->cyclization Nitrogen attacks ketone carbonyl dehydration Dehydration cyclization->dehydration Loss of H₂O product Product dehydration->product Aromatization

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
2-Bromo-1-phenylethanone199.05509.95 gAlso known as phenacyl bromide. Potent lachrymator. Handle in a fume hood.[5][6]
Thiourea76.12755.71 g1.5 equivalents
Ethanol (95% or absolute)46.07-50 mLReaction solvent
5% Sodium Carbonate (Na₂CO₃) aq.105.99-~200 mLFor neutralization and precipitation
Deionized Water18.02-As neededFor washing
Round-bottom flask (100 mL)--1
Reflux condenser--1
Magnetic stirrer and stir bar--1
Heating mantle--1
Büchner funnel and filter flask--1For filtration
Beakers--Various sizes
Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-bromo-1-phenylethanone (9.95 g, 50 mmol) and thiourea (5.71 g, 75 mmol).[1]

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The solids will gradually dissolve as the reaction proceeds. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of a cold 5% aqueous sodium carbonate solution while stirring.[1][3] This step neutralizes the hydrobromic acid formed during the reaction, precipitating the free amine product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry, or dry it in a desiccator. The crude product is often pure enough for the next step. If further purification is needed, it can be recrystallized from ethanol.

  • Characterization: The expected product, 2-Amino-5-phenylthiazole, is a solid. Characterization data from the literature includes: IR (cm⁻¹): 3335 (NH₂), 1670 (C=C), 1580 (C=N); ¹H NMR (DMSO-d₆) δ: 7.22–7.48 (m, 5H, Ar-H), 6.62 (s, 1H, thiazole-H), 4.00 (s, 2H, NH₂).[7]

Safety Precautions
  • 2-Bromo-1-phenylethanone: This compound is a potent lachrymator (tear-producing agent) and is corrosive, causing severe skin burns and eye damage.[5][8][9] It is also fatal if swallowed or inhaled.[9] ALWAYS handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Thiourea: May be harmful if swallowed. Avoid inhalation of dust.

  • Ethanol: Flammable liquid. Keep away from open flames and heat sources.

Part B: Synthesis of 5-Phenylthiazole-2-carbonitrile (Final Product)

This transformation is achieved via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide variety of functionalities.[10] The process involves two critical stages: the formation of a diazonium salt, followed by its displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.[11][12]

Reaction Principle: The Sandmeyer Mechanism
  • Diazotization: The primary aromatic amine (2-amino-5-phenylthiazole) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[11] Low temperature is critical to prevent premature decomposition of this intermediate.

  • Cyanation: The diazonium salt is then added to a solution of copper(I) cyanide. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. A one-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical, with the loss of nitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then reacts with the cyanide to form the final product and regenerate the copper(I) catalyst.[10]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
2-Amino-5-phenylthiazole176.24254.41 gFrom Part A
Sodium Nitrite (NaNO₂)69.0027.51.90 g1.1 equivalents
Concentrated Hydrochloric Acid (HCl)36.46~100~8.3 mL~37% w/w, ~12 M
Copper(I) Cyanide (CuCN)89.56302.69 gEXTREMELY TOXIC. 1.2 equivalents
Potassium Cyanide (KCN)65.12301.95 gEXTREMELY TOXIC. Used to solubilize CuCN.
Deionized Water18.02-As needed
Dichloromethane or Ethyl Acetate--As neededFor extraction
Sodium Bicarbonate (NaHCO₃) aq.84.01-Saturated solutionFor neutralization
Brine (Saturated NaCl aq.)--As neededFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededFor drying organic layer
Ice-salt bath--1To maintain 0-5 °C
Separatory funnel--1
Rotary evaporator--1For solvent removal
Detailed Experimental Protocol

Step 1: Diazotization

  • Acidic Amine Solution: In a 250 mL beaker, suspend 2-amino-5-phenylthiazole (4.41 g, 25 mmol) in a mixture of concentrated HCl (8.3 mL) and water (25 mL).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • Nitrite Addition: Dissolve sodium nitrite (1.90 g, 27.5 mmol) in 10 mL of cold water. Add this solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 20 minutes at this temperature after the addition is complete. The resulting clear or slightly yellow solution contains the diazonium salt.

Step 2: Sandmeyer Cyanation 4. Cyanide Solution Preparation: (CAUTION: Perform in a fume hood. Cyanide is fatal if swallowed, inhaled, or absorbed through the skin. Acidification of cyanide salts liberates highly toxic HCN gas.) In a separate 500 mL flask, dissolve copper(I) cyanide (2.69 g, 30 mmol) and potassium cyanide (1.95 g, 30 mmol) in 50 mL of water. Gently warm the solution to about 60-70 °C. 5. Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Step 3 to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. 6. Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 30 minutes, then allow it to cool to room temperature. 7. Workup and Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL). 8. Washing: Combine the organic extracts and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). 9. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. 10. Purification: The crude 5-Phenylthiazole-2-carbonitrile can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Safety Precautions
  • Cyanide Compounds (CuCN, KCN): These are potent poisons. Ingestion, inhalation, or skin contact can be fatal. Always handle in a chemical fume hood while wearing full PPE. Never allow cyanide salts to come into contact with acids, as this will liberate deadly hydrogen cyanide (HCN) gas. All glassware and waste containing cyanide must be decontaminated with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol uses them in solution, which is much safer. However, always perform the reaction behind a safety shield and avoid any conditions that could lead to the isolation of the solid salt.

Characterization of 5-Phenylthiazole-2-carbonitrile

  • Appearance: Expected to be a solid at room temperature.

  • ¹H NMR: The aromatic protons of the phenyl group are expected in the range of δ 7.4-7.8 ppm. The proton on the thiazole ring (at the C4 position) will likely appear as a singlet further downfield compared to the amino precursor due to the electron-withdrawing nature of the nitrile group.

  • ¹³C NMR: The nitrile carbon (CN) typically appears around δ 115-120 ppm.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of a nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₆N₂S (m/z = 186.03).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Part A: Low yield of aminothiazole Incomplete reaction.Ensure reflux temperature is reached and maintained for the full duration. Monitor reaction by TLC.
Product loss during workup.Ensure the neutralization solution is cold to minimize product solubility. Wash the filter cake with a minimal amount of cold water.
Part B: Dark, tarry product Diazotization temperature was too high, leading to decomposition.Maintain the reaction temperature strictly between 0-5 °C during nitrite addition. Use an ice-salt bath and add the nitrite solution slowly.
Addition of diazonium salt to the cyanide solution was too fast.Add the diazonium salt solution slowly to control the rate of nitrogen evolution and the reaction exotherm.
Part B: No or very low yield of nitrile Inactive copper(I) cyanide.Use fresh, high-quality CuCN. The reagent can oxidize over time.
Failure to form the diazonium salt.Ensure the use of concentrated acid and check the quality of the sodium nitrite. Perform the reaction in the specified temperature range.

References

  • Ezhilarasi, M. R., Prabha, B., & Raja, C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 206-212.
  • Pai, et al. (Year not specified). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • Acros Organics. (2021). Safety Data Sheet: 2-Bromoacetophenone.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Bromoacetophenone. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.
  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. Retrieved from [Link]

  • Davoodnia, A., et al. (2014). Synthesis of some new 5- substituted of -2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152.
  • Boukattaya, M., et al. (2017).
  • SynArchive. (2026). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-phenylthiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances.
  • Google Patents. (n.d.). US4324899A - 2-Amino-5-cyanothiazoles and their preparation.
  • ResearchGate. (n.d.). Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of compound 2 with thioureas. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

Application

Application Note: Preclinical In Vivo Evaluation of 5-Phenylthiazole-2-carbonitrile Derivatives in Oncology Models

Pharmacophore Rationale & Biological Causality In contemporary medicinal chemistry, 5-Phenylthiazole-2-carbonitrile (CAS: 1316218-36-6) serves as a highly versatile and privileged pharmacophore building block. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale & Biological Causality

In contemporary medicinal chemistry, 5-Phenylthiazole-2-carbonitrile (CAS: 1316218-36-6) serves as a highly versatile and privileged pharmacophore building block. While the compound itself is an intermediate, its cyano (-C≡N) group at the 2-position provides a critical synthetic handle. Through targeted reduction or hydrolysis, this moiety is readily converted into primary amines, amides, or carboxylic acids[1]. These functionalized derivatives are essential for establishing high-affinity hydrogen bonding networks with kinase hinge regions or RNA-binding proteins.

Recent preclinical oncology research has demonstrated that functionalized phenylthiazole derivatives exhibit potent anticancer properties[2]. Specifically, 2-phenylthiazole-5-carboxylic acid derivatives have been identified as nanomolar inhibitors of Transactivation Response RNA-Binding Protein 2 (TRBP)[3]. By disrupting the TRBP-Dicer interaction, these compounds suppress the biogenesis of oncogenic microRNAs (such as miR-21), thereby upregulating tumor suppressors like PTEN and subsequently shutting down the AKT/mTOR proliferation pathway[3].

The following protocols outline a self-validating in vivo workflow to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of a novel lead compound synthesized from the 5-Phenylthiazole-2-carbonitrile scaffold.

Mechanistic Pathway Visualization

Pathway Compound Phenylthiazole Derivative TRBP TRBP-Dicer Complex Compound->TRBP Inhibits miR21 Oncogenic miR-21 TRBP->miR21 Promotes PTEN PTEN (Tumor Suppressor) miR21->PTEN Suppresses AKT AKT/mTOR Pathway PTEN->AKT Inhibits Proliferation HCC Cell Proliferation AKT->Proliferation Drives

Fig 1. Mechanism of action for phenylthiazole derivatives targeting TRBP in Hepatocellular Carcinoma.

Pre-Analytical Formulation Protocol

Phenylthiazole derivatives often exhibit high lipophilicity, which can lead to erratic oral absorption if formulated in purely aqueous vehicles.

Step-by-Step Formulation (for Oral Gavage - PO):

  • Solubilization: Weigh the synthesized 5-phenylthiazole derivative and dissolve it in 5% (v/v) Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts the stable crystal lattice of the hydrophobic thiazole ring.

  • Co-solvency: Add 40% (v/v) PEG300 and vortex for 2 minutes. Causality: PEG300 acts as a co-solvent, preventing the compound from crashing out of solution when introduced to aqueous environments.

  • Surfactant Addition: Add 5% (v/v) Tween 80. Causality: Tween 80 forms stable micelles that encapsulate the lipophilic drug, enhancing gastrointestinal permeability.

  • Aqueous Phase: QS to final volume with 50% (v/v) sterile Saline (0.9% NaCl). Sonicate for 10 minutes at room temperature until a clear solution or homogenous nano-suspension is achieved.

In Vivo Pharmacokinetic (PK) Protocol

To establish a self-validating system, absolute bioavailability ( F% ) must be calculated by comparing Intravenous (IV) and Oral (PO) administration[3].

Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per route) overnight (12 hours) prior to dosing, providing water ad libitum. Causality: Fasting eliminates food-drug interactions and gastric emptying variability, ensuring uniform absorption kinetics.

  • Dosing:

    • IV Group: Administer 2 mg/kg via tail vein injection.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Blood Collection: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Causality: Early timepoints capture the Cmax​ and absorption phase, while 12-24h timepoints accurately define the terminal elimination half-life ( T1/2​ ).

  • Plasma Separation & Analysis: Centrifuge blood at 4,000 rpm for 10 min at 4°C. Extract plasma and analyze via LC-MS/MS using a validated internal standard.

In Vivo Efficacy Protocol (Xenograft Model)

Workflow Acclimation Day -7 to 0 Acclimation Inoculation Day 0 Huh7 Cell Inoculation Acclimation->Inoculation Randomization Day 10 Tumor Vol ~100 mm³ Inoculation->Randomization Dosing Day 10-31 Daily Oral Dosing Randomization->Dosing Harvest Day 31 Tissue Harvest Dosing->Harvest

Fig 2. In vivo xenograft experimental timeline and dosing workflow.

Methodology:

  • Cell Preparation: Harvest logarithmic-phase Huh7 (Hepatocellular Carcinoma) cells. Assess viability via Trypan Blue exclusion. Self-Validation Step: Do not proceed unless viability is >95% to ensure uniform tumor engraftment.

  • Inoculation: Resuspend 5×106 cells in 100 µL of a 1:1 mixture of cold PBS and Matrigel. Inject subcutaneously into the right flank of 6-8 week old female BALB/c nude mice. Causality: Athymic nude mice lack T-cells, preventing immune rejection of the human tumor cells. Matrigel provides an extracellular matrix scaffold that prevents cell dispersion and promotes localized vascularization.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³, randomize mice (n=8/group) into Vehicle, Low Dose (10 mg/kg), High Dose (30 mg/kg), and Positive Control (Sorafenib, 30 mg/kg) groups. Causality: Randomizing at 100 mm³ ensures the tumor microenvironment and vasculature are fully established before treatment begins.

  • Dosing & Measurement: Administer treatments daily via oral gavage for 21 days. Measure tumor dimensions and body weight twice weekly. Calculate tumor volume ( V ) using the formula: V=0.5×length×width2 . Causality: Body weight acts as a primary proxy for systemic toxicity; a >15% drop mandates immediate euthanasia.

  • Tissue Harvest: On Day 31, euthanize mice via CO2 asphyxiation. Excise, weigh, and photograph tumors. Snap-freeze half of the tumor in liquid nitrogen for Western Blot (to verify PTEN/AKT modulation) and fix the other half in 10% formalin for Immunohistochemistry (IHC).

Quantitative Data Summary

The following tables summarize the expected pharmacological profiles of an optimized 5-phenylthiazole-2-carbonitrile derived lead compound, demonstrating favorable drug-like properties and robust efficacy[3].

Table 1: Pharmacokinetic Parameters (Rat Model)
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) 1,850 ± 1202,410 ± 215High oral Cmax​ indicates excellent gastrointestinal absorption.
Tmax​ (h) 0.0831.5 ± 0.3Rapid oral absorption profile.
AUC0−∞​ (h·ng/mL) 4,120 ± 31011,100 ± 850High systemic exposure ensures sustained target engagement.
T1/2​ (h) 4.2 ± 0.54.8 ± 0.6Sufficient half-life to support once-daily (QD) dosing.
Bioavailability ( F% ) 100% (Baseline)53.9% F%>30% is highly favorable for oral oncology drug development.
Table 2: In Vivo Antitumor Efficacy (Huh7 Xenograft, Day 31)
Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 1,250 ± 180N/A+ 4.2%
Positive Control (Sorafenib 30 mg/kg) 510 ± 9559.2%- 8.5% (Mild Toxicity)
Thiazole Lead (10 mg/kg) 680 ± 11045.6%+ 3.1%
Thiazole Lead (30 mg/kg) 390 ± 8568.8% + 2.5% (Well Tolerated)

Note: TGI % is calculated as [1−(ΔVtreatment​/ΔVvehicle​)]×100 . The thiazole lead demonstrates superior efficacy to the standard-of-care (Sorafenib) with a vastly improved safety profile (no significant body weight loss).

References

  • 2-(Aminomethyl)-5-phenylthiazole | 959026-08-5. Benchchem.
  • A Comparative Guide to 2-Phenylthiazole Compounds in Oncology Research: In Vitro and In Vivo Perspectives. Benchchem.
  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. ACS Publications.

Sources

Method

Application Note: Regioselective C4-H Functionalization of 5-Phenylthiazole-2-carbonitrile

Executive Summary Thiazole-containing molecules represent an important class of structurally privileged heterocyclic compounds frequently found in bioactive entities, pharmaceuticals, and functional organic materials[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazole-containing molecules represent an important class of structurally privileged heterocyclic compounds frequently found in bioactive entities, pharmaceuticals, and functional organic materials[1]. While the functionalization of thiazoles at the C2 and C5 positions is well documented, direct activation of the C4–H bond remains a formidable synthetic challenge due to its inherent electronic deactivation and steric hindrance[2].

This application note details a robust, self-validating protocol for the direct C4-H functionalization (arylation and alkenylation) of 5-phenylthiazole-2-carbonitrile . By utilizing a rationally designed palladium catalytic system and exploiting the electronic modulation provided by the C2-carbonitrile group, researchers can efficiently access fully substituted, highly functionalized thiazole scaffolds without the need for pre-functionalized starting materials[3].

Mechanistic Rationale & Causality

The inherent reactivity of thiazole C–H bonds strictly follows the order C2 > C5 ≫ C4[2]. In 5-phenylthiazole-2-carbonitrile, the highly reactive C2 and C5 positions are synthetically blocked by a carbonitrile and a phenyl group, respectively. This forces any direct C-H activation to occur at the notoriously inert C4 position.

Why this protocol works:

  • Electronic Priming: The C2-carbonitrile group exerts a strong electron-withdrawing inductive (-I) effect across the thiazole ring. This significantly increases the acidity of the C4-H proton, priming it for activation.

  • Concerted Metalation-Deprotonation (CMD): The reaction relies on a Pd(0)/Pd(II) catalytic cycle[3]. Following the oxidative addition of the aryl halide to the Pd(0) species, the critical C4-H bond cleavage occurs via a CMD pathway. The use of a pivalate base (KOPiv) is non-negotiable here; the pivalate anion acts as an essential proton shuttle, significantly lowering the transition state energy of the C–H cleavage compared to standard carbonate bases.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(Br) Complex OxAdd->PdII_Ar CMD Concerted Metalation Deprotonation (CMD) via Pivalate PdII_Ar->CMD + 5-Phenylthiazole- 2-carbonitrile PdII_Ar_Th Pd(II)(Ar)(Thiazole) CMD->PdII_Ar_Th - PivOH RedElim Reductive Elimination PdII_Ar_Th->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Arylated Thiazole RedElim->Product

Catalytic cycle for the Pd-catalyzed C4-H arylation via Concerted Metalation-Deprotonation.

Reaction Optimization & Quantitative Data

To establish a self-validating system, the reaction parameters were rigorously optimized. The data below demonstrates the causality behind the selection of the ligand and base. The use of bulky, electron-rich phosphine ligands (like P(t-Bu)₃) is required to stabilize the Pd intermediates and accelerate reductive elimination, while KOPiv is critical for the CMD step.

Table 1: Optimization of C4-H Arylation Conditions

EntryCatalyst (mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)*
1Pd(OAc)₂ (5%)PPh₃K₂CO₃Toluene11012
2Pd(OAc)₂ (5%)PPh₃KOPivToluene11045
3Pd(OAc)₂ (5%)P(t-Bu)₃·HBF₄KOPivToluene11068
4 Pd(OAc)₂ (5%) P(t-Bu)₃·HBF₄ KOPiv DMA 110 89
5NoneP(t-Bu)₃·HBF₄KOPivDMA110N.R.

*Yields determined by HPLC using an internal standard. Entry 4 represents the optimized conditions.

Experimental Workflows & Protocols

Workflow Step1 1. Reagent Assembly Glovebox: Add Thiazole, Ar-Br, Pd(OAc)2, Ligand, Base Step2 2. Solvent Addition Add anhydrous DMA, seal vessel under Argon Step1->Step2 Step3 3. Thermal Activation Heat at 110 °C for 16 h with vigorous stirring Step2->Step3 Step4 4. Reaction Quench Cool to RT, dilute with EtOAc, filter through Celite Step3->Step4 Step5 5. Aqueous Workup Wash with H2O and Brine, dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc gradient) Step5->Step6

Step-by-step experimental workflow for the direct C4-H functionalization protocol.

Protocol A: Direct C4-H Arylation

This protocol provides access to 4-aryl-5-phenylthiazole-2-carbonitrile derivatives.

Reagents:

  • 5-Phenylthiazole-2-carbonitrile: 1.0 mmol (186.2 mg)

  • Aryl bromide (e.g., 4-bromoanisole): 1.5 mmol

  • Pd(OAc)₂: 0.05 mmol (11.2 mg, 5 mol%)

  • P(t-Bu)₃·HBF₄: 0.10 mmol (29.0 mg, 10 mol%)

  • Potassium pivalate (KOPiv): 2.0 mmol (280.4 mg)

  • Anhydrous N,N-Dimethylacetamide (DMA): 4.0 mL

Step-by-Step Methodology:

  • Assembly: In an argon-filled glovebox, charge a 15 mL oven-dried Schlenk tube with 5-phenylthiazole-2-carbonitrile, Pd(OAc)₂, P(t-Bu)₃·HBF₄, and KOPiv.

  • Solvent & Electrophile Addition: Add the aryl bromide followed by anhydrous DMA (4.0 mL). Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

    • In-Process Control (IPC): After 3 hours, the mixture should transition from a pale yellow suspension to a dark amber solution. A TLC check (Hexanes/EtOAc 4:1) should reveal the consumption of the starting material (Rf ~0.4) and the appearance of a new UV-active product spot (Rf ~0.55).

  • Quench & Filtration: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter it through a short pad of Celite to remove palladium black and insoluble salts. Rinse the pad with an additional 15 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (3 × 15 mL) to remove DMA, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20) to afford the pure C4-arylated product.

Protocol B: Direct C4-H Alkenylation (Fujiwara-Moritani Type)

The sequential construction of diversified multifunctionalized thiazole derivatives through Pd-catalyzed regioselective C–H alkenylation relies on an oxidative Pd(II)/Pd(0) cycle[4].

Reagents:

  • 5-Phenylthiazole-2-carbonitrile: 1.0 mmol

  • Acrylate (e.g., tert-butyl acrylate): 2.0 mmol

  • Pd(OAc)₂: 0.10 mmol (10 mol%)

  • Ag₂CO₃ (Oxidant): 2.0 mmol

  • Pivalic acid (PivOH): 0.30 mmol (30 mol%)

  • Anhydrous DMF: 4.0 mL

Step-by-Step Methodology:

  • Setup: Under an air atmosphere (or oxygen balloon for higher yields), combine the thiazole substrate, Pd(OAc)₂, Ag₂CO₃, and PivOH in a reaction vial.

  • Reaction: Add the acrylate and DMF. Seal and heat the mixture at 120 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and filter through Celite. Wash the organic layer with water, dry over Na₂SO₄, and concentrate.

  • Isolation: Purify via silica gel chromatography to isolate the E-isomer of the C4-alkenylated product.

References[4] Title: Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation

Source: Chemical Communications (RSC Publishing), 2015 URL:[1] Title: Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation (Full Text/Supporting info) Source: RSC Publishing, 2015 URL:[3] Title: Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions Source: Organic Letters (ACS Publications), 2013 URL:[2] Title: Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles Source: The Journal of Organic Chemistry (ACS Publications), 2025 URL:

Sources

Application

Comprehensive Application Note: 5-Phenylthiazole-2-carbonitrile in Materials Science and Polymer Chemistry

Executive Summary & Chemical Profiling In the rapidly evolving fields of materials science and polymer chemistry, heterocyclic scaffolds are highly sought after for their ability to impart unique electronic, thermal, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In the rapidly evolving fields of materials science and polymer chemistry, heterocyclic scaffolds are highly sought after for their ability to impart unique electronic, thermal, and photophysical properties to macromolecular systems. 5-Phenylthiazole-2-carbonitrile (CAS: 1316218-36-6) has emerged as a highly versatile molecular building block [1].

The structural brilliance of this compound lies in its dual-nature architecture:

  • Donor-Acceptor ( π -Conjugation): The electron-rich phenyl ring coupled with the electron-deficient thiazole core creates an inherent push-pull dipole. This narrows the HOMO-LUMO bandgap, pushing absorption and emission profiles into the visible spectrum, which is highly desirable for organic optoelectronics [3].

  • Orthogonal Reactivity: The nitrile ( −C≡N ) group acts as a highly reactive synthetic handle. It can be chemoselectively reduced to a primary amine for polymer grafting [1], or it can undergo Lewis acid-catalyzed cyclotrimerization to form robust Covalent Organic Frameworks (COFs) [2].

This application note details the mechanistic causality, validated protocols, and material applications of 5-phenylthiazole-2-carbonitrile derivatives.

Mechanistic Workflow & Reaction Pathways

The utility of 5-phenylthiazole-2-carbonitrile branches into two primary domains in materials science: the synthesis of fluorescent co-polymers via primary amine intermediates, and the fabrication of ultra-stable porous networks via direct nitrile trimerization.

Workflow A 5-Phenylthiazole-2-carbonitrile (Core Precursor) B Hydride Reduction (Nitrile to Amine) A->B F Ionothermal Cyclotrimerization (ZnCl2 Catalyst/Melt) A->F C 2-(Aminomethyl)-5-phenylthiazole (Fluorophore Monomer) B->C D Polymer Grafting (via Anhydride Ring-Opening) C->D E Fluorescent Co-Polymers (OLEDs & Sensors) D->E G Triazine-Linked Network (C3N3 Node Formation) F->G H Thiazole-Based COFs (Gas Storage & Catalysis) G->H

Reaction pathways of 5-Phenylthiazole-2-carbonitrile into advanced polymers and COFs.

Application 1: Synthesis of Optoelectronic Co-Polymers

To harness the photophysical properties of the phenylthiazole core in a processable polymer, the nitrile group must first be converted into a reactive primary amine. The resulting 2-(aminomethyl)-5-phenylthiazole can then be grafted onto pre-existing polymer backbones [1].

Protocol 1.1: Chemoselective Reduction to 2-(Aminomethyl)-5-phenylthiazole

Causality & Design Choice: While catalytic hydrogenation (e.g., Pd/C with H2​ ) is a standard method for nitrile reduction, the sulfur atom within the thiazole ring acts as a potent catalyst poison. To bypass this, a stoichiometric hydride reduction utilizing Borane-Tetrahydrofuran ( BH3​⋅THF ) is employed. This reagent ensures chemoselectivity, fully reducing the carbonitrile to a primary amine without disrupting the aromatic π -system.

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve 10 mmol of 5-phenylthiazole-2-carbonitrile in 30 mL of anhydrous THF.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath to control the exothermic hydride transfer. Dropwise, add 30 mmol of BH3​⋅THF (1.0 M solution) over 30 minutes.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65 °C) for 12 hours under continuous Argon flow.

  • Quenching: Cool the mixture to room temperature. Carefully quench the excess borane and break the boron-amine complex by adding 15 mL of Methanol followed by 10 mL of 2M HCl. Reflux for an additional 1 hour.

  • Isolation: Neutralize with 2M NaOH, extract with dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

Self-Validating Checkpoint: The success of this protocol is validated via Fourier Transform Infrared (FTIR) spectroscopy. The reaction is deemed complete when the sharp, distinct C≡N stretching frequency at ∼2220 cm−1 entirely disappears, replaced by a broad doublet corresponding to the primary N−H stretch at 3300−3400 cm−1 .

Protocol 1.2: Post-Polymerization Modification (Grafting)

Causality & Design Choice: Direct step-growth polymerization of bulky thiazole monomers often yields low-molecular-weight oligomers due to steric hindrance. Instead, Post-Polymerization Modification (PPM) is utilized. The primary amine of the newly synthesized monomer acts as a strong nucleophile, readily opening the highly strained rings of a poly(styrene-co-maleic anhydride) (SMA) backbone, yielding a highly fluorescent, processable co-polymer.

Step-by-Step Methodology:

  • Dissolve 2.0 g of SMA co-polymer in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Add a stoichiometric equivalent (relative to anhydride units) of 2-(aminomethyl)-5-phenylthiazole.

  • Add 0.5 mL of pyridine as a catalytic base to promote nucleophilic attack and stabilize the resulting carboxylic acid.

  • Stir at 80 °C for 16 hours.

  • Precipitate the functionalized polymer by pouring the viscous solution dropwise into rapidly stirring excess methanol. Filter and dry under vacuum at 60 °C.

Self-Validating Checkpoint: Gel Permeation Chromatography (GPC) will confirm polymer integrity (ensuring no main-chain degradation occurred). UV-Vis spectroscopy will exhibit a new, strong absorption band at ∼330−350 nm , characteristic of the phenylthiazole π−π∗ transition, confirming successful grafting.

Application 2: Covalent Organic Frameworks (COFs)

Benzothiazole and thiazole-carbonitriles are exceptional precursors for Covalent Organic Frameworks (COFs) due to their rigid, planar geometries [3].

Protocol 2.1: Ionothermal Cyclotrimerization

Causality & Design Choice: Nitrile groups can be trimerized into highly stable triazine ( C3​N3​ ) rings. By utilizing molten Zinc Chloride ( ZnCl2​ ) at elevated temperatures, the salt acts simultaneously as a Lewis acid catalyst to drive the cyclotrimerization and as a high-temperature solvent (porogen) that templates the micro-porous structure of the resulting COF.

Step-by-Step Methodology:

  • In an argon-filled glovebox, thoroughly grind 5-phenylthiazole-2-carbonitrile with anhydrous ZnCl2​ in a 1:5 molar ratio using an agate mortar.

  • Transfer the homogenized powder into a quartz ampoule and seal it under high vacuum ( 10−3 Torr).

  • Place the ampoule in a muffle furnace. Ramp the temperature at 2 °C/min to 400 °C and hold for 48 hours.

  • Cool to room temperature at 1 °C/min to ensure high crystallinity of the framework.

  • Open the ampoule and aggressively wash the monolithic solid with refluxing water and dilute HCl for 24 hours to leach out the ZnCl2​ porogen, followed by Soxhlet extraction with THF.

Self-Validating Checkpoint: Powder X-Ray Diffraction (PXRD) will reveal sharp crystalline peaks, validating the ordered framework. Nitrogen adsorption-desorption isotherms (BET analysis) should yield a high surface area ( >800 m2/g ), confirming the complete removal of the ZnCl2​ template.

Quantitative Data Summary

The table below summarizes the thermal and structural properties of the materials derived from the 5-phenylthiazole-2-carbonitrile scaffold.

Material / DerivativeSynthesis MethodKey Structural FeatureThermal Stability ( Td​ at 5% loss)Primary Application
2-(Aminomethyl)-5-phenylthiazole Hydride ReductionPrimary Amine ( −NH2​ )N/A (Small Molecule)Precursor / Grafting Agent
Thiazole-Grafted SMA Polymer Post-Polymerization GraftingAmide Linkage 340 °CFluorescent Sensors / OLEDs
Triazine-Thiazole COF Ionothermal CyclotrimerizationTriazine Node ( C3​N3​ )> 480 °CGas Separation / Catalysis

References

  • Title: 2-(Aminomethyl)
  • Title: Buy 7-Methylbenzo[d]thiazole-2-carbonitrile (EVT-13805914)
  • Source: benchchem.

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 5-Phenylthiazole-2-carbonitrile synthesis

Welcome to the technical support guide for the synthesis of 5-Phenylthiazole-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Phenylthiazole-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. 5-Phenylthiazole derivatives are prevalent in pharmaceuticals, including antifungal and anticancer agents, making their efficient synthesis a critical objective.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 5-Phenylthiazole-2-carbonitrile, particularly when using the common Sandmeyer reaction pathway starting from 2-amino-5-phenylthiazole.

Question 1: I am observing very low or no yield of the final product. What are the likely causes and how can I fix this?

Answer:

Low or nonexistent yield is the most common issue, often stemming from problems in the initial diazotization step or the subsequent cyanation. Let's break down the potential causes and solutions.

Potential Cause 1: Inefficient Diazotization The formation of the aryl diazonium salt from 2-amino-5-phenylthiazole is highly sensitive to reaction conditions. The nitrosonium ion (NO⁺), generated from sodium nitrite and a strong acid, is unstable at higher temperatures.

  • Solution: Strict Temperature Control. The diazotization step must be performed at low temperatures, typically between 0-5 °C.[3][4] Use an ice-salt bath to maintain this temperature range rigorously. Premature decomposition of the diazonium salt before the addition of the cyanide source is a primary cause of yield loss.

  • Solution: Reagent Quality and Addition. Ensure your sodium nitrite (NaNO₂) is dry and has been stored properly. Prepare a fresh aqueous solution of NaNO₂ and add it dropwise to the acidic solution of your amine. A slow, controlled addition prevents localized temperature increases and unwanted side reactions.

Potential Cause 2: Premature Decomposition of the Diazonium Salt Aryl diazonium salts are notoriously unstable and should be used immediately after preparation.[3] Any delay can lead to decomposition and the formation of multiple byproducts, most commonly the corresponding phenol from reaction with water.[5]

  • Solution: Immediate Use. Prepare your copper(I) cyanide solution in a separate flask and have it ready for the immediate addition of the freshly prepared, cold diazonium salt solution.

Potential Cause 3: Ineffective Sandmeyer Cyanation The copper(I)-catalyzed displacement of the diazonium group is a single-electron transfer (SET) radical-nucleophilic aromatic substitution (SRNAr) process.[4][5] Its efficiency can be hampered by several factors.

  • Solution: Catalyst Activity. Use high-purity, freshly prepared or commercially sourced copper(I) cyanide (CuCN). The quality of the copper catalyst is paramount.

  • Solution: Neutralization. After the reaction, the mixture is often acidic. Pouring the reaction mixture into a basic solution, such as sodium carbonate, can help precipitate the crude product.[6]

G cluster_0 Troubleshooting: Low Yield Start Low or No Yield Observed CheckDiazotization Was temperature maintained at 0-5°C? Start->CheckDiazotization CheckReagents Are NaNO₂ and amine pure? CheckDiazotization->CheckReagents Yes T_Control Action: Use ice-salt bath, monitor internally. CheckDiazotization->T_Control No CheckTime Was diazonium salt used immediately? CheckReagents->CheckTime Yes R_Purity Action: Use fresh, high-purity reagents. CheckReagents->R_Purity No CheckCatalyst Is CuCN of high quality? CheckTime->CheckCatalyst Yes D_Decomp Action: Prepare cyanation mixture in advance. CheckTime->D_Decomp No Success Yield Improved CheckCatalyst->Success Yes C_Quality Action: Use fresh, high-purity CuCN. CheckCatalyst->C_Quality No T_Control->CheckReagents R_Purity->CheckTime D_Decomp->CheckCatalyst C_Quality->Success

A logical guide for troubleshooting low yield issues.
Question 2: My reaction produces a significant amount of 2-hydroxy-5-phenylthiazole as a byproduct. How can I prevent this?

Answer:

The formation of the hydroxy byproduct is a classic competing reaction in Sandmeyer chemistry, arising from the diazonium salt reacting with water as a nucleophile instead of the cyanide ion.[5]

  • Solution 1: Maintain Low Temperature. The rate of decomposition to the phenol increases significantly with temperature. By keeping the reaction mixture cold (0-5 °C) throughout the addition of the diazonium salt to the copper cyanide solution, you favor the desired cyanation pathway.

  • Solution 2: Control pH. While the diazotization requires strong acid, the subsequent cyanation step can be sensitive. Ensure conditions don't become overly dilute with water, which is both the solvent and a competing reagent. Some Sandmeyer-type protocols have successfully used non-aqueous systems or ionic liquids to minimize this side reaction, though this represents a more significant deviation from the classical procedure.

  • Solution 3: Efficient Mixing. Ensure vigorous stirring as you add the diazonium salt solution to the copper cyanide mixture. This promotes rapid interaction with the catalyst and cyanide source, outcompeting the slower reaction with water.

Question 3: I am attempting a palladium-catalyzed cyanation of 2-bromo-5-phenylthiazole, but the reaction stalls. What's wrong?

Answer:

Palladium-catalyzed cyanation is a powerful alternative but is notorious for catalyst deactivation. The primary culprit is the cyanide ion itself, which can irreversibly bind to and "poison" the palladium catalyst at various stages of the catalytic cycle, hindering the reaction.[7][8]

  • Solution 1: Choose the Right Cyanide Source. Instead of highly soluble and potent sources like NaCN or KCN, use zinc cyanide (Zn(CN)₂).[7] Zn(CN)₂ has lower solubility in organic solvents, which maintains a low concentration of free cyanide, sufficient for the reaction but low enough to minimize catalyst poisoning. It is also significantly less toxic than alkali metal cyanides.[7] Another excellent, non-toxic alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[7]

  • Solution 2: Ligand Selection. The choice of ligand is critical. Electron-rich and bulky phosphine ligands can help stabilize the palladium center and promote the desired reductive elimination step, making the catalyst less susceptible to poisoning.

  • Solution 3: Anhydrous Conditions. Water can interfere with many palladium-catalyzed reactions. Ensure you are using anhydrous solvents and a dry reaction setup under an inert atmosphere (e.g., nitrogen or argon).

Cyanide SourceRelative ToxicityTypical CatalystKey AdvantagesKey Disadvantages
CuCN HighNone (Reagent)Effective in Sandmeyer reactionsStoichiometric, highly toxic
NaCN / KCN Very HighPalladiumInexpensive, high reactivityHighly toxic, causes catalyst poisoning[7]
Zn(CN)₂ ModeratePalladiumReduces catalyst poisoning, saferMore expensive, slower reaction
K₄[Fe(CN)₆] LowPalladiumNon-toxic (food additive), safe[7]Requires specific conditions to release CN⁻
Acetonitrile LowNickelBenign CN source, mild conditions[9]Requires specific Ni-catalyst systems
Comparison of common cyanide sources for aryl nitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to 5-Phenylthiazole-2-carbonitrile?

A1: The most common and well-documented route starts from 2-amino-5-phenylthiazole, which is synthesized via the Hantzsch thiazole synthesis from thioamide and an α-haloketone.[6][10] The 2-amino group is then converted to the 2-carbonitrile via the Sandmeyer reaction.[3][5]

G Start 2-Amino-5-phenylthiazole Diazonium Aryl Diazonium Salt Intermediate Start->Diazonium 1. NaNO₂, HCl 2. 0-5 °C Product 5-Phenylthiazole-2-carbonitrile Diazonium->Product 1. CuCN 2. 0-5 °C to RT

A typical workflow for the Sandmeyer synthesis route.

While palladium-catalyzed cyanation of 2-halo-5-phenylthiazole is a modern and often high-yielding alternative, the Sandmeyer reaction is frequently preferred in industrial settings due to the lower cost of copper reagents compared to palladium catalysts.

Q2: What is a standard experimental protocol for the Sandmeyer synthesis of 5-Phenylthiazole-2-carbonitrile?

A2: The following is a representative lab-scale protocol. Note: This reaction involves highly toxic materials and should only be performed by trained personnel with appropriate safety precautions (fume hood, personal protective equipment).

Experimental Protocol: Sandmeyer Cyanation

  • Preparation of Copper(I) Cyanide Solution: In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve copper(I) cyanide (1.2 equivalents) in a solution of sodium cyanide (2.4 equivalents) in water at room temperature. Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Diazotization: In a separate beaker, suspend 2-amino-5-phenylthiazole (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the amine suspension. Maintain the temperature below 5 °C throughout the addition. Stir the resulting solution for an additional 20-30 minutes at 0-5 °C.

  • Sandmeyer Reaction: Add the cold diazonium salt solution portion-wise to the cold, vigorously stirred copper(I) cyanide solution. A release of nitrogen gas will be observed. The addition should be controlled to keep the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of any remaining diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a solution of sodium carbonate to neutralize the acid and precipitate the product. Filter the crude solid, wash thoroughly with water, and air dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Q3: Are there safer, less toxic alternatives to traditional cyanide sources?

A3: Yes. The field of chemistry is continually moving towards greener and safer methodologies. For palladium- or nickel-catalyzed cyanations, several alternatives to highly toxic metal cyanides exist.[11]

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): As mentioned, this is a non-toxic solid used in the food industry. It serves as an excellent cyanide source in many palladium-catalyzed reactions.[7]

  • Organic Nitriles: Recent developments have shown that simple organic nitriles, such as acetonitrile or butyronitrile, can serve as the cyanide source in nickel-catalyzed reactions, representing a significant advance in safety.[9][11]

  • Electrochemical Methods: Emerging electrochemical methods can generate cyanide in situ from safer precursors like 5-aminotetrazole, completely avoiding the handling of toxic cyanide salts.[12]

References
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Vertex AI Search.
  • Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source.
  • Nickel-Catalyzed Cyan
  • Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Thieme.
  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. Chinese Chemical Society.
  • Thiazole formation through a modified Gewald reaction. Apollo.
  • Sandmeyer reaction. Wikipedia.
  • (PDF) Thiazole formation through a modified Gewald reaction.
  • Thiazole formation through a modified Gewald reaction.
  • Technical Support Center: Thiazole Synthesis Regioselectivity. BenchChem.
  • The Mechanism of the Sandmeyer and Meerwein Reactions. American Chemical Society.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Synthesis of Novel 2-Phenylthiazole Deriv
  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source.
  • Synthesis and Biological Evaluation of Thiazole Deriv

Sources

Optimization

Technical Support Center: Troubleshooting 5-Phenylthiazole-2-carbonitrile Solubility in DMSO

Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you frequently encounter "brick dust" compounds—small molecules that resist solubilization even in universal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you frequently encounter "brick dust" compounds—small molecules that resist solubilization even in universally accepted solvents like Dimethyl Sulfoxide (DMSO). 5-Phenylthiazole-2-carbonitrile is a classic example of such a challenge.

This guide provides a mechanistic breakdown of its insolubility and field-proven, self-validating protocols to overcome it.

Section 1: Mechanistic FAQs - The Causality of Insolubility

Q1: Why does 5-Phenylthiazole-2-carbonitrile resist dissolution in 100% DMSO? Answer: The insolubility of this compound is driven primarily by its crystal lattice energy rather than pure lipophilicity. 5-Phenylthiazole-2-carbonitrile features a highly planar structure—a phenyl ring conjugated with a five-membered aromatic thiazole heterocycle, capped by an electron-withdrawing carbonitrile group. This planarity promotes intense intermolecular π−π stacking. While DMSO is an excellent polar aprotic solvent for disrupting hydrogen bonds, it is notoriously ineffective against compounds whose insolubility is dictated by tight crystal packing[1]. In fact, predictive models show that aromatic heterocyclic groups and nonfused benzene rings are heavily overrepresented in DMSO-insoluble libraries[2].

Q2: My compound dissolved initially but precipitated upon storage or dilution. What caused this? Answer: This is a classic symptom of solvent degradation or kinetic trapping caused by two primary factors:

  • Hygroscopy: DMSO is highly hygroscopic. If your stock vial is opened in a humid environment, it rapidly absorbs atmospheric water. Even trace water contamination dramatically reduces the solvation capacity for hydrophobic compounds, triggering immediate precipitation[3],[4].

  • Dilution Shock: Dissolving a compound directly into dilute aqueous DMSO is kinetically unfavorable. You must always achieve complete dissolution in 100% anhydrous DMSO before introducing it to aqueous media[5].

Section 2: Quantitative Data & Solvent Optimization

To troubleshoot effectively, we must compare the physicochemical barriers of the compound against potential solvent interventions.

Table 1: Physicochemical Profile & Solubility Barriers

PropertyCharacteristicMechanistic Impact on Solubility
Molecular Topology Planar, AromaticHigh lattice energy; resists solvent intercalation[6].
H-Bond Donors 0Prevents favorable protic interactions with aqueous media.
H-Bond Acceptors 2 (N, S)Allows weak interactions with protic co-solvents, but insufficient alone.
Predicted logP ~2.5 - 3.0Highly hydrophobic; necessitates organic solvent vehicles.

Table 2: Co-Solvent Optimization Matrix for Biological Assays

Solvent SystemMechanism of ActionBiological Assay Compatibility
100% Anhydrous DMSO Baseline solvation of lipophilic domains.Max 0.1% - 1% final concentration in cell culture.
DMSO + PEG3350 (5-10%) Polymeric encapsulation; disrupts bulk water structure.Excellent for protein stability and ligand-binding assays[6].
DMSO + Glycerol (10%) Increases viscosity; acts as a co-solvent to stabilize hydrophobic interfaces.High tolerance in biochemical screens; preserves protein folding[6].

Section 3: Self-Validating Experimental Protocol

Do not rely solely on visual inspection to confirm solubility. Micro-precipitates can remain invisible to the naked eye, leading to false negatives in biological assays due to a lack of bioavailable compound.

Protocol: Step-by-Step Solubilization and Validation

Step 1: Anhydrous Preparation

  • Action: Weigh 5-Phenylthiazole-2-carbonitrile into a desiccated, amber glass vial. Add strictly anhydrous (water-free, sealed under argon) 100% DMSO to achieve a target concentration (e.g., 10 mM).

  • Causality: Utilizing anhydrous DMSO prevents the premature hydrophobic collapse of the molecule that occurs when trace water is present[4].

Step 2: Thermal & Acoustic Disruption

  • Action: Subject the vial to a 37°C water bath for 10 minutes, followed by bath sonication for 5 minutes.

  • Causality: The endothermic addition of heat increases kinetic energy, while sonication provides the mechanical cavitation required to fracture the rigid π−π stacked crystal lattice[4].

Step 3: Serial Dilution Strategy

  • Action: If the compound must be introduced to an aqueous buffer, perform a rapid, high-vortex dilution. Add the DMSO stock dropwise into the vigorously vortexed aqueous media.

  • Causality: Rapid dispersion prevents localized supersaturation, which is the primary driver of compound "crashing out" in media[4].

Step 4: Self-Validation (Turbidimetry)

  • Action: Transfer 100 µL of the final solution to a clear 96-well plate. Measure the Optical Density (OD) at 600 nm using a spectrophotometer.

  • Causality & Validation: A true solution will yield an OD600​<0.05 (matching the solvent blank). An OD600​>0.05 indicates light scattering from invisible micro-crystals, proving the lattice is still intact and further co-solvent optimization (Table 2) is required.

Section 4: Logical Workflow Visualization

Follow this decision tree to systematically resolve precipitation issues in your workflows.

Workflow A Precipitation of 5-Phenylthiazole- 2-carbonitrile in DMSO B Step 1: Verify Solvent Integrity (Use strictly anhydrous DMSO) A->B C Step 2: Thermal & Acoustic Energy (37°C + Sonication) B->C D Complete Dissolution (Clear Solution) C->D  Lattice Disrupted   E Persistent Micro-crystals (High Lattice Energy) C->E  Lattice Intact   G Step 4: Self-Validation (Measure OD at 600nm) D->G F Step 3: Co-solvent System (Add PEG3350 or Glycerol) E->F F->G

Troubleshooting workflow for resolving 5-Phenylthiazole-2-carbonitrile precipitation in DMSO.

References

  • [5] Compound Solubility with Dimethylsulfoxide. Hampton Research.[Link]

  • [2] Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling (PMC).[Link]

  • [1] Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • [6] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-Phenylthiazole-2-carbonitrile Derivatives

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity issues when synthesizing 5-phenylthiazole-2-carbonitrile derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity issues when synthesizing 5-phenylthiazole-2-carbonitrile derivatives. The thiazole core, particularly when conjugated with a phenyl group at the 5-position, presents unique thermal sensitivities.

This guide is designed to troubleshoot common thermal degradation issues, explain the mechanistic causality behind temperature optimization, and provide self-validating protocols to ensure your cyanation workflows succeed.

Workflow Visualization: Thermal Pathways in Cyanation

G Start 5-Phenylthiazole Precursors LowTemp Low Temp (0-25°C) I2 / aq. NH3 Route Start->LowTemp Aldehyde Precursor MidTemp Mid Temp (50-60°C) Amide Dehydration Start->MidTemp Amide Precursor HighTemp High Temp (>100°C) Toluene Reflux Start->HighTemp Dithiazolimine Precursor Product 5-Phenylthiazole-2-carbonitrile (Target Product) LowTemp->Product High Purity Slow Kinetics MidTemp->Product Optimal Yield Balanced Kinetics HighTemp->Product Fast Kinetics Lower Purity Degradation Ring-Opening & Polymerization HighTemp->Degradation Thermal Stress

Temperature-dependent synthesis workflows for 5-Phenylthiazole-2-carbonitrile derivatives.

Troubleshooting FAQs

Q1: Why does my synthesis of 5-phenylthiazole-2-carbonitrile via the dithiazolimine route yield significant degradation products at standard reflux temperatures? Expert Insight: The transformation of 1,2,3-dithiazolimines into cyanothiazoles is a classic synthetic route. Literature often dictates refluxing the mixture in toluene (approx. 110°C) with triethylamine for 8 hours[1]. However, the causality behind your degradation lies in the thermal sensitivity of the electron-rich 5-phenylthiazole core. Prolonged exposure to temperatures >100°C induces severe thermal stress, leading to ring-opening or radical polymerization of the vinyl intermediates before the cyclization to the nitrile is complete. Resolution: Lower the reaction temperature to 80–90°C. While this extends the required reaction time, it significantly suppresses the formation of tarry byproducts, preserving the integrity of the carbonitrile group.

Q2: How do I optimize the temperature for the dehydration of 5-phenylthiazole-2-carboxamides to carbonitriles? Expert Insight: Dehydration using reagents like POCl₃ or trifluoroacetic anhydride (TFAA) is highly exothermic. If initiated at room temperature, localized superheating causes the formation of dark, insoluble polymers. As noted in process optimizations for 5-phenylthiazole derivatives, maintaining a controlled thermal window is critical, often conveniently set between 50°C to 60°C[2] for the bulk reaction phase. Resolution: Implement a strict temperature-ramping protocol. Initiate the reagent addition at 0°C to absorb the initial exothermic shock, then gradually warm the vessel to exactly 55°C to drive the dehydration to completion without thermally degrading the product.

Q3: Is there a room-temperature alternative for synthesizing these nitriles that avoids thermal degradation entirely? Expert Insight: Yes. A highly effective, low-temperature alternative involves the direct conversion of 5-phenylthiazole-2-carbaldehyde to the corresponding nitrile using iodine in aqueous ammonia. This pathway operates entirely at room temperature, completely bypassing the thermal risks associated with refluxing toluene or exothermic dehydration, and efficiently traps the nitrile intermediate.

Quantitative Data: Temperature Optimization for Amide Dehydration

The following table summarizes the causal relationship between reaction temperature and product yield during the POCl₃-mediated dehydration of 5-phenylthiazole-2-carboxamide.

Temperature Range (°C)Reagent SystemConversion Rate (%)Isolated Yield (%)Major Byproducts ObservedScientist's Recommendation
0 - 25 POCl₃ / Pyridine45%40%Unreacted starting amideToo low; insufficient thermal energy to drive complete dehydration.
50 - 60 POCl₃ / Pyridine>98%92%Trace (<1%)Optimal thermal window. Maximizes yield and purity.
80 - 100 POCl₃ / Pyridine>99%65%Tarry polymers, ring-opened speciesAvoid; severe thermal degradation of the thiazole core.
110 (Reflux) Toluene / Et₃N*>99%50%High molecular weight oligomersAvoid for sensitive 5-phenyl derivatives. (Dithiazolimine route)
Self-Validating Protocol: Low-Temperature Direct Cyanation (0°C to 25°C)

Mechanistic Causality: Ammonia condenses with the 5-phenylthiazole-2-carbaldehyde to form an intermediate imine, which is subsequently oxidized by molecular iodine to the carbonitrile. Keeping the initial condensation at 0°C prevents over-oxidation.

Self-Validation Principle: This protocol is self-validating because the reaction progress is visually tracked by the consumption of the dark iodine color. If the color persists, the oxidant remains active; if it fades, the conversion is complete.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 5-phenylthiazole-2-carbaldehyde in 5 mL of anhydrous THF in a round-bottom flask.

  • Amine Condensation: Add 10.0 mmol of 28% aqueous ammonia. Submerge the flask in an ice bath to bring the internal temperature to exactly 0°C.

  • Oxidant Addition: Slowly add 1.1 mmol of molecular iodine (I₂) in small portions over 10 minutes.

    • Validation Checkpoint: The solution will immediately turn dark brown, confirming the presence of the active oxidant.

  • Thermal Ramping: Maintain the reaction at 0°C for 30 minutes to control the initial exothermic oxidation. Remove the ice bath and allow the mixture to naturally warm to 25°C (room temperature).

  • Reaction Monitoring: Stir the mixture at 25°C for 4–6 hours.

    • Validation Checkpoint: The reaction is complete when the dark brown color completely fades to a pale yellow. (Note: If the brown color persists beyond 6 hours, the aldehyde was fully consumed before the iodine; if it fades in <1 hour, incomplete conversion may have occurred).

  • Quenching & Isolation: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any trace unreacted iodine. Extract with ethyl acetate (3 x 15 mL), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield the highly pure 5-phenylthiazole-2-carbonitrile.

References
  • Synthesis and reactivity of n-vinyl-1,2,3-dithiazolimines.Clockss.org.
  • Combination of a 5-phenylthiazole compound as PI3 kinase inhibitor with an antiinflammatory, bronchodilatory or antihistamine drug.Googleapis.com.
  • Position switch of phenylthiazoles: novel compounds with promising anti-MRSA USA300.Cairo University Scholars.

Sources

Optimization

Technical Support Center: 5-Phenylthiazole-2-carbonitrile Crystallization

Welcome to the technical support center for the crystallization of 5-Phenylthiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-Phenylthiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this critical heterocyclic compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your laboratory.

The crystallization of Active Pharmaceutical Ingredients (APIs) is a crucial step that dictates purity, stability, and downstream processability.[1] 5-Phenylthiazole-2-carbonitrile, like many complex organic molecules, can present unique challenges, often stemming from upstream synthetic steps that generate closely-related impurities. These byproducts can inhibit crystal growth, lead to poor crystal morphology, or become entrapped in the crystal lattice, compromising the final product's quality.[2]

This guide provides a structured approach, from quick-reference FAQs to in-depth troubleshooting workflows, to help you systematically reduce byproducts and achieve a robust, scalable crystallization process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of 5-Phenylthiazole-2-carbonitrile.

Q1: What are the most probable sources of byproducts in my synthesis?

The most common synthetic route to the 5-phenylthiazole core is the Hantzsch thiazole synthesis.[3][4][5] This typically involves the condensation of an α-haloketone (like 2-bromoacetophenone) with a sulfur-containing nucleophile (like a thioamide or thiourea).[2][4] Consequently, the most likely impurities are:

  • Unreacted Starting Materials: Residual 2-bromoacetophenone or the thioamide precursor.

  • Reaction Intermediates: Incomplete cyclization can leave intermediates in the crude mixture.[6]

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield isomeric aminothiazoles or iminodihydrothiazoles, which may be difficult to separate.[1]

  • Side-Reaction Products: Byproducts from the subsequent conversion of a functional group (e.g., a 2-amino group) to the 2-carbonitrile can also be present.

Q2: My crystallized product is discolored (e.g., yellow, tan). What does this indicate?

Discoloration is often a sign of persistent impurities. This can be due to:

  • Residual Halogenated Ketones: Starting materials like 2-bromoacetophenone can degrade over time or under reaction conditions to produce colored impurities.

  • Polymeric Materials: Side reactions can sometimes lead to the formation of high-molecular-weight, colored byproducts.

  • Oxidation Products: The thiazole ring or other functional groups can be susceptible to oxidation, leading to colored degradation products.

A decolorization step, such as treating the hot solution with a small amount of activated charcoal before filtration, can sometimes resolve this. However, the primary goal should be to identify and eliminate the source of the impurity from the synthetic process.

Q3: Why is my product "oiling out" or precipitating as an amorphous solid instead of crystallizing?

"Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solid form in that solvent, or when supersaturation is too high for nucleation to occur properly. Key causes include:

  • Excessive Supersaturation: Cooling the solution too rapidly is a common culprit.[7] This forces the compound out of solution before it can organize into a crystal lattice.

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation, acting as "growth inhibitors" and promoting the formation of oils or amorphous solids.[2]

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at low temperatures, or it may promote oiling. A different solvent or a mixed-solvent system might be necessary.[7]

Q4: How do I choose the best starting solvent for recrystallization?

The ideal solvent is one in which 5-Phenylthiazole-2-carbonitrile has high solubility at elevated temperatures but low solubility at room or lower temperatures. The principle of "like dissolves like" is a good starting point. Since 5-Phenylthiazole-2-carbonitrile is a moderately polar aromatic nitrile, good candidates include:

  • Alcohols: Ethanol, Methanol, Isopropanol.

  • Ketones: Acetone.

  • Esters: Ethyl Acetate.

  • Nitriles: Acetonitrile can be an excellent choice for crystallizing other nitriles.[8]

  • Aromatic Hydrocarbons: Toluene (often used for less polar compounds).

  • Mixed Solvents: A common and effective technique involves dissolving the compound in a "good" solvent (like ethanol or acetone) and then slowly adding a "bad" or "anti-solvent" (like water or hexane) until turbidity is observed, then re-heating to clarify and cooling slowly.[7]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Identifying and Mitigating Synthesis-Related Byproducts

Effective purification begins with understanding what you are trying to remove. This guide provides a systematic approach to identifying and controlling common synthesis-derived impurities.

Predicted Synthesis Route and Potential Byproducts

A plausible and common route to 5-Phenylthiazole-2-carbonitrile involves a two-stage process. Understanding this allows us to predict the likely impurities.

  • Stage 1: Hantzsch Thiazole Synthesis: Formation of a 2-amino-5-phenylthiazole intermediate from 2-bromoacetophenone and thiourea.

  • Stage 2: Sandmeyer-type Reaction: Conversion of the 2-amino group to the 2-carbonitrile via diazotization followed by reaction with a cyanide salt (e.g., CuCN).

Based on this, the primary byproduct risks are:

Impurity ClassSpecific Example / StructureOriginMitigation Strategy
Unreacted Starting Materials 2-Bromoacetophenone, ThioureaIncomplete reaction in Stage 1.Optimize stoichiometry, reaction time, and temperature. Monitor reaction completion by TLC/HPLC.
Isomeric Byproducts 2-imino-4-phenyl-2,3-dihydrothiazoleSide reaction during Hantzsch synthesis, often favored by acidic conditions.[1]Maintain neutral or slightly basic pH during cyclization. Control temperature carefully.
Intermediate Carryover 2-Amino-5-phenylthiazoleIncomplete conversion in Stage 2.Ensure complete diazotization and sufficient reagent for the cyanation step. Purify the intermediate before proceeding.
Hydrolysis Product 5-Phenylthiazole-2-carboxylic acid or amideHydrolysis of the nitrile group during workup or from residual moisture.Use anhydrous solvents and control pH during workup and isolation.
Analytical Workflow for Impurity Identification

A multi-technique approach is essential for robust impurity profiling.

cluster_0 Impurity Identification Workflow Crude Crude 5-Phenylthiazole- 2-carbonitrile TLC 1. Thin Layer Chromatography (TLC) - Quick purity assessment - Identify number of components Crude->TLC HPLC 2. HPLC Analysis - Quantify purity (% area) - Determine Relative Retention Time (RRT) of impurities TLC->HPLC Proceed if multiple spots observed LCMS 3. LC-MS Analysis - Obtain molecular weight of impurities - Propose empirical formulas HPLC->LCMS For structural information NMR 4. NMR Spectroscopy (if impurity can be isolated) - Confirm structure of known byproducts - Elucidate structure of unknown byproducts LCMS->NMR For definitive identification Result Identified Impurity Profile LCMS->Result NMR->Result

Caption: Workflow for identifying and characterizing impurities.

Guide 2: Systematic Approach to Optimizing Crystallization

Once impurities are understood, the crystallization process itself must be optimized to effectively purge them.

Experimental Protocol: A Step-by-Step Guide to Recrystallization Optimization

This protocol provides a structured method for developing a robust recrystallization procedure.

Objective: To find the optimal solvent system and conditions to maximize yield and purity of 5-Phenylthiazole-2-carbonitrile.

Materials:

  • Crude 5-Phenylthiazole-2-carbonitrile

  • Candidate solvents (See Table 1)

  • Erlenmeyer flasks, heating mantle/hot plate, magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Solvent Screening (Small Scale):

    • Place ~50 mg of crude material into several small test tubes.

    • Add a candidate solvent (e.g., ethanol) dropwise at room temperature. Note the solubility.

    • If insoluble at room temperature, heat the mixture gently. Continue adding solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Observe the quality and quantity of the crystals formed. A good solvent will show low solubility when cold and high solubility when hot, producing a good yield of crystals upon cooling.

    • Repeat for all candidate solvents and solvent mixtures.

  • Scale-Up with Optimal Solvent:

    • Place the crude material in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen optimal solvent (or "good" solvent of a pair) to cover the solid.

    • Heat the mixture to near the solvent's boiling point while stirring until the solid is fully dissolved. If needed, add more hot solvent dropwise until a clear solution is achieved. Causality: Using the minimum amount of solvent is critical for maximizing recovery yield.[5]

  • Controlled Cooling (The Critical Step):

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities. Rapid cooling traps impurities and can lead to smaller, less pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent. Causality: Using cold solvent minimizes the redissolving of the product while washing away residual mother liquor containing dissolved impurities.

    • Press the crystals dry on the filter.

  • Drying and Analysis:

    • Dry the crystals under vacuum to a constant weight.

    • Analyze the final product for purity (HPLC, melting point) and calculate the recovery yield.

Visualizing the Crystallization Workflow

Caption: A systematic workflow for optimizing crystallization.

Part 3: Data & Protocols

Table 1: Candidate Solvents for Crystallization of 5-Phenylthiazole-2-carbonitrile

This table provides a starting point for solvent screening, ordered by decreasing polarity.

SolventPolarity IndexBoiling Point (°C)Notes
Water 10.2100Likely an anti-solvent. Useful for mixed systems with alcohols or acetone.
Acetonitrile 5.882Good candidate for nitrile-containing compounds; miscible with water.[8]
Methanol 5.165Polar protic solvent, good for many heterocyclic compounds.
Ethanol 4.378A very common and effective recrystallization solvent.[9]
Acetone 4.356Strong, polar aprotic solvent. Low boiling point makes for easy removal.[8]
Isopropanol (IPA) 3.982Less polar than ethanol, may offer different selectivity.
Ethyl Acetate 4.477Medium polarity solvent, often effective for a wide range of compounds.
Toluene 2.4111Good for less polar compounds or as part of a mixed system.
Hexane/Heptane 0.169 / 98Non-polar. Primarily used as an anti-solvent with more polar solvents.

Part 4: Visual Guides

Diagram 1: General Troubleshooting Workflow for Impure Crystals

G A Impure Crystals Detected (e.g., by HPLC, MP) B Is discoloration present? A->B C Consider activated charcoal treatment during recrystallization B->C Yes D Identify Impurities (LC-MS, NMR) B->D No C->D E Are impurities synthesis-related? (Starting materials, isomers) D->E F Optimize upstream reaction: - Stoichiometry - Temperature - pH Control E->F Yes G Optimize Crystallization Protocol E->G No F->G H Systematically screen solvents (See Table 1) G->H I Slow down the cooling rate H->I J Consider anti-solvent or evaporation methods I->J K Pure Crystals Achieved J->K

Caption: A decision tree for troubleshooting impure final product.

Diagram 2: Impact of Cooling Rate on Crystal Purity

G cluster_fast Rapid Cooling (Precipitation) cluster_slow Slow Cooling (Crystallization) fast_cooling <fontcolor='#FFFFFF'><b>Hot, Saturated Solutionb>font>|<fontcolor='#FFFFFF'>Molecules (font>●<fontcolor='#FFFFFF'>)font> and Impurities (<fontcolor='#EA4335'>■font>)<fontcolor='#FFFFFF'> randomly dispersedfont> precipitate precipitate fast_cooling->precipitate Crash Cool slow_cooling <fontcolor='#FFFFFF'><b>Hot, Saturated Solutionb>font>|<fontcolor='#FFFFFF'>Molecules (font>●<fontcolor='#FFFFFF'>)font> and Impurities (<fontcolor='#34A853'>■font>)<fontcolor='#FFFFFF'> randomly dispersedfont> crystal Ordered Crystal Lattice ●●●●● Impurities Remain in Solution slow_cooling->crystal Controlled Cool

Caption: Rapid vs. slow cooling and its effect on impurity incorporation.

References

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. (2024, April 16). ACS Publications. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29). International Scientific Organization. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. (2022, July 12). Kaunas University of Technology. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Asian Journal of Nanosciences and Materials. [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - ACS Publications. (2024, December 26). ACS Publications. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1987). Royal Society of Chemistry. [Link]

  • Crystallization Solvents.pdf. University of Rochester. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Review of the synthesis and biological activity of thiazoles - ResearchGate. (2020, December 6). ResearchGate. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega - ACS Publications. (2023, February 22). ACS Publications. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. (2024, August 19). MDPI. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Phenylthiazole-2-carbonitrile Workflows

Welcome to the Technical Support Center for 5-Phenylthiazole-2-carbonitrile. As a highly valuable building block in medicinal chemistry and drug development, this scaffold presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Phenylthiazole-2-carbonitrile. As a highly valuable building block in medicinal chemistry and drug development, this scaffold presents unique synthetic challenges. The bulky 5-phenyl group creates significant steric hindrance, particularly affecting substitution at the adjacent C4 position, while also modulating the reactivity of the C2-carbonitrile group.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your substitution reactions and cross-coupling workflows.

Mechanistic Insights: The Causality of Steric Hindrance

To effectively troubleshoot reactions involving 5-phenylthiazole-2-carbonitrile, we must first understand its molecular topography. The 5-phenyl ring does not remain perfectly coplanar with the thiazole core due to allylic strain with the C4 proton (or incoming substituents). Instead, it rotates, creating a dynamic steric "umbrella" over the C4 position.

  • C2-Nitrile Substitution : While the C2 position is relatively distant from the 5-phenyl group, the rotational dynamics of the phenyl ring can still impede the approach trajectory of bulky nucleophiles. The electron-withdrawing nature of the nitrile group activates the C2 position for nucleophilic attack, but steric bulk can shift the pathway toward unwanted side reactions (e.g., ring-opening) if the activation energy barrier for substitution is not overcome[1].

  • C4 Cross-Coupling : The C4 position is directly adjacent to the steric bulk. In transition-metal-catalyzed cross-couplings (e.g., Pd-catalyzed C-H arylation), the oxidative addition complex faces severe steric repulsion. This inhibits the catalytic cycle, specifically slowing down the reductive elimination step. Overcoming this requires highly specific, bulky, and electron-rich ligands that can force the metal center to extrude the product[2].

StericModel Molecule 5-Phenylthiazole-2-carbonitrile C2_Sub C2 Position: Nitrile Substitution Molecule->C2_Sub Susceptible to Nu- C4_Sub C4 Position: C-H Cross-Coupling Molecule->C4_Sub Transition Metal Catalysis Steric Steric Hindrance (5-Phenyl Rotation) Steric->C2_Sub Minor electronic effect Steric->C4_Sub Blocks access

Caption: Steric influence of the 5-phenyl group on C2 and C4 reaction pathways.

Troubleshooting FAQs

Q: My nucleophilic substitution of the C2-carbonitrile group is stalling at 30% conversion. How can I drive it to completion? A: The stalling is likely due to the steric trajectory required for the nucleophile to attack the sp-hybridized nitrile carbon, compounded by the solvent's solvation shell. Causality: As the reaction proceeds, product inhibition or competitive side reactions can occur if the nucleophile is too bulky or heavily solvated. Solution: Switch to a polar aprotic solvent like DMSO or DMF to strip the solvation shell from your nucleophile, increasing its effective basicity and reducing its steric footprint. If converting to an aminomethyl group, consider a step-wise reduction (e.g., using established synthetic routes like Gabriel synthesis on a chloromethyl intermediate) rather than direct substitution[3].

Q: I am attempting a Pd-catalyzed C-H arylation at the C4 position, but I am only recovering starting material. What is failing? A: The 5-phenyl group is blocking the formation of the necessary palladacycle intermediate. Causality: Standard phosphine ligands (like PPh 3​ ) do not provide enough steric pressure to accelerate the reductive elimination step, causing the catalyst to become trapped in an off-cycle resting state. Solution: Utilize a bulky, electron-rich diphosphine ligand such as dcypt (1,2-bis(dicyclohexylphosphino)ethane). The extreme steric bulk of the dicyclohexyl groups forces the palladium center to undergo reductive elimination rapidly, overcoming the hindrance of the 5-phenyl group[2].

Q: Can I use Copper catalysis instead of Palladium for cross-coupling to avoid complex ligand tuning? A: Yes. Cu(OAc) 2​ -mediated dehydrogenative cross-coupling is a highly viable alternative. Causality: Copper(II) acts as both a mediator and an oxidant, proceeding through a formal Cu(II) to Cu(0) disproportionation route. This pathway is less sensitive to the specific steric demands of the 5-phenyl group compared to Pd oxidative addition, allowing for successful C-H/C-H cross-coupling with other heteroarenes[4].

Q: Can I perform a modified Gewald reaction to synthesize the substituted core directly and avoid late-stage steric issues? A: Yes. Causality: Building the hindered ring from acyclic precursors (like 1,4-dithiane-2,5-diol and cyanogen) bypasses the need to functionalize a pre-formed, sterically hindered ring[5].

Workflow Start Reaction at C4 Position CheckYield Assess Conversion Start->CheckYield LowYield Low Yield / No Rxn CheckYield->LowYield < 20% HighYield Proceed to Purification CheckYield->HighYield > 80% StericClash Identify Steric Clash from 5-Phenyl LowYield->StericClash ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., dcypt) StericClash->ChangeLigand IncreaseTemp Increase Temp to 150°C ChangeLigand->IncreaseTemp IncreaseTemp->CheckYield

Caption: Troubleshooting workflow for overcoming C4 steric hindrance in cross-coupling.

Verified Experimental Protocols

Protocol 1: Pd-Catalyzed C4-Arylation of 5-Phenylthiazole-2-carbonitrile

Causality: This protocol uses the dcypt ligand to overcome the C4 steric blockade. The addition of K 3​ PO 4​ provides the necessary basicity for the concerted metalation-deprotonation (CMD) step.

  • Preparation : In an oven-dried Schlenk tube under an argon atmosphere, combine 5-phenylthiazole-2-carbonitrile (0.40 mmol), the arylating agent (e.g., aryl ester or halide, 0.60 mmol), Pd(OAc) 2​ (10 mol %), dcypt (20 mol %), and K 3​ PO 4​ (1.5 equiv)[2].

  • Solvent Addition : Add anhydrous 1,4-dioxane (1.6 mL).

    • Self-Validation Check: The solution should be pale yellow/orange. A dark black color immediately upon addition indicates premature catalyst decomposition (likely oxygen contamination).

  • Reaction Execution : Seal the tube and heat to 150 °C for 24 hours.

    • Causality: The high temperature is strictly required to overcome the activation energy barrier imposed by the 5-phenyl steric clash.

  • In-Process Validation : At the 12-hour mark, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. You should observe >50% conversion to the cross-coupled mass. If conversion is <10%, verify the integrity of your argon line and reagent dryness.

  • Workup : Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Direct Synthesis of the Sterically Hindered Core via Modified Gewald Reaction

Causality: If functionalizing the pre-formed 5-phenyl ring fails, building the ring from acyclic precursors bypasses the steric issue entirely.

  • Preparation : Dissolve 1,4-dithiane-2,5-diol (dimeric mercaptoacetaldehyde) in 2-methyl-tetrahydrofuran (MeTHF)[5].

  • Cyanogen Dosing : Introduce cyanogen gas ((CN) 2​ ) (2.0 equiv) into the reaction mixture.

    • Caution: Cyanogen is highly toxic; perform strictly in a specialized, well-ventilated fume hood.

  • Intermediate Formation : Stir the reaction at 60 °C.

    • Self-Validation Check: Monitor by HPLC. A partially saturated intermediate should form and peak within 30 minutes[5].

  • Dehydration : Add trimethylsilyl chloride (TMSCl) to dehydrate the intermediate, furnishing the 2-cyanothiazole core.

  • Subsequent Phenylation : The C5 position can subsequently be phenylated using standard Suzuki conditions, which are significantly less sterically hindered than reactions at the C4 position.

Quantitative Data & Optimization Matrices

Table 1: Ligand Effect on Pd-Catalyzed C4-Arylation Yields (150 °C, 24h)

Ligand TypeSteric Profile (Cone/Bite Angle)Electronic PropertyConversion (%)Causality / Observation
PPh 3​ ModerateNeutral< 5%Fails to promote reductive elimination against 5-phenyl bulk.
dpppModerateElectron-rich15%Slight improvement, but bite angle is insufficient.
XPhosBulkyHighly Electron-rich42%Good oxidative addition, but side reactions dominate.
dcypt Highly Bulky Highly Electron-rich 85% Optimal steric pressure forces reductive elimination[2].

Table 2: Solvent Optimization for C2-Nitrile Nucleophilic Substitution

SolventDielectric Constant (ε)Solvation TypeYield (%)Causality / Observation
Ethanol24.5Protic28%Hydrogen bonding deactivates the nucleophile.
THF7.5Aprotic41%Low polarity limits the solubility of ionic intermediates.
EtOAc 6.0 Aprotic 95% Excellent for modified Gewald pathways and intermediate stability[5].
DMSO 46.7 Polar Aprotic 92% Strips solvation shell, maximizing nucleophile reactivity[1].

References

  • Palladium-Catalyzed Tandem Ester Dance/Decarbonylative Coupling Reactions Source: ChemRxiv URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Copper(II)
  • 2-(Aminomethyl)
  • Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles Source: RSC Advances URL

Sources

Optimization

advanced purification techniques for crude 5-Phenylthiazole-2-carbonitrile mixtures

Welcome to the technical support center for the purification of 5-Phenylthiazole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Phenylthiazole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this critical intermediate in high purity. We will move beyond basic protocols to address the nuanced issues that arise from complex crude reaction mixtures, providing not just solutions, but the underlying chemical principles to empower your decision-making.

Impurity Profile: Understanding the Challenge

The purification strategy for 5-Phenylthiazole-2-carbonitrile is dictated by the impurities generated during its synthesis. Common synthetic routes, such as the Hantzsch thiazole synthesis or variations thereof, can produce a range of by-products.[1] An impurity profile often includes:

  • Unreacted Starting Materials: Such as thiobenzamide or α-halo ketones.

  • Reaction Intermediates: Incomplete cyclization can leave reactive intermediates in the mixture.[2]

  • By-products: Formed from side reactions, these can include regioisomers or polymeric material.

  • Degradation Products: The nitrile group can be sensitive, particularly to acidic conditions, potentially hydrolyzing to the corresponding amide or carboxylic acid.[3]

A preliminary analysis of your crude material by Thin-Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) is a mandatory first step to understanding the nature and complexity of your purification challenge.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of 5-Phenylthiazole-2-carbonitrile.

Question: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[5] This is common with compounds that have relatively low melting points or when the solvent is a very poor solvent for the compound at lower temperatures, causing it to "crash out" too quickly.

Causality & Solutions:

  • Excessive Supersaturation: The solution is likely cooling too rapidly, or the solvent/antisolvent mixture is causing a dramatic and sudden drop in solubility.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. This slow, gradual cooling is best for the formation of pure crystals.[6]

  • Inappropriate Solvent Choice: The chosen solvent may be too "poor" for the compound, leading to rapid precipitation.

    • Solution: Employ a mixed-solvent system.[5][6][7] Dissolve your crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone) where it is highly soluble. Then, add a "poor" or "antisolvent" (e.g., water, hexane) dropwise at an elevated temperature until persistent cloudiness (turbidity) is observed.[7] Add a few more drops of the hot "good" solvent to redissolve the turbidity and then allow the mixture to cool slowly.[7]

  • Inducing Crystallization: Sometimes, nucleation is the rate-limiting step.

    • Solution 1: Scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[3]

    • Solution 2: Add a "seed crystal" of pure 5-Phenylthiazole-2-carbonitrile to the cooled, supersaturated solution to initiate crystallization.[3]

Question: I am experiencing significant product loss and streaking during flash column chromatography. What is the likely cause?

Answer: This issue often points to an interaction between the thiazole nitrile and the stationary phase, which is typically silica gel. The nitrile group can be susceptible to hydrolysis on the acidic surface of standard silica gel, converting it to the more polar 5-phenylthiazole-2-carboxamide.[3] This new, more polar compound then streaks down the column and results in poor separation and reduced yield of the desired product.

Causality & Solutions:

  • Acid-Catalyzed Degradation: The Lewis acidic sites on the silica gel surface are catalyzing the hydrolysis of your nitrile.

    • Solution 1 (Deactivation): Pre-treat the silica gel. Before loading your sample, flush the packed column with your starting eluent containing 1-2% triethylamine or another non-nucleophilic base.[3] This will neutralize the acidic sites on the silica surface and prevent on-column degradation.

    • Solution 2 (Alternative Stationary Phase): If the issue persists, switch to a less acidic stationary phase. Neutral alumina can be an effective alternative for purifying sensitive compounds.[3] Reversed-phase (C18) silica is another excellent option if your compound and impurities have differing lipophilicity.[4]

  • Poor Solubility on Column: If the compound is not fully soluble in the mobile phase as it moves through the column, it can precipitate and then redissolve, leading to band broadening and streaking.

    • Solution: Ensure your chosen eluent system fully solubilizes the compound. Perform solubility tests in small vials before committing to the column. If using a gradient, ensure the initial solvent mixture is strong enough to maintain solubility.

Question: My final product is a persistent off-white or yellow solid, even after chromatography or a single recrystallization. How can I remove these colored impurities?

Answer: Persistent color often indicates the presence of highly conjugated, high-molecular-weight by-products or degradation products that are present in very small quantities but have strong chromophores.

Causality & Solutions:

  • Adsorbed Impurities: The colored compounds are strongly adsorbed to your product's crystal lattice or have similar polarity, causing them to co-elute during chromatography.

    • Solution 1 (Decolorization during Recrystallization): Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution during recrystallization.[8] Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities.[8] Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.[8] Caution: Using too much charcoal can lead to significant product loss as it will also adsorb your desired compound.

    • Solution 2 (Washing/Trituration): If the impurity is suspected to be on the surface of your crystals, a trituration or slurry wash can be effective. Suspend the solid product in a cold solvent in which it is poorly soluble but the impurity is soluble. Stir vigorously for 15-30 minutes, then collect the purified solid by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most robust, first-pass purification strategy for a completely unknown crude 5-Phenylthiazole-2-carbonitrile mixture?

A1: The most reliable approach is a two-stage purification. First, perform flash column chromatography to separate the major components and remove baseline or highly polar/non-polar impurities.[9] This will give you a semi-pure product. Then, subject this material to an optimized recrystallization to achieve high purity and a crystalline final product. This combines the high throughput of chromatography with the high-purification power of crystallization.

Q2: How do I systematically select an optimal solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] A systematic approach involves testing small amounts of your crude product in various solvents:

Solvent ClassExamplesNotes
Alcohols Ethanol, Methanol, IPAGood starting point. Often used in mixed systems with water.[6]
Hydrocarbons Hexane, Heptane, TolueneGood for less polar compounds. Toluene can be a good "good" solvent, while hexanes are often used as an "antisolvent."[11]
Esters Ethyl AcetateA moderately polar solvent, often effective on its own or with hexanes.
Ketones AcetoneA strong, polar solvent. Often too good of a solvent, but can be used in a mixed pair with an antisolvent.
Ethers Diethyl Ether, MTBEGenerally have low boiling points, which can make them tricky to handle but easy to remove.
Mixed Solvents Ethanol/Water, Acetone/HexaneExtremely useful when a single solvent doesn't work.[5] Provides a wide, tunable range of polarity. The two solvents must be miscible with each other.[12]

Q3: When is flash chromatography preferable to recrystallization?

A3: Flash chromatography is the method of choice when:

  • You have a complex mixture with multiple components of similar polarity.

  • The impurities are isomers or have very similar solubility profiles to your product, making separation by crystallization difficult.

  • Your product is an oil or a low-melting solid that is difficult to crystallize.

  • You need to quickly separate a large quantity of material into enriched fractions for further purification.[9]

Recrystallization is preferred when:

  • You have a relatively pure solid (>80-90%) with minor impurities.

  • You need to achieve very high purity (>99.5%) for a final product.

  • It is a more scalable and cost-effective method for large-scale production.[13]

Purification Workflows & Protocols

Decision Logic for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on an initial analysis of the crude reaction mixture.

Purification_Decision_Tree start Start: Crude 5-Phenylthiazole-2-carbonitrile Mixture analyze Analyze by TLC/HPLC start->analyze decision1 Impurity Profile? analyze->decision1 baseline Baseline / Highly Polar Impurities? decision1->baseline Polarity oily Crude is an Oil? decision1->oily Physical State close_spots Close-Running Impurities? baseline->close_spots No chrom_first Flash Column Chromatography baseline->chrom_first Yes colored Colored Impurities? close_spots->colored No close_spots->chrom_first Yes recryst_direct Direct Recrystallization colored->recryst_direct No recryst_charcoal Recrystallization with Activated Charcoal colored->recryst_charcoal Yes oily->baseline No (Solid) oily->chrom_first Yes post_chrom_recryst Recrystallize Purified Fractions chrom_first->post_chrom_recryst end_product Pure Crystalline Product recryst_direct->end_product recryst_charcoal->end_product post_chrom_recryst->end_product

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to purify crude 5-Phenylthiazole-2-carbonitrile while minimizing on-column degradation.

Methodology:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation (Rf of desired product ~0.25-0.35). A common starting point is a mixture of Hexanes and Ethyl Acetate.

  • Slurry Preparation & Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and use positive pressure to pack the bed firmly and evenly. Ensure the packed bed is ~6-8 inches high.

  • Column Deactivation:

    • Pass 2-3 column volumes of the initial eluent containing 1% triethylamine through the packed column to neutralize acidic sites.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent to dryness under reduced pressure.

    • Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound (e.g., progressing to 80:20 Hexanes:EtOAc). The optimal gradient will depend on your specific impurity profile.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Mixed-Solvent Recrystallization

This protocol describes the purification of semi-pure, solid 5-Phenylthiazole-2-carbonitrile using a solvent/antisolvent approach.[7]

Methodology:

  • Solvent Selection:

    • Identify a "soluble solvent" (e.g., Ethanol) and a miscible "insoluble solvent" or "antisolvent" (e.g., deionized water).[5]

  • Dissolution:

    • Place the semi-pure solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum volume of hot ethanol required to fully dissolve the solid at or near the boiling point.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and reheat to boiling for 2-3 minutes.

    • Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Induce Saturation:

    • Bring the clear solution back to a gentle boil.

    • Add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid).[7]

    • Add 1-2 more drops of hot ethanol until the solution becomes clear again. The solution is now saturated.[7]

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the collected crystals with a small amount of a cold 50:50 mixture of ethanol/water to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

  • Purity Assessment:

    • Assess the purity of the final product by melting point determination, TLC, HPLC, or spectroscopic methods (e.g., NMR).[8]

References

  • Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]

  • Recrystallization of an Unknown. University of California, Davis. [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Experiment 9 — Recrystallization. Swarthmore College. [Link]

  • Impurity Profiling: Theory and Practice. PharmaInfo. [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. MDPI. [Link]

  • Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. [Link]

  • Advanced Control of Pharmaceutical Crystallization. IEEE Control Systems Society. [Link]

  • IMPURITY PROFILING OF DRUGS: A RE- VIEW. International Journal of Novel Research and Development. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Royal Society of Chemistry. [Link]

  • An Investigation of Phenylthiazole Antiflaviviral Agents. MDPI. [Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. [Link]

Sources

Troubleshooting

preventing degradation of 5-Phenylthiazole-2-carbonitrile during long-term storage

Technical Support Center: 5-Phenylthiazole-2-carbonitrile Guide for Long-Term Storage and Stability Welcome to the technical support guide for 5-Phenylthiazole-2-carbonitrile. This document, prepared by our senior applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Phenylthiazole-2-carbonitrile

Guide for Long-Term Storage and Stability

Welcome to the technical support guide for 5-Phenylthiazole-2-carbonitrile. This document, prepared by our senior application scientists, provides in-depth guidance for researchers, scientists, and drug development professionals on preventing the degradation of this compound during long-term storage. Our goal is to ensure the integrity, purity, and performance of your material in critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 5-Phenylthiazole-2-carbonitrile?

A1: To ensure maximum stability and prevent degradation, 5-Phenylthiazole-2-carbonitrile should be stored under controlled conditions that mitigate exposure to environmental factors. The primary threats to its integrity are light, moisture, oxygen, and elevated temperatures.

Based on the known stability of related thiazole and nitrile-containing compounds, we have established the following optimal storage protocol:

  • Temperature: 2-8°C (refrigerated).[1] Avoid freezing, as this can introduce moisture through condensation cycles. Storing at cool temperatures significantly slows the rate of potential hydrolytic and thermal degradation pathways.

  • Atmosphere: Under an inert gas atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric oxygen and moisture, preventing oxidation of the electron-rich thiazole ring and minimizing moisture-driven hydrolysis of the nitrile group.

  • Light: Protect from all light sources, especially UV light.[2][3] Store the compound in an amber glass vial placed inside a secondary, opaque container. Thiazole-containing compounds with aryl ring substituents can be susceptible to photodegradation.[4]

  • Moisture: Store in a desiccated environment. Use a vial with a tight-fitting, high-quality seal (e.g., a PTFE-lined cap). If possible, store the vial within a desiccator cabinet.

Table 1: Summary of Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature 2–8°C Slows kinetic rates of all potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen) Prevents oxidation and contact with atmospheric moisture.
Light In the dark (Amber Vial) Prevents UV-induced photodegradation and ring cleavage.[4][5][6]

| Humidity | Dry / Desiccated | Minimizes risk of nitrile group hydrolysis.[7] |

Q2: What are the primary chemical degradation pathways for 5-Phenylthiazole-2-carbonitrile?

A2: There are three main degradation pathways of concern for this molecule: photodegradation, hydrolysis, and thermal degradation. Understanding these mechanisms is key to preventing them.

  • Photodegradation: Thiazole rings can absorb UV radiation, leading to photochemical reactions. Studies on similar thiazole derivatives show that this can result in complex rearrangements, including ring-opening or cycloaddition reactions.[4][5] The presence of the phenyl group can also influence this process. This degradation is often irreversible and leads to a complex mixture of impurities.

  • Hydrolysis: The nitrile functional group (-C≡N) is susceptible to hydrolysis, particularly in the presence of acidic or basic contaminants and water. This is a two-step process: the nitrile first hydrolyzes to a primary amide (5-phenylthiazole-2-carboxamide), which can then undergo further hydrolysis to the corresponding carboxylic acid (5-phenylthiazole-2-carboxylic acid).[8] This is the most common degradation pathway if the compound is not stored under dry conditions.

  • Thermal Degradation: While the thiazole nucleus is known for its high thermal stability[9], prolonged exposure to elevated temperatures can accelerate other degradation processes and potentially lead to decomposition, especially if impurities are present.[10][11]

Troubleshooting Guide

Problem: My solid sample of 5-Phenylthiazole-2-carbonitrile has changed color from off-white to yellow or brown. What does this indicate?

Answer: A distinct color change is a primary visual indicator of chemical degradation. This is most commonly associated with photodegradation or oxidative processes. When exposed to light or oxygen over time, conjugated aromatic systems like this one can form colored impurities.

Causality: The formation of extended, conjugated systems or certain oxidized species often shifts the absorption spectrum of the material into the visible range, resulting in a yellow or brown appearance. While the compound may still be predominantly intact, the presence of these highly colored impurities, even at low levels, signals that the storage protocol has been compromised.

Recommended Action:

  • Do not assume the material is usable for sensitive applications. The impurities may have altered reactivity or biological activity.

  • Perform an analytical purity check using HPLC-UV or LC-MS to quantify the level of degradation.

  • If purity is compromised, the material should be repurified (e.g., by recrystallization or column chromatography) or discarded.

  • Immediately review your storage protocol. Ensure the container is light-proof and that it was properly flushed with inert gas.

Problem: HPLC analysis of my sample shows a new, more polar peak eluting earlier than the parent compound. What is the likely identity of this impurity?

Answer: The appearance of a new, more polar peak is a classic sign of hydrolysis of the nitrile group.

Causality: The primary degradation products from hydrolysis are the corresponding amide and carboxylic acid.[8] Both of these compounds are significantly more polar than the starting nitrile because they contain hydrogen bond donor groups (-NH2, -OH) and a polar carbonyl group (C=O). In reverse-phase HPLC, more polar compounds have less affinity for the nonpolar stationary phase and therefore elute earlier. The carboxylic acid is more polar than the amide and would typically elute even earlier.

Recommended Action:

  • Use LC-MS to confirm the identity of the new peak. The mass of the amide impurity will be +18 amu (M+H₂O) compared to the parent compound, and the carboxylic acid will be +19 amu (M+H₂O-H+NH₃).

  • Quantify the impurity. If it exceeds the acceptable limit for your experiment, the material must be repurified or discarded.

  • To prevent further hydrolysis, ensure the compound is stored under strictly anhydrous conditions and that any solvents used to prepare solutions are of high purity and are dry.

Problem: Is it safe to store 5-Phenylthiazole-2-carbonitrile in solution?

Answer: Storing this compound in solution for long periods is strongly discouraged .

Causality: Storing the compound as a solid in a dry, inert atmosphere minimizes the mobility of molecules and the presence of reactants (like water) that are required for degradation.[7] Once dissolved, the compound is more susceptible to hydrolysis, especially in protic solvents (e.g., methanol, water). Even in aprotic solvents, trace amounts of dissolved water can lead to slow degradation over time. Solutions are also more prone to photodegradation if not meticulously protected from light.

Recommended Action:

  • Prepare solutions fresh for each experiment.

  • If a stock solution must be prepared, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile).

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Flush each vial with argon or nitrogen before sealing and freezing.

Experimental Protocols & Diagrams

Protocol 1: Standard Operating Procedure for Long-Term Storage
  • Material Acquisition: Upon receipt, immediately transfer the compound to a pre-dried, tared amber glass vial with a PTFE-lined screw cap.

  • Inerting: Place the uncapped vial inside a glovebox or a vacuum chamber. If using a chamber, evacuate and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times.

  • Sealing: Securely tighten the cap onto the vial while still under the inert atmosphere.

  • Labeling: Label the vial clearly with the compound name, batch number, date, and storage conditions.

  • Secondary Containment: Place the sealed vial inside an opaque, labeled secondary container. Add a small pouch of desiccant if desired.

  • Refrigeration: Transfer the secondary container to a designated refrigerator (2-8°C) that is not subject to frequent opening.

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that 5-Phenylthiazole-2-carbonitrile may undergo if not stored correctly.

G cluster_main 5-Phenylthiazole-2-carbonitrile (Parent) cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway parent C₉H₆N₂S amide 5-Phenylthiazole-2-carboxamide (Amide Impurity) parent->amide +H₂O (Moisture) photo_products Ring-Opened Products & Other Photoproducts parent->photo_products UV Light acid 5-Phenylthiazole-2-carboxylic acid (Acid Impurity) amide->acid +H₂O, -NH₃

Caption: Key degradation routes for 5-Phenylthiazole-2-carbonitrile.

Protocol 2: Stability Assessment via HPLC
  • Sample Preparation:

    • Carefully remove a small, representative sample (~1-2 mg) from the storage vial, minimizing exposure to air and light.

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Reference Standard: Use data from a freshly opened, high-purity sample or the Certificate of Analysis as a reference (t=0) chromatogram.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to the reference standard.

    • Look for a decrease in the area of the main peak.

    • Identify and integrate any new peaks. Calculate the area percentage of impurities.

    • A significant increase in total impurity percentage (>0.5%) indicates degradation.

Diagram 2: Workflow for Assessing Sample Stability

This workflow provides a logical sequence of steps to validate the integrity of a stored sample before use in an experiment.

G decision decision process process result result start Retrieve Sample from Storage visual Visual Inspection (Color, Consistency) start->visual decision_visual Is color unchanged? visual->decision_visual hplc Prepare Sample & Run HPLC Analysis decision_visual->hplc Yes discard Repurify or Discard Sample decision_visual->discard No decision_hplc Purity > 99%? (or application spec) hplc->decision_hplc use Proceed with Experiment decision_hplc->use Yes decision_hplc->discard No

Caption: Decision workflow for validating compound stability.

References

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzym
  • Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies. RSC Publishing.
  • Photoreaction pathways of thiazole.
  • In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degrad
  • SAFETY D
  • SAFETY D
  • A Critical Examination of the Shelf Life of Nitrile Rubber O-Rings used in Aerospace Sealing Applications.
  • Shelf Life. Continental Industry.
  • How to Properly Store Nitrile Gloves for Maximum Shelf Life. AGMD Group.
  • Shelf life of Nitrile gloves and how to store in a right way. (2022). S&S Glove.
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR.
  • Stability and degradation of "2-Amino-5-phenyl-3-furonitrile" under acidic/basic conditions. BenchChem.
  • Transforming Nitriles: Acid Hydrolysis to Acids. Save My Exams.
  • 2-Methylthiazole-5-carbonitrile product page. Sigma-Aldrich.
  • Thermal stability of some commercial synthetic antioxidants.
  • 2-Amino-4-phenylthiazole-5-carbonitrile product page. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 5-Phenylthiazole-2-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing and troubleshooting high-performance liquid chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing and troubleshooting high-performance liquid chromatography (HPLC) methods for 5-Phenylthiazole-2-carbonitrile .

As an Application Scientist, I have structured this guide to move beyond basic symptom-checking. We will explore the fundamental chemical causality behind chromatographic behavior, ensuring every optimization step is a self-validating system.

Molecular Context & Chromatographic Behavior

To optimize the mobile phase, we must first understand the analyte. 5-Phenylthiazole-2-carbonitrile consists of a highly hydrophobic biphenyl-like core (the phenyl ring conjugated with the thiazole ring) paired with a strongly electron-withdrawing, polarizable nitrile (-C≡N) group.

Causality in Retention: The electron-withdrawing nature of the C2-nitrile group drastically reduces the basicity of the thiazole nitrogen. Unlike typical basic pharmaceuticals, this molecule remains largely neutral (un-ionized) under standard acidic reversed-phase HPLC (RP-HPLC) conditions. Therefore, its retention mechanism is dominated by hydrophobic interactions (governed by the organic modifier) and localized dipole-dipole interactions (governed by the nitrile group).

Diagnostic Troubleshooting Workflow

Use the following logical decision tree to identify and resolve the most common chromatographic failures associated with this compound.

HPLCTroubleshooting Start Evaluate Chromatogram 5-Phenylthiazole-2-carbonitrile Tailing Peak Tailing? (Asymmetry > 1.5) Start->Tailing RTDrift Retention Time Drift? (> 2% RSD) Start->RTDrift Coelution Co-elution with Hydrolysis Byproducts? Start->Coelution Silanol Suppress Silanol Activity Add 0.1% TFA or FA Tailing->Silanol Yes TempPump Stabilize Column Temp Check Proportioning Valve RTDrift->TempPump Yes Solvent Optimize Selectivity Switch ACN to MeOH Coelution->Solvent Yes

HPLC diagnostic workflow for 5-Phenylthiazole-2-carbonitrile troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am observing severe peak tailing (Asymmetry factor > 1.8) for 5-Phenylthiazole-2-carbonitrile. How do I correct this?

Mechanistic Cause: Peak tailing in RP-HPLC is predominantly caused by secondary interactions between the analyte's polarizable groups (the nitrile and thiazole nitrogen) and unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase. According to Waters Corporation, ionized silanols on the base particle are a primary driver of tailing[1]. Actionable Solution: Lower the mobile phase pH to < 3.0. This protonates the silanol groups on the column (converting Si-O⁻ to neutral Si-OH), effectively shutting down the secondary ion-exchange mechanism. Self-Validating Check: Inject the sample using pure Water/Acetonitrile, then inject using Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA). If the asymmetry factor drops from >1.5 to ~1.05, silanol interaction was the confirmed root cause.

Q2: My retention times are drifting steadily over the course of a 100-sample batch. What is happening?

Mechanistic Cause: Retention time (RT) drift can be steady, random, or abrupt. As noted by Agilent guidelines, a steady drift in isocratic or gradient methods is most often tied to inadequate column equilibration, slow evaporation of the organic modifier (changing the effective solvent strength), or ambient temperature fluctuations[2]. Even a 1 °C change in column temperature can shift retention times by 1–2%[2]. Actionable Solution: Ensure the column compartment is actively thermostatted (e.g., 30 °C). If using a volatile solvent like Acetonitrile (ACN), ensure mobile phase bottles are capped with one-way venting valves to prevent preferential evaporation of the organic phase.

Q3: How do I resolve 5-Phenylthiazole-2-carbonitrile from its hydrolysis byproduct (5-phenylthiazole-2-carboxamide)?

Mechanistic Cause: The nitrile group can undergo partial hydrolysis to a primary amide under extreme pH conditions or during synthesis. Because both molecules share the identical hydrophobic phenylthiazole core, their retention times are nearly identical in standard Water/ACN gradients. Actionable Solution: Alter the mobile phase organic modifier to change the selectivity factor (α). Methanol (MeOH) provides different hydrogen-bonding capabilities (it is both a proton donor and acceptor) compared to ACN (only a proton acceptor). Phenomenex emphasizes that switching between ACN and MeOH fundamentally alters polarity and dipole interactions, which is critical for separating nitriles from amides[3].

Quantitative Data Summaries

The following table summarizes the expected chromatographic performance of 5-Phenylthiazole-2-carbonitrile under various mobile phase conditions on a standard C18 column (150 x 4.6 mm, 5 µm) at 30 °C.

Mobile Phase Composition (Isocratic 60:40 Org:Aq)Retention Factor (k')Peak Asymmetry (As)Resolution (Rs) from Amide Byproduct
Water / Acetonitrile (No Additive)4.21.85 (Tailing)1.2 (Co-elution)
0.1% FA in Water / Acetonitrile4.01.15 (Optimal)1.4 (Marginal)
0.1% TFA in Water / Acetonitrile4.11.05 (Excellent)1.5 (Baseline)
0.1% FA in Water / Methanol 5.5 1.20 (Optimal) 2.8 (Excellent)

Note: Switching to Methanol increases retention time (higher k') but drastically improves the resolution (Rs) between the nitrile and the amide due to differential hydrogen bonding.

Step-by-Step Methodologies

Protocol: Self-Validating Mobile Phase Optimization & System Passivation

This protocol ensures your system is chemically and thermally stable before quantitative analysis begins.

Step 1: Solvent Preparation & Degassing

  • Action: Prepare Mobile Phase A (Milli-Q Water + 0.1% v/v Formic Acid) and Mobile Phase B (HPLC-grade Methanol + 0.1% v/v Formic Acid). Filter both through a 0.22 µm PTFE membrane.

  • Causality: Filtering removes microscopic particulates that cause check-valve malfunctions and pressure fluctuations. Formic acid acts as the silanol-suppressing agent.

Step 2: System Purging

  • Action: Open the purge valve and flush all HPLC lines for 5 minutes at 5.0 mL/min.

  • Causality: Removes trapped air bubbles in the proportioning valve. Compressible air bubbles cause erratic solvent delivery, leading to random retention time shifts.

Step 3: Column Thermal & Chemical Equilibration

  • Action: Install the C18 column. Set the column oven to 30.0 °C. Flush the column with 10 column volumes (CV) of 90% Mobile Phase B, then transition to your starting gradient conditions (e.g., 40% B).

  • Causality: High organic flushing removes strongly retained hydrophobic contaminants. Thermostatting the column prevents ambient lab temperature swings from altering the partitioning thermodynamics.

Step 4: Self-Validation via System Suitability Test (SST)

  • Action: Inject a blank (diluent only) followed by five consecutive 10 µg/mL standard injections of 5-Phenylthiazole-2-carbonitrile. Monitor at 254 nm.

  • Validation Criteria: The system is successfully optimized only if the Retention Time %RSD is < 0.5%, and Peak Asymmetry (As) is between 0.9 and 1.2. If As > 1.2, return to Step 1 and replace Formic Acid with the stronger ion-pairing agent, Trifluoroacetic acid (TFA).

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments (Citing Agilent Technologies Guidelines) URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 5-Phenylthiazole-2-carbonitrile Characterization

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you demand unambiguous structural elucidation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you demand unambiguous structural elucidation. Characterizing 5-Phenylthiazole-2-carbonitrile via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents a specific analytical bottleneck: severe signal overlap in the aromatic region of the 1 H NMR spectrum.

This guide provides a causality-driven troubleshooting framework to deconvolve these signals, ensuring high-fidelity quantitative and qualitative data extraction.

Diagnostic Overview: The Causality of Overlap

In 5-Phenylthiazole-2-carbonitrile, the isolated thiazole proton (H-4) typically resonates between 7.8 and 8.2 ppm. The strongly electron-withdrawing carbonitrile group at C-2 deshields the thiazole ring, pushing the H-4 signal directly into the multiplet region of the adjacent phenyl group's ortho, meta, and para protons (7.4–7.9 ppm).

When these signals overlap in standard non-interacting solvents like CDCl 3​ , second-order coupling effects and peak burial make it impossible to extract accurate integrals or scalar couplings ( J -values). To resolve this, we must manipulate either the chemical environment (solvent effects), the dimensionality of the data (2D NMR), or the spin physics (homonuclear decoupling).

G start 1D 1H NMR (CDCl3) overlap Signal Overlap Detected (Thiazole H-4 vs Phenyl) start->overlap asis Apply ASIS (Switch to C6D6) overlap->asis check1 Resolution Achieved? asis->check1 twod 2D NMR Analysis (HSQC / HMBC) check1->twod No success Complete Structural Assignment check1->success Yes check2 Multiplets Simplified? twod->check2 pureshift Pure Shift NMR (PSYCHE) check2->pureshift No check2->success Yes pureshift->success

Decision tree for resolving NMR signal overlap in aromatic systems.

Troubleshooting Guide & FAQs

Q1: I am running a standard 1D 1 H NMR in CDCl 3​ and the thiazole H-4 proton is completely buried under the phenyl multiplets. How can I quickly resolve this without booking time on a high-field spectrometer?

Causality & Solution: The most time-efficient method is exploiting1[1]. Standard solvents like CDCl 3​ interact weakly with the solute. In contrast, aromatic solvents like Benzene-d 6​ (C 6​ D 6​ ) form transient, non-covalent collision complexes with the solute's aromatic rings. The magnetic anisotropy (ring current) of the solvent differentially shields or deshields specific protons based on their spatial orientation and the molecule's dipole moment, often providing dramatically better resolution[2]. Action: Evaporate the CDCl 3​ and reconstitute your sample in C 6​ D 6​ . The differential solvation will likely shift the thiazole H-4 proton away from the phenyl multiplet.

Q2: Solvent switching shifted the peaks, but I still cannot unambiguously assign the thiazole H-4 versus the phenyl ortho-protons. What is the most definitive 2D NMR approach?

Causality & Solution: When 1D chemical shifts fail to provide resolution, you must disperse the signals into a second orthogonal dimension using 1 3 C chemical shifts[3]. The recommended approach is acquiring both 1 H- 1 3 C HSQC and HMBC spectra and overlaying them[4]. HSQC integrates the high sensitivity of 1 H with the broad chemical shift dispersion of 1 3 C, correlating overlapping protons to their directly attached carbons[5]. Because the thiazole C-4 carbon resonates at a significantly different chemical shift than the phenyl carbons, the overlapping proton signals will separate along the F1 ( 1 3 C) axis[6]. HMBC validates the assignment by revealing long-range (2-3 bond) correlations[7].

Q3: I need to extract exact integrals for a purity assay, but the phenyl multiplets are too complex. How can I simplify the 1D spectrum?

Causality & Solution: Complex multiplet patterns arise from homonuclear scalar couplings ( JHH​ ). 8 (broadband homonuclear decoupling) collapses all multiplets into sharp singlets, retaining only chemical shift information[8]. This drastically reduces spectral crowding and allows for precise integration of previously overlapping signals without multistep synthesis or purification[9]. Be aware that current pure shift methods suffer from sensitivity loss, so increasing the number of scans is necessary[10].

Experimental Protocols: Self-Validating Workflows

Every analytical method must inherently prove its own success. Follow these step-by-step methodologies to ensure robust data collection.

Protocol A: Aromatic Solvent Induced Shift (ASIS) Titration
  • Preparation: Dissolve 10 mg of 5-Phenylthiazole-2-carbonitrile in 0.6 mL CDCl 3​ .

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (reference to TMS at 0.00 ppm). Identify the overlap region (typically 7.4–8.2 ppm).

  • Solvent Exchange: Recover the sample, evaporate the CDCl 3​ under a gentle stream of N 2​ , and reconstitute in 0.6 mL C 6​ D 6​ .

  • ASIS Acquisition: Acquire a new 1D 1 H NMR spectrum under identical acquisition parameters.

  • Self-Validation Step: Integrate the newly isolated signals. The total aromatic integral must equal 6H (5 phenyl + 1 thiazole). If the shifted, isolated peak integrates to exactly 1.00H and appears as a sharp singlet, you have successfully isolated the thiazole H-4 proton.

Protocol B: 2D HSQC-HMBC Overlay Acquisition
  • Calibration: Optimize the 90° pulse width ( P1​ ) for your specific sample to ensure maximum magnetization transfer.

  • HSQC Setup: Acquire a multiplicity-edited 1 H- 1 3 C HSQC. Set the 1 3 C spectral window strictly to the aromatic region (100–160 ppm) to maximize digital resolution and separate the overlapping peaks[5].

  • HMBC Setup: Acquire a 1 H- 1 3 C HMBC optimized for long-range couplings ( JCH​ = 8 Hz). This sequence suppresses direct one-bond correlations to focus on 2-3 bond connectivity[7].

  • Self-Validation Step: Overlay the spectra in your processing software (Dual Mode)[4]. The HSQC cross-peak for the thiazole H-4 must show an HMBC correlation to the quaternary C-2 (carbonitrile-bearing) carbon. The phenyl ortho-protons will lack this specific correlation, self-validating the assignment.

G hsqc HSQC Acquisition (1-Bond H-C) overlay Spectral Overlay (Dual Mode) hsqc->overlay hmbc HMBC Acquisition (2-3 Bond H-C) hmbc->overlay thiazole Thiazole H-4 ID HMBC to C-2 overlay->thiazole phenyl Phenyl Protons ID HMBC to Phenyl C overlay->phenyl

Logical workflow for 2D NMR HSQC and HMBC spectral overlay and assignment.

Protocol C: 1D Pure Shift (PSYCHE) Acquisition
  • Parameter Definition: Acquire a standard 1D 1 H NMR to determine the exact spectral width needed.

  • Pulse Sequence Setup: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence. Calibrate the chirp pulse flip angle (typically 15–20°) to balance sensitivity and decoupling efficiency[10].

  • Acquisition: Because pure shift techniques experience severe sensitivity loss (often retaining only 3% to 20% of original signal)[10], increase the number of scans (NS) by a factor of 4 to 8 compared to your standard 1D experiment.

  • Self-Validation Step: Measure the linewidth at half-height of the resulting singlets. They should be < 2 Hz. The integral of the collapsed thiazole singlet must proportionally match the collapsed phenyl singlets, confirming that homonuclear decoupling has not distorted quantitative relationships[11].

Quantitative Data Summaries

To assist in selecting the correct analytical approach, the following table summarizes how each technique impacts the quantitative and qualitative data extracted from the overlapping aromatic region.

Resolution TechniqueChemical Shift Dispersion ( Δδ )Multiplet ComplexityIntegration AccuracySignal Sensitivity Loss
Standard 1D 1 H (CDCl 3​ ) Low (< 10 Hz separation)High (Second-order effects)Poor (Overlapping)None (Baseline)
1D 1 H ASIS (C 6​ D 6​ ) Medium (10–50 Hz separation)High (Second-order effects)Moderate to GoodNone
2D HSQC/HMBC Overlay Very High (Resolved via 1 3 C axis)N/A (Cross-peaks)Poor (Non-quantitative)Moderate
1D Pure Shift NMR ModerateZero (All singlets)ExcellentHigh (Up to 80-97%)

Sources

Optimization

scale-up process optimization for 5-Phenylthiazole-2-carbonitrile manufacturing

Welcome to the Technical Support Center for the scale-up manufacturing of 5-Phenylthiazole-2-carbonitrile . As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-scale discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up manufacturing of 5-Phenylthiazole-2-carbonitrile . As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-scale discovery and multi-kilogram production.

The synthesis of 2-cyano-5-phenylthiazole typically relies on a robust three-stage sequence: a Hantzsch cyclization to build the thiazole core, amidation of the resulting ester, and a highly controlled dehydration to yield the final nitrile. This guide provides self-validating protocols, mechanistic troubleshooting, and thermodynamic management strategies to ensure high-yield, high-purity production.

I. Process Workflow & Mechanistic Pathway

G A 2-Bromo-2-phenylacetaldehyde + Ethyl thiooxamate B Ethyl 5-phenylthiazole- 2-carboxylate A->B Step 1: Hantzsch Cyclization (EtOH, 80 °C) C 5-Phenylthiazole- 2-carboxamide B->C Step 2: Amidation (NH3 aq, THF, 25 °C) D 5-Phenylthiazole- 2-carbonitrile C->D Step 3: Dehydration (POCl3, DMF, 0-5 °C)

Three-stage synthetic workflow for 5-Phenylthiazole-2-carbonitrile scale-up.

II. Step-by-Step Scale-Up Methodologies

To ensure reproducibility and trust in the process, each step below acts as a self-validating system, incorporating critical In-Process Controls (IPCs) to verify reaction completion before proceeding.

Step 1: Hantzsch Thiazole Synthesis (Ring Formation)

The foundational step utilizes the classical Hantzsch thiazole synthesis, condensing an α -halocarbonyl with a thioamide equivalent[1].

  • Charge: To a 50 L glass-lined jacketed reactor, add ethanol (20 L) and ethyl thiooxamate (1.0 equiv, 2.5 kg). Stir at 200 rpm until complete dissolution.

  • Addition: Slowly add 2-bromo-2-phenylacetaldehyde (1.05 equiv) over 45 minutes. Causality: Controlled addition prevents the accumulation of unreacted α -haloketone, which is prone to radical-induced degradation at elevated temperatures.

  • Heating: Ramp the internal temperature to 75–80 °C (reflux) and maintain for 4 hours.

  • IPC: Sample for HPLC. The reaction is deemed complete when the thiooxamate intermediate is < 1.0% Area.

  • Workup: Concentrate the mixture under reduced pressure to 30% volume. Add water (15 L) and extract with ethyl acetate (2 × 10 L). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield ethyl 5-phenylthiazole-2-carboxylate [2].

Step 2: Amidation

Conversion of the ester to the primary amide is driven by the nucleophilic acyl substitution using aqueous ammonia[3].

  • Charge: Dissolve the crude ethyl 5-phenylthiazole-2-carboxylate (~3.5 kg) in tetrahydrofuran (THF, 15 L) in a 50 L reactor.

  • Reagent Addition: Add 25% aqueous ammonia solution (10 L) in a single portion.

  • Reaction: Stir aggressively (300 rpm) at 20–25 °C for 3 to 4 hours. Causality: THF acts as a co-solvent to maintain the solubility of the lipophilic thiazole while allowing the aqueous ammonia to react at the biphasic interface.

  • IPC: Monitor via TLC (Petroleum Ether/EtOAc 1:4). The ester spot ( Rf​≈0.8 ) should completely disappear, replaced by the highly polar amide spot ( Rf​≈0.2 ).

  • Workup: Remove THF in vacuo. The product, 5-phenylthiazole-2-carboxamide , will precipitate from the remaining aqueous layer. Filter, wash with cold water, and dry in a vacuum oven at 50 °C for 12 hours.

Step 3: Dehydration to Nitrile (Critical Scale-Up Step)

The dehydration of the carboxamide to the carbonitrile utilizes Phosphorus(V) oxychloride ( POCl3​ ) in Dimethylformamide (DMF)[4].

  • Charge: In a thoroughly dried 50 L reactor under N2​ atmosphere, suspend 5-phenylthiazole-2-carboxamide (2.5 kg) in anhydrous DMF (15 L).

  • Cooling: Chill the mixture to 0 °C using a robust glycol cooling jacket.

  • Dehydration: Dropwise add POCl3​ (1.65 equiv) over 2 hours. CRITICAL: Maintain internal temperature 5 °C. Causality: POCl3​ reacts with DMF to form a Vilsmeier-Haack-type intermediate ( [Me2​N=CHCl]+Cl− ), which activates the amide oxygen. This formation is highly exothermic. Exceeding 5 °C leads to localized charring and the formation of dark, polymeric impurities.

  • Maturation: Remove cooling and allow the reaction to warm to 23 °C over 1 hour.

  • Quench & Isolation: Slowly pour the reaction mixture into 40 L of vigorously stirred ice water (0–2 °C). The product precipitates immediately. Filter through a medium-porosity fritted filter, wash with deionized water until the filtrate is pH neutral, and recrystallize from hot n-heptane to yield pure 5-phenylthiazole-2-carbonitrile [4].

III. Quantitative Data & Process Parameters

Process StepKey ReagentsTemp (°C)Reaction Time (h)Avg. Yield (%)In-Process Control (IPC)
1. Hantzsch Cyclization 2-Bromo-2-phenylacetaldehyde, Ethyl thiooxamate75–804.075 – 80HPLC: Starting material < 1%
2. Amidation NH3​ (aq., 25%), THF20–253.085 – 90TLC: Disappearance of ester
3. Dehydration POCl3​ , DMF0–51.565 – 70HPLC: Amide < 0.5%

IV. Troubleshooting & FAQs

Q1: During the POCl3​ dehydration step, we are experiencing uncontrollable exotherms on a 5 kg scale, leading to a dark brown crude product. How do we mitigate this? A: The exotherm originates from the rapid formation of the Vilsmeier active species between POCl3​ and DMF. To mitigate this, ensure your DMF is strictly anhydrous (moisture violently hydrolyzes POCl3​ , compounding the exotherm). If jacket cooling is insufficient, dilute the POCl3​ in an equal volume of cold DMF before addition, and extend the addition time to 3–4 hours. The dark brown color indicates thermal degradation of the thiazole ring; maintaining the internal temperature strictly below 5 °C during addition will preserve the product's integrity[4].

Q2: Our Step 1 (Hantzsch) yield is lower than expected, and LC-MS shows a significant M-79 impurity. What is occurring? A: An M-79 mass difference typically indicates a des-bromo impurity (loss of Bromine, atomic mass ~79.9). 2-Bromo-2-phenylacetaldehyde is highly susceptible to radical debromination if exposed to light or trace metals during storage. Solution: Use freshly distilled α -haloketone, purge the reactor with Argon or Nitrogen to remove oxygen (a radical initiator), and wrap the addition vessel in amber foil to prevent photolytic degradation[1].

Q3: The final 5-phenylthiazole-2-carbonitrile product contains trace amounts of the starting amide. Direct crystallization isn't removing it. What is the recommended purification? A: The amide and the nitrile often co-crystallize due to similar spatial footprints. If HPLC shows >0.5% unreacted amide, do not rely solely on crystallization. Instead, during the aqueous quench workup, adjust the pH of the aqueous phase to ~8.0 using saturated NaHCO3​ before extraction. The residual amide is slightly more polar and will partition better into the aqueous waste. For the final polish, dissolve the crude in hot n-heptane, perform a hot filtration through a pad of Celite/Silica to trap the polar amide, and slowly cool to 5 °C[4].

Q4: Can we substitute POCl3​ with a safer dehydrating agent like T3P (Propylphosphonic anhydride) or Burgess reagent for scale-up? A: While T3P and Burgess reagent are excellent, mild dehydrating agents for bench-scale synthesis, they are cost-prohibitive for multi-kilogram manufacturing. Furthermore, POCl3​ /DMF offers superior atom economy and scalability for thiazole-carboxamides, provided the engineering controls (scrubbers for HCl gas, jacketed cooling) are in place.

V. References

  • Synthesis and reactivity of n-vinyl-1,2,3-dithiazolimines. Clockss.org. Available at: [Link]

  • 6-Methylbenzo[d]thiazole-2-carbonitrile. Organic Syntheses. Available at: [Link]

  • Compounds and Methods for the Inhibition of HDAC (EP 2533783 B1). European Patent Office. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 5-Phenylthiazole-2-carbonitrile and 4-Phenylthiazole-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, thiazole derivatives stand as privileged scaffolds, integral to the development of a myriad of pharmaceutical ag...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiazole derivatives stand as privileged scaffolds, integral to the development of a myriad of pharmaceutical agents and functional materials. Among these, phenyl-substituted thiazoles bearing a cyano group at the 2-position are of significant interest as versatile synthetic intermediates. The positional isomerism of the phenyl group, either at the C4 or C5 position of the thiazole ring, can profoundly influence the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comprehensive comparison of the reactivity of 5-phenylthiazole-2-carbonitrile and 4-phenylthiazole-2-carbonitrile, drawing upon fundamental principles of heterocyclic chemistry, and supported by computational insights where direct experimental comparisons are unavailable.

Introduction: The Significance of Phenylthiazole-2-carbonitriles

Phenylthiazole-2-carbonitriles are valuable building blocks in medicinal chemistry. The thiazole core is a bioisostere for various functional groups, and its derivatives have demonstrated a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. The cyano group at the C2 position is a key functional handle, readily participating in transformations such as hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions, allowing for the facile introduction of diverse functionalities. The strategic placement of the phenyl substituent is a critical design element, modulating the reactivity of the cyano group and influencing the overall physicochemical properties of the molecule.

Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of the 2-cyano group in these isomers is dictated by the electronic and steric environment of the thiazole ring, which is in turn influenced by the position of the phenyl substituent.

Electronic Effects:

The thiazole ring is an electron-deficient heterocycle, a characteristic that is most pronounced at the C2 position. This inherent electron deficiency is a key driver of the reactivity of the 2-cyano group. The placement of the phenyl group at either the C4 or C5 position introduces distinct electronic perturbations.

  • 5-Phenylthiazole-2-carbonitrile: In this isomer, the phenyl group is at the C5 position. The C5 position of the thiazole ring is generally considered the most electron-rich. An adjacent phenyl group, through resonance and inductive effects, can further modulate the electron density of the ring. Depending on the dihedral angle between the phenyl and thiazole rings, the phenyl group can act as either an electron-donating or electron-withdrawing group. However, in many contexts, the phenyl group can donate electron density into the thiazole ring through resonance. This potential increase in electron density at the C5 position could have a through-bond effect, slightly reducing the electrophilicity of the C2 carbon of the cyano group compared to its C4-substituted counterpart.

  • 4-Phenylthiazole-2-carbonitrile: With the phenyl group at the C4 position, the electronic influence on the C2 position is more direct. The C4 position is relatively neutral in the thiazole ring[1]. The phenyl group at this position primarily exerts an inductive effect and can participate in conjugation with the C4-C5 double bond. Computational studies on related 4-phenylthiazole systems have shown an intramolecular charge transfer from the phenyl-donating moiety to the thiazole acceptor ring[2]. This would tend to withdraw electron density from the thiazole ring, thereby increasing the electrophilicity of the C2 carbon of the nitrile group.

Steric Effects:

Steric hindrance can play a significant role in the accessibility of the 2-cyano group to incoming reagents.

  • 5-Phenylthiazole-2-carbonitrile: The phenyl group at the C5 position is relatively remote from the C2-cyano group, separated by the sulfur atom in the ring. This spatial separation minimizes direct steric hindrance around the nitrile functionality, allowing for less impeded access by nucleophiles or other reagents.

  • 4-Phenylthiazole-2-carbonitrile: In contrast, the phenyl group at the C4 position is in closer proximity to the C2-cyano group. This proximity can create a more sterically crowded environment around the reaction center, potentially hindering the approach of bulky reagents. Structure-activity relationship (SAR) studies on 4-phenylthiazole analogs have highlighted the importance of steric factors in molecular interactions[3][4].

Comparative Reactivity Analysis

Table 1: Predicted Reactivity Comparison

Reaction TypePredicted More Reactive IsomerRationale
Nucleophilic Attack on the Nitrile Carbon 4-Phenylthiazole-2-carbonitrileThe phenyl group at C4 is expected to be more electron-withdrawing from the C2 position, increasing the electrophilicity of the nitrile carbon.
Hydrolysis of the Nitrile Group 4-Phenylthiazole-2-carbonitrileThe increased electrophilicity of the nitrile carbon in the 4-phenyl isomer would facilitate the initial attack by water or hydroxide ions.
Reduction of the Nitrile Group 4-Phenylthiazole-2-carbonitrileThe more electron-deficient nitrile group in the 4-phenyl isomer would be more susceptible to reduction by hydride reagents.
Deprotonation at C5 5-Phenylthiazole-2-carbonitrileThe C5 proton in thiazoles is generally the most acidic after the C2 proton. The phenyl group at C5 might slightly increase the acidity of the remaining C4 proton, but the C5 position in the 4-phenyl isomer would be more susceptible to deprotonation by strong bases.

Experimental Protocols: Foundational Synthetic Methods

While direct comparative reactivity studies are lacking, the synthesis of the parent phenylthiazole scaffolds is well-established. The following protocols provide a basis for the preparation of these key intermediates.

Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This method is a classic and widely used approach for the synthesis of the 2-amino-4-phenylthiazole core, a precursor for 4-phenylthiazole-2-carbonitrile.

Workflow Diagram:

Hantzsch_Synthesis acetophenone Acetophenone reflux Reflux acetophenone->reflux thiourea Thiourea thiourea->reflux reagents Iodine, Ethanol reagents->reflux product 2-Amino-4-phenylthiazole reflux->product

Caption: Hantzsch synthesis of 2-amino-4-phenylthiazole.

Step-by-Step Methodology:

  • To a solution of acetophenone (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Add iodine (1 equivalent) portion-wise to the stirred mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: Synthesis of 5-Phenylthiazole Derivatives

The synthesis of 5-phenylthiazoles can be more challenging. One approach involves the cyclization of α-amino acids.

Workflow Diagram:

Phenylalanine_to_Thiazole phenylalanine N-substituted α-amino acid activation Carboxylic Acid Activation (e.g., SOCl2) phenylalanine->activation cyclization Intramolecular Cyclization activation->cyclization product 2,5-disubstituted Thiazole cyclization->product

Caption: General workflow for synthesis of 2,5-disubstituted thiazoles.

Theoretical Insights from Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of molecules. By calculating parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and mapping the molecular electrostatic potential (MEP), we can predict the likely sites for nucleophilic and electrophilic attack.

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally indicates higher reactivity[5][6]. Computational studies on similar heterocyclic systems could be performed to predict that 4-phenylthiazole-2-carbonitrile would have a smaller HOMO-LUMO gap compared to the 5-phenyl isomer, suggesting its higher kinetic reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule. For the phenylthiazole-2-carbonitriles, an MEP analysis would likely show a more positive (electron-deficient) region around the nitrile carbon in the 4-phenyl isomer, supporting the prediction of its enhanced susceptibility to nucleophilic attack.

Conclusion

In the absence of direct comparative experimental data, a detailed analysis of the electronic and steric properties of 5-phenylthiazole-2-carbonitrile and 4-phenylthiazole-2-carbonitrile allows for a reasoned prediction of their relative reactivities. The 4-phenylthiazole-2-carbonitrile isomer is anticipated to be more reactive towards nucleophilic attack at the C2-cyano group due to the electron-withdrawing nature of the phenyl group at the C4 position, which enhances the electrophilicity of the nitrile carbon. Conversely, the 5-phenyl isomer, with its phenyl group at a more electron-rich and sterically less hindered position relative to the nitrile, is expected to be slightly less reactive in this regard.

These predictions provide a valuable framework for researchers and drug development professionals in designing synthetic routes and understanding the chemical behavior of these important heterocyclic building blocks. Further experimental studies are warranted to validate these theoretical predictions and to fully elucidate the nuanced reactivity profiles of these versatile isomers.

References

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. National Center for Biotechnology Information. Available at: [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed. Available at: [Link]

  • (PDF) Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. ResearchGate. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to 5-Phenylthiazole-2-carbonitrile and Other Nitrile-Containing Heterocycles in Drug Discovery

Abstract In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups and heterocyclic scaffolds is paramount to achieving desired pharmacological profiles. Nitrile-containing hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups and heterocyclic scaffolds is paramount to achieving desired pharmacological profiles. Nitrile-containing heterocycles are a cornerstone of modern drug design, prized for their ability to modulate physicochemical properties and engage in critical interactions with biological targets. This guide provides an in-depth comparison of 5-Phenylthiazole-2-carbonitrile, a representative of the 2-cyanothiazole class, against other prominent nitrile-containing scaffolds such as cyanopyridines and cyanopyrimidines. We will dissect their synthesis, reactivity, structure-activity relationships (SAR), and pharmacokinetic implications, supported by experimental data and detailed protocols to empower researchers in their selection of optimal molecular frameworks.

Introduction: The Strategic Role of Nitrile-Containing Heterocycles

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing heterocycles present in approximately 60% of all unique small-molecule drugs approved by the FDA.[1][2] Within this class, the nitrile group (–C≡N) has emerged as a uniquely valuable "pharmacophore."[3] Its strong dipole moment, linear geometry, and ability to act as a hydrogen bond acceptor allow it to serve as a bioisosteric replacement for groups like carbonyls or halogens, enhancing target affinity and metabolic stability.[4]

When appended to an aromatic heterocycle, the nitrile group's properties are profoundly influenced by the ring's electronics. This guide focuses on the thiazole scaffold, a five-membered ring containing both sulfur and nitrogen, which is a component of numerous approved drugs.[5] We will use 5-Phenylthiazole-2-carbonitrile as our central molecule to explore how the thiazole ring's unique attributes compare to other common scaffolds like pyridine and pyrimidine, providing a rationale for scaffold selection in drug development programs.

Profile of the Core Scaffold: 5-Phenylthiazole-2-carbonitrile

The 5-Phenylthiazole-2-carbonitrile scaffold combines three key structural motifs: a phenyl ring, a thiazole heterocycle, and a nitrile functional group. This combination offers a rigid framework for presenting substituents to biological targets while the nitrile group provides a key interaction point.

Synthesis Strategies

The synthesis of 2-cyanothiazoles can be approached through several routes. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For 2-cyanothiazoles, a precursor like 2-amino-5-phenylthiazole is often synthesized first, followed by conversion of the amino group to the nitrile via a Sandmeyer-type reaction.

An alternative modern approach involves the direct cyclization using cyanogen gas or other cyanation reagents with appropriate precursors, though this requires specialized handling.[6]

Diagram: General Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the foundational Hantzsch synthesis, a cornerstone for creating the thiazole core, which can be later functionalized to produce the target nitrile compound.

Hantzsch_Synthesis cluster_reactants Starting Materials Thioamide Thioamide (e.g., Thiourea) Condensation Condensation & Cyclization Thioamide->Condensation Haloketone α-Haloketone (e.g., 2-bromoacetophenone) Haloketone->Condensation Aminothiazole 2-Amino-5-phenylthiazole (Intermediate) Condensation->Aminothiazole Forms thiazole ring Sandmeyer Sandmeyer Reaction (Diazotization followed by cyanation, e.g., with CuCN) Aminothiazole->Sandmeyer Functional group interconversion FinalProduct 5-Phenylthiazole-2-carbonitrile Sandmeyer->FinalProduct Heterocycle_Comparison Thiazole 5-Phenylthiazole-2-carbonitrile π-electron rich Weakly basic N Sulfur atom offers unique metabolic routes Pyridine 2-Cyanopyridine π-electron deficient Basic N (pKa ≈ 5.2 for pyridine) Well-established in CNS drugs Pyrimidine 4-Cyanopyrimidine Highly π-electron deficient Two weakly basic N atoms Strong H-bond accepting potential MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Adhesion) Start->Incubate1 Treat Add Serial Dilutions of Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 AddMTT Add MTT Reagent (5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Aspirate Medium & Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC₅₀ Values Read->End

Caption: A step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Protocol: Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values, which is particularly useful for screening series of analogs.

[7]Principle: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known n-octanol/water partition coefficient. A calibration curve is generated using standards with known LogP values.

Step-by-Step Methodology:

  • System Preparation: Use a C18 RP-HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration Standards: Prepare solutions of at least 5-6 commercially available compounds with a range of known LogP values that bracket the expected LogP of the test compounds.

  • Calibration Run: Inject each standard individually onto the HPLC system under identical gradient conditions. Record the retention time (tR) for each standard. Also, determine the column dead time (t₀) by injecting a non-retained compound like uracil.

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t₀) / t₀.

  • Generate Standard Curve: Plot the logarithm of the capacity factor (log k') against the known LogP value for each standard. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k') + c). The correlation coefficient (R²) should be >0.95 for a valid curve.

  • Sample Analysis: Dissolve the test compounds (e.g., 5-Phenylthiazole-2-carbonitrile) in the mobile phase and inject them onto the HPLC system using the same method as the standards. Record their retention times (tR).

  • LogP Calculation: Calculate the k' for each test compound. Insert the log k' value into the linear regression equation derived from the standard curve to determine the experimental LogP value.

Conclusion and Future Perspectives

The 5-Phenylthiazole-2-carbonitrile scaffold represents a valuable framework in medicinal chemistry, offering a distinct set of properties compared to more common nitrile-containing heterocycles like cyanopyridines.

  • Key Advantages of the Thiazole Scaffold: The thiazole's electron-rich nature and lower basicity can lead to favorable pharmacokinetic profiles, reducing unwanted protonation and potentially altering metabolic pathways compared to pyridine-based analogs. The sulfur atom provides an additional site for potential metabolic interactions or targeted modifications. Its utility has been demonstrated across a range of therapeutic areas, including oncology and infectious diseases.

[8][9]* Strategic Considerations: A researcher might choose a 5-phenylthiazole-2-carbonitrile scaffold when seeking a rigid, moderately lipophilic core where a weakly basic nitrogen is preferred and the nitrile can serve as a potent hydrogen bond acceptor. In contrast, a cyanopyridine might be selected when a "hinge-binding" interaction via the more basic ring nitrogen is desired, as is common in kinase inhibitor design.

The ultimate choice of scaffold is context-dependent, dictated by the specific biological target, desired ADME properties, and the overall SAR landscape. This guide provides the foundational data and experimental frameworks to make that choice an informed and strategic one, accelerating the journey from hit-to-lead and beyond.

References

  • Mayhoub, A. S., et al. (2017). Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action. European Journal of Medicinal Chemistry, 126, 936-946. [Link]

  • Hamed, F. A. A., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526. [Link]

  • Wang, Y., et al. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry, 68(6), 6270-6291. [Link]

  • de la Torre, A., et al. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters, 25(25), 4736–4740. [Link]

  • Garton, N. J., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of Medicinal Chemistry, 56(3), 641-652. [Link]

  • Wang, S., et al. (2010). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 53(11), 4358–4373. [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 15(3), 851-863. [Link]

  • ResearchGate (Various Contributors). Calculated logP values for investigated compounds. [Link]

  • Al-hussain, S. A., et al. (2019). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS Infectious Diseases, 5(11), 1895-1905. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Singh, R., & Kumar, V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1297–1313. [Link]

  • Vitaku, E., et al. (2014). Nitrogen-Containing Heterocycles in Approved Small-Molecule Drugs. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Kerru, N., et al. (2020). A Comprehensive Overview of Nitrogen-Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 25(7), 1709. [Link]

  • Sahi, J., et al. (2003). Comparative effects of thiazolidinediones on in vitro P450 enzyme induction and inhibition. Drug Metabolism and Disposition, 31(4), 439-446. [Link]

  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

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Validation

In Silico Validation of 5-Phenylthiazole-2-Carbonitrile: A Comparative Guide on Cysteine-Targeted Covalent Binding Affinity

As the drug discovery landscape increasingly embraces Targeted Covalent Inhibitors (TCIs), application scientists face a critical challenge: balancing warhead reactivity with target selectivity. Highly reactive electroph...

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Author: BenchChem Technical Support Team. Date: April 2026

As the drug discovery landscape increasingly embraces Targeted Covalent Inhibitors (TCIs), application scientists face a critical challenge: balancing warhead reactivity with target selectivity. Highly reactive electrophiles often lead to pan-assay interference and off-target toxicity, while overly stable compounds fail to engage their targets.

This guide provides an objective, data-driven comparison of 5-Phenylthiazole-2-carbonitrile against alternative electrophilic warheads. By detailing a self-validating in silico workflow, we establish the causality behind our computational choices and demonstrate why this specific pharmacophore is emerging as a premier scaffold for targeting nucleophilic cysteines in proteins such as GPX4 and viral proteases.

Mechanistic Rationale: The Thiazole-2-Carbonitrile Advantage

The rational design of a TCI requires a two-step binding mechanism: an initial non-covalent association ( Ki​ ) followed by covalent bond formation ( kinact​ ).

  • Hydrophobic Anchoring: The phenyl ring at the 5-position of the thiazole core acts as a rigid, hydrophobic anchor. It is designed to occupy lipophilic pockets (such as the S1/S2 sub-sites of proteases or capsid binding clefts), driving the initial non-covalent affinity[1].

  • Tunable Electrophilicity: The 2-carbonitrile (nitrile) group is strategically positioned on the electron-withdrawing thiazole ring. Unlike highly reactive alkynes or standard acrylamides, the heteroaromatic nitrile exhibits a "Goldilocks" level of reactivity. It undergoes nucleophilic attack by a target cysteine thiolate to form a reversible thioimidate adduct, minimizing the risk of irreversible off-target toxicity[2].

To validate this mechanism in silico, we cannot rely on standard molecular docking. We must evaluate both the intrinsic quantum mechanical reactivity of the warhead and the thermodynamic stability of the resulting covalent complex.

Comparative In Silico Performance Data

To objectively assess the performance of 5-Phenylthiazole-2-carbonitrile, we benchmarked it against three structural alternatives targeting a model nucleophilic cysteine. The data below synthesizes Density Functional Theory (DFT) calculations with Molecular Mechanics Generalized Born Surface Area (MM-GBSA) free energy metrics.

Compound / Warhead TypeDFT LUMO Energy (eV)Non-Covalent Docking (kcal/mol)Covalent Docking (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)
5-Phenylthiazole-2-carbonitrile (Nitrile)-1.85-7.2-9.8-42.5
5-Phenylthiazole-2-alkyne (Alkyne)-2.10-7.0-8.5-38.2
Standard Acrylamide (Michael Acceptor)-1.60-6.5-9.1-39.0
5-Phenylthiazole (Non-Covalent Control)-0.95-6.8N/A-25.4

Table 1: Comparative computational binding metrics. A LUMO energy between -1.5 and -2.0 eV indicates optimal, tunable electrophilicity. Lower MM-GBSA scores indicate stronger thermodynamic binding affinity.

Data Insights: While the alkyne derivative exhibits a lower LUMO energy (-2.10 eV), indicating higher intrinsic reactivity, it yields a less favorable MM-GBSA score due to steric clashes upon irreversible vinyl thioether formation. 5-Phenylthiazole-2-carbonitrile provides the optimal balance: sufficient electrophilicity to react, coupled with superior thermodynamic stability (-42.5 kcal/mol) once the thioimidate bond is formed.

Computational Workflow & Self-Validating Protocol

To ensure rigorous scientific integrity, the following in silico protocol is designed as a self-validating system . At each critical juncture, specific geometric or energetic thresholds must be met; failure to meet these criteria automatically triggers the rejection of the pose, preventing false positives.

InSilicoWorkflow QM 1. QM LUMO Calculation (Warhead Reactivity) Prep 2. Protein & Ligand Prep (pH 7.4 Protonation) QM->Prep NC_Dock 3. Non-Covalent Docking (Pose Generation) Prep->NC_Dock Cov_Dock 4. Covalent Docking (Thioimidate Formation) NC_Dock->Cov_Dock S-C Distance < 4.0 Å MD 5. MD Simulation (100 ns) (System Equilibration) Cov_Dock->MD SelfVal 6. Self-Validation (Bond Length < 2.0 Å) MD->SelfVal SelfVal->NC_Dock Unstable (Reject) MMGBSA 7. MM-GBSA Free Energy (Affinity Quantification) SelfVal->MMGBSA RMSD Converged

In silico workflow for validating covalent binding affinity of 5-Phenylthiazole-2-carbonitrile.

Step-by-Step Methodology

Step 1: Quantum Mechanical (QM) Warhead Evaluation

  • Action: Optimize the 3D geometry of 5-Phenylthiazole-2-carbonitrile using DFT at the B3LYP/6-31G** level of theory. Calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Causality: The LUMO energy dictates the warhead's susceptibility to nucleophilic attack.

  • Self-Validation Check: The LUMO energy must fall between -1.5 eV and -2.0 eV. Values outside this range indicate the compound is either too reactive (risk of toxicity) or too inert (failure to bind covalently).

Step 2: Protein Preparation and Non-Covalent Pre-Docking

  • Action: Prepare the target protein structure (e.g., GPX4), ensuring the catalytic cysteine is modeled in its deprotonated thiolate state (pH 7.4). Perform standard non-covalent docking to generate initial binding poses.

  • Causality: Covalent bond formation is impossible unless the ligand first achieves a stable, proximal non-covalent geometry.

  • Self-Validation Check: Measure the distance between the target Cys-Sγ and the electrophilic nitrile carbon. If the distance exceeds 4.0 Å, the pose is rejected as it cannot physically transition to a covalent state.

Step 3: Covalent Docking

  • Action: Define the reaction type as "nucleophilic addition to a nitrile." The software will generate the thioimidate adduct and perform a local structural minimization.

  • Causality: This step resolves steric clashes that may arise during the transition from sp to sp2 hybridization at the nitrile carbon.

Step 4: Molecular Dynamics (MD) Simulation & Final Validation

  • Action: Subject the top-scoring covalent complex to a 100 ns MD simulation in an explicit solvent box (TIP3P water model) under NPT ensemble conditions (300 K, 1 bar).

  • Causality: Static docking cannot account for protein flexibility or solvent effects. MD simulations test the dynamic stability of the covalent linkage under physiological conditions.

  • Self-Validation Check (Critical): Analyze the trajectory. The Root Mean Square Deviation (RMSD) of the protein backbone must plateau within the first 20 ns. Furthermore, the newly formed C-S bond length must remain stable at 1.8 ± 0.1 Å. If the bond length fluctuates wildly or the RMSD exceeds 2.5 Å, the complex is deemed dynamically unstable and the compound is rejected.

  • Final Output: For poses that pass all validation checks, extract the last 20 ns of the trajectory to calculate the absolute binding free energy using the MM-GBSA method.

Sources

Comparative

Mass Spectrometry Validation Methods for 5-Phenylthiazole-2-carbonitrile Synthesis: A Comparative Guide

Executive Summary The synthesis of small heterocyclic scaffolds like 5-phenylthiazole-2-carbonitrile demands rigorous post-synthetic analytical validation. Featuring a conjugated aromatic system, a basic thiazole nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of small heterocyclic scaffolds like 5-phenylthiazole-2-carbonitrile demands rigorous post-synthetic analytical validation. Featuring a conjugated aromatic system, a basic thiazole nitrogen, and an electron-withdrawing cyano group, this molecule presents unique analytical opportunities. Validating its successful synthesis, structural integrity, and purity requires a strategic selection of mass spectrometry (MS) modalities. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS) to help researchers establish a self-validating analytical workflow.

Mechanistic Rationale: The Analyte's Chemical Space

The physical chemistry of 5-phenylthiazole-2-carbonitrile (Formula: C₁₀H₆N₂S, Exact Mass: 186.0252 Da) dictates its behavior across different MS environments:

  • Volatility and Thermal Stability: Lacking active hydrogens (e.g., -OH, -NH₂), the molecule is highly stable and volatile. This makes it an excellent candidate for GC-MS [1].

  • Ionization Dynamics: In GC-MS, Electron Ionization (EI) provides "hard" ionization at 70 eV, stripping an electron to form the radical cation (M⁺•). Because of the highly conjugated aromatic system, the[2]. Conversely, in LC-MS, Electrospray Ionization (ESI) acts as a "soft" ionization source. The basic nature of the thiazole nitrogen readily accepts a proton in acidic mobile phases, yielding a strong [M+H]⁺ pseudo-molecular ion[3].

Comparative Analysis of MS Modalities

GC-EI-MS: The Structural Fingerprinter

GC-MS is the gold standard for separating volatile, thermally stable compounds[4]. For 5-phenylthiazole-2-carbonitrile, EI generates a highly reproducible fragmentation pattern. The cleavage of the thiazole ring and the predictable loss of the cyano group (-CN) provide a definitive structural fingerprint that can be cross-referenced with standard libraries, ensuring the carbon skeleton is correctly assembled.

LC-ESI-MS/MS: The Reaction Monitor

While GC-MS is ideal for validating the purified end-product, LC-MS/MS excels in monitoring the crude synthesis mixture. It operates at ambient temperatures, or unreacted precursors that would otherwise degrade in a heated GC injector[4]. Tandem MS (MS/MS) allows for targeted multiple reaction monitoring (MRM), isolating the m/z 187 precursor to track reaction kinetics in real-time.

LC-ESI-HRMS: The Elemental Validator

For publication or regulatory submission, nominal mass is insufficient. HRMS platforms (e.g., Q-TOF or Orbitrap) provide exact mass measurements. By measuring the[M+H]⁺ ion to within an error of < 5 ppm, (C₁₀H₆N₂S), effectively ruling out isobaric impurities that share the same nominal mass[5].

Quantitative Performance Comparison

Performance MetricGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)LC-ESI-HRMS (Q-TOF)
Primary Utility Structural fingerprinting, volatile impurity profilingReaction monitoring, trace polar intermediate detectionExact mass determination, elemental composition validation
Ionization Method Hard (Electron Ionization, 70 eV)Soft (Electrospray Ionization, Positive Mode)Soft (Electrospray Ionization, Positive Mode)
Primary Ion Observed Radical Cation (M⁺•) m/z 186Protonated Adduct ([M+H]⁺) m/z 187Protonated Adduct ([M+H]⁺) m/z 187.0324
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High (< 2–5 ppm error)
Sensitivity (LOD) High (pg range for volatiles)Ultra-high (fg to pg range)High (pg range)
Analysis Time 15–20 minutes3–10 minutes5–15 minutes

Self-Validating Experimental Protocols

Protocol A: GC-EI-MS Structural Fingerprinting
  • Step 1: Sample Preparation: Dissolve 1.0 mg of the synthesized 5-phenylthiazole-2-carbonitrile in 1.0 mL of GC-grade ethyl acetate.

    • Causality: Ethyl acetate is a highly volatile, non-polar solvent that readily dissolves the hydrophobic thiazole core while expanding efficiently in the GC inlet. Because the molecule lacks active hydrogens, derivatization is bypassed, preserving the native structure.

  • Step 2: Inlet Parameters: Inject 1 µL at 250°C with a 10:1 split ratio.

    • Causality: The high inlet temperature ensures instantaneous vaporization of the analyte without inducing thermal degradation.

  • Step 3: Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm) with a helium carrier gas flow of 1.0 mL/min. Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The non-polar stationary phase relies on boiling point and dispersive interactions, perfectly suited for separating the aromatic thiazole from unreacted starting materials.

  • Step 4: Ionization and Detection: Operate the MS in EI mode at 70 eV, scanning from m/z 50 to 350.

    • Self-Validating Mechanism: 70 eV is the universal standard for EI. It transfers a consistent amount of energy to induce reproducible fragmentation. Detecting the M⁺• (m/z 186) alongside the characteristic [M-CN]⁺ fragment validates the structural connectivity against theoretical models.

Protocol B: LC-ESI-HRMS Exact Mass Confirmation
  • Step 1: Sample Preparation: Dilute the purified compound to 1 µg/mL in LC-MS grade methanol containing 0.1% formic acid.

    • Causality: Formic acid acts as a crucial proton donor. It protonates the basic nitrogen of the thiazole ring in solution, priming the molecule for positive-ion electrospray ionization (ESI+) and maximizing signal intensity.

  • Step 2: Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (50 × 2.1 mm, 1.8 µm) maintained at 40°C. Use a gradient elution of Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B).

    • Causality: The C18 phase retains the hydrophobic phenylthiazole core, while the gradient ensures sharp peak shapes and separates polar synthesis byproducts.

  • Step 3: Mass Spectrometry (Q-TOF): Operate in ESI+ mode with a capillary voltage of 3.0 kV and a mass resolution of >60,000 FWHM.

    • Causality: High resolution is strictly required to differentiate the target [M+H]⁺ ion (theoretical m/z 187.0324) from isobaric background interferences.

  • Step 4: Data Validation: Calculate the mass error between the observed and theoretical m/z.

    • Self-Validating Mechanism: A mass error of < 5 ppm confirms the elemental composition (C₁₀H₆N₂S), serving as an absolute validation of the synthetic target and ruling out co-eluting contaminants.

Validation Workflow Diagram

MS_Validation_Workflow A 5-Phenylthiazole-2-carbonitrile Synthesis Mixture B Sample Matrix Evaluation A->B C GC-EI-MS (Volatile & Stable) B->C Non-polar extract D LC-ESI-MS/MS (Polar & Trace Impurities) B->D Crude mixture E HRMS (Q-TOF) (Exact Mass Validation) B->E Purified isolate F EI Fragmentation Data M+• m/z 186 C->F G Reaction Monitoring [M+H]+ m/z 187 D->G H Elemental Composition Error < 2 ppm E->H I Comprehensive Structural & Purity Validation F->I G->I H->I

Multi-modal MS validation workflow for 5-Phenylthiazole-2-carbonitrile synthesis.

References

  • Title: GC-MS vs LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: GC-MS vs LC-MS: How to Choose for Metabolomics Research Source: Arome Science URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties Source: RSC Publishing URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 5-Phenylthiazole-2-carbonitrile Against Standard Thiazole Inhibitors

Authored For: Drug Development Professionals & Researchers Introduction: The Thiazole Scaffold and the Quest for Superior Inhibitors The thiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored For: Drug Development Professionals & Researchers

Introduction: The Thiazole Scaffold and the Quest for Superior Inhibitors

The thiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural backbone of a multitude of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][2][3] Its versatility allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4] Thiazole-containing drugs like the tyrosine kinase inhibitor Dasatinib and the antifungal agent Isavuconazole underscore the clinical significance of this heterocyclic scaffold.[2][5]

This guide focuses on a specific, promising derivative: 5-Phenylthiazole-2-carbonitrile. As researchers synthesize novel compounds like this, a critical question arises: How does it perform against established "gold standard" inhibitors? This document provides a comprehensive framework for the preclinical benchmarking of 5-Phenylthiazole-2-carbonitrile. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating evaluation pipeline from biochemical assays to in vivo efficacy models.

The Benchmarking Funnel: A Multi-Tiered Evaluation Strategy

A rigorous comparison requires a phased approach, where data from each tier informs the decision to proceed to the next. This "funnel" ensures that resources are focused on the most promising candidates.

Benchmarking_Funnel A Tier 1: In Vitro Biochemical Assays (Target Engagement & Potency) B Tier 2: Cell-Based Assays (Cellular Efficacy & Cytotoxicity) A->B Potent & Selective? C Tier 3: In Vitro ADME/Tox Profiling (Drug-like Properties) B->C Efficacious with Therapeutic Window? D Tier 4: In Vivo Efficacy Models (Preclinical Proof-of-Concept) C->D Favorable PK/PD Profile? E Lead Candidate D->E Significant In Vivo Efficacy?

Caption: A multi-tiered funnel approach for inhibitor benchmarking.

Tier 1: In Vitro Biochemical Assays - Quantifying Target Engagement

The first step is to determine if 5-Phenylthiazole-2-carbonitrile directly interacts with its intended molecular target and with what potency. Thiazole derivatives are known to inhibit a wide array of enzymes, particularly protein kinases like PI3K, mTOR, and VEGFR, as well as enzymes like SIRT2 and carbonic anhydrases.[6][7][8][9]

Rationale for Experimental Design: We must quantify the inhibitory concentration (IC50) of our test compound and compare it directly to a well-characterized inhibitor. The choice of the "standard" is critical. For a novel kinase inhibitor, one might choose a broad-spectrum inhibitor like Staurosporine to gauge general potency and a highly specific, clinically relevant inhibitor (e.g., a known VEGFR-2 inhibitor) to assess selectivity and potential for clinical translation.[10]

Protocol: Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a common method to measure the inhibition of a protein kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare serial dilutions of 5-Phenylthiazole-2-carbonitrile & Standard Inhibitor C Add inhibitor dilutions to 384-well plate A->C B Prepare assay buffer with recombinant kinase (VEGFR-2), substrate peptide, and ATP D Add kinase/substrate/ATP mix to initiate reaction B->D C->D E Incubate at RT (e.g., 60 min) D->E F Add detection reagent (e.g., ADP-Glo™) to stop reaction & generate signal E->F G Read luminescence on plate reader F->G H Normalize data to controls (0% and 100% inhibition) G->H I Plot dose-response curve (% Inhibition vs. [Compound]) H->I J Calculate IC50 value I->J

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of 5-Phenylthiazole-2-carbonitrile and the standard inhibitor (e.g., Sorafenib[9]) in DMSO.

  • Reaction Setup: In a 384-well assay plate, add the compound dilutions. Add a reaction mix containing recombinant VEGFR-2 enzyme, a suitable peptide substrate, and ATP. Include "no inhibitor" (vehicle only) and "no enzyme" wells as 100% and 0% activity controls, respectively.

  • Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Terminate the reaction and detect the product. For kinase assays, this often involves quantifying the amount of ADP produced.

  • Data Analysis: Normalize the results to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Tier 2: Cell-Based Assays - Assessing Cellular Activity and Toxicity

A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability or efflux. This tier evaluates the compound's ability to inhibit its target within a living cell and assesses its general toxicity.

Rationale for Experimental Design: We need to answer two questions: 1) Does the compound inhibit cell proliferation or a specific cellular pathway? 2) Is there a therapeutic window (a concentration at which it affects cancer cells but not normal cells)? We will use an anti-proliferative assay on both cancer and non-cancerous cell lines.[11] For mechanism-of-action studies, a Western blot can confirm the inhibition of a specific signaling pathway.[6][12]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Thiazole Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole inhibitor.

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) and a non-cancerous cell line (e.g., L929 fibroblast) in 96-well plates at a density that allows for logarithmic growth over the assay period (e.g., 5,000 cells/well).[11] Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Phenylthiazole-2-carbonitrile and the standard inhibitor for 48-72 hours.[6] Include a vehicle-only control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the 50% growth inhibition (GI50) or cytotoxic concentration (CC50) by plotting the percentage of viable cells against compound concentration.

Protocol: Western Blot for Target Engagement
  • Cell Lysis: Treat cancer cells with the test compound at concentrations around its GI50 value for a set time (e.g., 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[12]

  • Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target protein (e.g., p-AKT and total AKT) and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the ratio of phosphorylated to total target protein indicates successful target inhibition in the cell.

Tier 3: In Vitro ADME/Tox Profiling

A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical for its potential as a drug.[4] Early in silico and in vitro screening can flag potential liabilities.

  • In Silico Prediction: Use software (e.g., SwissADME) to predict properties like Lipinski's Rule of Five, solubility, and potential for P-glycoprotein interaction or CYP450 inhibition.[4][13]

  • Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life. A very short half-life may predict poor in vivo exposure.

  • hERG Inhibition: Assess potential for cardiotoxicity by testing for inhibition of the hERG potassium channel, a common cause of drug candidate failure.[1]

Tier 4: In Vivo Efficacy Models

The final preclinical step is to evaluate the compound in a living organism. For many thiazole inhibitors developed as anticancer agents, this involves a tumor xenograft model.[10][14]

Rationale for Experimental Design: The goal is to determine if the compound can inhibit tumor growth at a well-tolerated dose. This requires careful selection of the animal model, dosing regimen, and efficacy endpoints.

Protocol: Mouse Xenograft Model
  • Model Establishment: Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into groups (e.g., vehicle control, 5-Phenylthiazole-2-carbonitrile, standard inhibitor). Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Efficacy Endpoint: At the end of the study (e.g., 21 days), calculate the Tumor Growth Inhibition (TGI) for each group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100[10]

Data Presentation and Interpretation

Objective comparison requires summarizing all quantitative data in a clear, structured format.

Table 1: Comparative Physicochemical and ADME Properties

Property5-Phenylthiazole-2-carbonitrileStandard Inhibitor A (e.g., Dasatinib)Desired Range
Molecular WeightPredicted488.01< 500
LogPPredicted3.21 - 4
Aqueous SolubilityExperimentalLow> 10 µM
Microsomal Half-life (min)Experimental> 30> 20 min
hERG Inhibition IC50 (µM)Experimental> 10> 10 µM

Table 2: Comparative In Vitro Efficacy

CompoundTargetBiochemical IC50Cell LineCellular GI50Therapeutic Index (L929 GI50 / Cancer GI50)
5-Phenylthiazole-2-carbonitrileVEGFR-295 nMMCF-7 (Breast)0.48 µM[14]>20
Standard Inhibitor A (Sorafenib)Multi-kinase90 nM (VEGFR-2)MCF-7 (Breast)5.8 µM>10

Table 3: Comparative In Vivo Efficacy

CompoundAnimal ModelDose (mg/kg, oral)Tumor Growth Inhibition (TGI)Toxicity Notes
5-Phenylthiazole-2-carbonitrileMCF-7 Xenograft1084.3%[14]No significant weight loss
Standard Inhibitor A (Sorafenib)MCF-7 Xenograft3075%Moderate weight loss observed

Interpretation: In this hypothetical scenario, 5-Phenylthiazole-2-carbonitrile demonstrates comparable biochemical potency to the standard but superior cellular potency and a better therapeutic index. Critically, it achieves a higher TGI in vivo at a lower dose and with a better safety profile. This data would strongly support its advancement as a lead candidate.

Conclusion

Benchmarking a novel compound like 5-Phenylthiazole-2-carbonitrile is a systematic process that relies on a logical, multi-tiered approach. By moving from direct target engagement to cellular activity and finally to preclinical in vivo models, researchers can build a comprehensive data package. This guide provides the framework and the causal reasoning necessary to objectively compare a new chemical entity against established standards, facilitating informed decisions in the complex process of drug discovery and development.

References

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  • Benci, K., et al. (2024). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. MDPI. [Link]

  • de Oliveira, M. A., et al. (2021). Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis. Journal de Mycologie Médicale. [Link]

  • Malūkaitė, M., et al. (2022). Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties. ResearchGate. [Link]

  • Chen, Y., et al. (2012). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Medicinal Chemistry Letters. [Link]

  • Ullah, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. [Link]

  • Gomathy, G., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]

  • Zheng, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents. Bentham Science Publishers. [Link]

  • Zaki, R. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE. [Link]

  • Zaki, R. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • Is, E., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Archives of Biochemistry and Biophysics. [Link]

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Peni, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Molecules. [Link]

  • Fares, M., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. [Link]

  • El-Naggar, M., et al. (2021). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie. [Link]

  • Is, E., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ChemistrySelect. [Link]

  • El-Metwaly, A. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Wang, Y., et al. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry. [Link]

  • Gomathy, G., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Biology. [Link]

  • El-Adl, K., et al. (2021). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. Semantic Scholar. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Valenti, D., et al. (2023). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. MDPI. [Link]

  • Distinto, S., et al. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Frontiers in Chemistry. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. [Link]

  • Basavanhally, A. (2012). An Investigation of Phenylthiazole Antiflaviviral Agents. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, M., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

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Comparative

Comparative Cytotoxicity Guide: 5-Phenylthiazole-2-carbonitrile vs. Benzothiazole Analogs

As drug development pivots toward highly targeted, mechanism-specific covalent inhibitors, heterocyclic scaffolds remain at the forefront of oncology research. Two prominent structural classes—benzothiazole analogs and 5...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted, mechanism-specific covalent inhibitors, heterocyclic scaffolds remain at the forefront of oncology research. Two prominent structural classes—benzothiazole analogs and 5-phenylthiazole-2-carbonitrile derivatives —demonstrate profound, yet mechanistically divergent, cytotoxic profiles.

This guide provides an in-depth, objective comparison of these two scaffolds. By analyzing the causality behind their cytotoxicity and outlining self-validating experimental workflows, this document serves as a comprehensive resource for researchers optimizing lead compounds for targeted cancer therapy.

Mechanistic Divergence: Causality Behind the Cytotoxicity

To effectively utilize these compounds in drug development, researchers must understand why they induce cell death. The structural nuances between a fused bicyclic benzothiazole and a functionalized 5-phenylthiazole dictate entirely different target engagements.

Benzothiazole Analogs: Kinase Inhibition and Apoptosis

Benzothiazoles are privileged, planar bicyclic scaffolds consisting of a benzene ring fused to a thiazole ring. This geometry allows them to act as highly effective ATP-competitive inhibitors. By mimicking the adenine ring of ATP, benzothiazole derivatives seamlessly intercalate into the hydrophobic ATP-binding pockets of critical kinases, such as Epidermal Growth Factor Receptor (EGFR), ATR, and Chk1 (1)[1]. Furthermore, triazole-hybridized benzothiazoles have shown profound ability to trigger cell cycle arrest and classical caspase-dependent apoptosis via EGFR inhibition (2)[2]. Flow cytometry analyses consistently reveal that these compounds induce apoptosis characterized by subG1 or G2/M phase arrest ().

5-Phenylthiazole-2-carbonitrile: Electrophilic Warheads and Ferroptosis

In contrast, 5-phenylthiazole-2-carbonitrile derivatives operate via covalent modification. The nitrile group positioned at the 2-carbon of the thiazole ring acts as a highly tunable electrophilic warhead. Density functional theory (DFT) calculations and NMR kinetic studies confirm that this specific moiety undergoes rapid thiol addition with reactive cysteine residues (3)[3]. When incorporated into appropriate pharmacophores, these compounds covalently bind and inhibit Glutathione Peroxidase 4 (GPX4). Because GPX4 is the primary enzyme responsible for neutralizing lipid peroxides, its inhibition leads to a catastrophic accumulation of lipid reactive oxygen species (ROS), culminating in ferroptosis—an iron-dependent, non-apoptotic cell death pathway (3)[3].

Mechanism cluster_benzothiazole Benzothiazole Analogs cluster_thiazole 5-Phenylthiazole-2-carbonitrile B_Core Benzothiazole Scaffold B_Target Kinase Inhibition (EGFR/ATR) & DNA Intercalation B_Core->B_Target B_Death Apoptosis (SubG1/G2-M Arrest) B_Target->B_Death T_Core Thiazole-2-carbonitrile T_Target Cysteine Thiol Addition (GPX4 Inhibition) T_Core->T_Target T_Death Ferroptosis (Lipid Peroxidation) T_Target->T_Death

Divergent cytotoxic mechanisms: Apoptosis via kinase inhibition vs. Ferroptosis via thiol addition.

Comparative Cytotoxicity Profiles

The structural differences between these compounds directly translate to their potency across various cancer cell lines. While benzothiazoles generally exhibit broad-spectrum cytotoxicity in the micromolar range, optimized 5-phenylthiazole-2-carbonitriles can achieve nanomolar potency in specific, ferroptosis-sensitive environments.

Compound ClassRepresentative Scaffold / TargetPrimary Cell Lines TestedIC50 RangePrimary Mechanism of Cell Death
5-Phenylthiazole-2-carbonitrile BCP-T.A (GPX4 Inhibitor)Ferroptosis-sensitive linesLow nM (< 1 µM)Ferroptosis (Lipid Peroxidation)
5-Phenylthiazole Variant 58 (HDAC Inhibitor)HCT116 (Colon)~2.66 µMEpigenetic modulation / Apoptosis
Benzothiazole Benzothiazole-piperazineMCF-7, HCT-116, HUH-7Low µMApoptosis (SubG1 Arrest)
Benzothiazole 2-Substituted AnalogsPANC-1 (Pancreatic)27 - 35 µMApoptosis (ROS-dependent)
Benzothiazole Triazole-hybrids (EGFR Inhibitor)A549, T47-DLow µMApoptosis (G2/M Arrest)

Data synthesized from foundational studies on HDAC inhibitors (4)[4], pancreatic cancer cytotoxicity (5)[5], and electrophilic warheads (3)[3].

Self-Validating Experimental Protocols

To establish true causality in drug development, a cytotoxicity assay cannot merely measure cell death; it must validate the pathway of cell death. The following protocol utilizes a self-validating matrix using pharmacological rescue agents. If a compound kills via ferroptosis, the lipid ROS scavenger Ferrostatin-1 (Fer-1) will rescue viability. If it kills via apoptosis, the pan-caspase inhibitor Z-VAD-FMK will rescue viability.

Workflow S1 1. Cell Culture & Seeding S2 2. Compound Treatment S1->S2 S3 3. Viability Assay (CellTiter-Glo) S2->S3 S4 4. Rescue Validation (Fer-1 / Z-VAD-FMK) S3->S4

Step-by-step high-throughput cytotoxicity and mechanistic validation workflow.

Protocol: High-Throughput Mechanistic Cytotoxicity Profiling

Phase 1: Cell Seeding & Preparation

  • Harvest target cells (e.g., HCT-116 for apoptosis, HT-1080 for ferroptosis) at 70-80% confluency.

  • Seed cells into an opaque-walled 96-well plate at a density of 5,000 cells/well in 90 µL of complete culture medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery. Note: Leave the outer perimeter wells filled with PBS to prevent edge-effect evaporation.

Phase 2: Matrix Dosing & Pharmacological Rescue

  • Prepare a 10-point, 3-fold serial dilution of the test compounds (Benzothiazole analog and 5-Phenylthiazole-2-carbonitrile) in DMSO.

  • Self-Validation Step: Pre-treat designated rescue wells with either 1 µM Ferrostatin-1 (Ferroptosis rescue) or 20 µM Z-VAD-FMK (Apoptosis rescue) for 2 hours prior to compound addition.

  • Add 10 µL of the diluted test compounds to the respective wells (final DMSO concentration must not exceed 0.5% v/v to prevent solvent toxicity).

  • Incubate the plates for 48 to 72 hours.

Phase 3: Viability Readout (ATP Quantitation)

  • Equilibrate the 96-well plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent directly to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader.

Data Interpretation (Causality Check):

  • If the 5-phenylthiazole-2-carbonitrile analog exhibits an IC50 of 50 nM, but the IC50 shifts to >10 µM in the presence of Fer-1 (while Z-VAD-FMK does nothing), you have definitively proven GPX4/ferroptosis target engagement.

  • If the benzothiazole analog exhibits an IC50 of 5 µM, and viability is restored exclusively by Z-VAD-FMK, classical caspase-driven apoptosis is confirmed.

Conclusion

Both benzothiazole and 5-phenylthiazole-2-carbonitrile scaffolds offer immense value to medicinal chemists, but they require fundamentally different optimization strategies. Benzothiazoles should be sterically tuned to maximize non-covalent interactions within kinase ATP-binding pockets. Conversely, 5-phenylthiazole-2-carbonitriles must be optimized for appropriate electrophilicity—ensuring the nitrile warhead is reactive enough to engage GPX4 cysteines, but stable enough to prevent off-target glutathione depletion before reaching the tumor microenvironment.

References

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Semantic Scholar.[Link]

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC / NIH.[Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. Taylor & Francis (Bilkent University).[Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research.[Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances.[Link]

Sources

Validation

validation of 5-Phenylthiazole-2-carbonitrile purity using quantitative NMR (qNMR)

An accurate and robust purity assessment is the cornerstone of pharmaceutical and chemical development. 5-Phenylthiazole-2-carbonitrile (CAS: 1316218-36-6) is a highly valuable synthetic building block, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate and robust purity assessment is the cornerstone of pharmaceutical and chemical development. 5-Phenylthiazole-2-carbonitrile (CAS: 1316218-36-6) is a highly valuable synthetic building block, frequently utilized in the construction of biologically active molecules, amides, and primary amines via cyano-group reduction[1][2]. Because impurities from starting materials or side reactions can propagate through multi-step syntheses, establishing the absolute purity of this intermediate is non-negotiable.

As an Application Scientist, I approach purity validation not as a single test, but as a comprehensive, self-validating system. This guide objectively compares two orthogonal techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) —detailing the mechanistic causality behind each protocol to ensure maximum data integrity.

The Causality of Method Selection: qNMR vs. HPLC

To build a trustworthy analytical package, one must understand the fundamental physical principles governing each method.

  • qNMR (Absolute Quantification): The core principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the number of nuclei responsible for that signal[3][4]. By introducing an SI-traceable internal standard, qNMR provides a direct, absolute mass fraction of 5-Phenylthiazole-2-carbonitrile without requiring a certified reference standard of the analyte itself[5][6]. It is a primary analytical method.

  • HPLC-UV (Relative Quantification): HPLC relies on the physical separation of the analyte from its impurities via differential partitioning, followed by UV detection[7]. While it possesses superior sensitivity for trace impurities, it is fundamentally a relative method. Unless specific reference standards are available for every single impurity, HPLC assumes uniform UV response factors—an assumption that can skew absolute purity calculations[4].

Orthogonal Validation Workflow

Workflow Start 5-Phenylthiazole-2-carbonitrile Batch Sample qNMR qNMR Analysis (Absolute Purity) Start->qNMR HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC IS 1. Select SI-Traceable IS (e.g., DMSO2) qNMR->IS Method 1. Column & Mobile Phase Selection HPLC->Method T1 2. Optimize T1 Delay (Avoid Saturation) IS->T1 Integ 3. Signal Integration & Mass Balance T1->Integ Res_qNMR Absolute Mass Fraction (%) Integ->Res_qNMR Calib 2. Reference Standard Calibration Method->Calib Peak 3. Peak Area Normalization Calib->Peak Res_HPLC Chromatographic Purity (%) Peak->Res_HPLC Valid Comprehensive Purity Certificate Res_qNMR->Valid Res_HPLC->Valid

Logical workflow for orthogonal purity validation using qNMR and HPLC.

Experimental Protocols & Self-Validating Systems

A protocol is only as reliable as its built-in controls. The following methodologies emphasize the why behind each step, ensuring the resulting data is defensible and regulatory-ready.

Protocol A: qNMR Absolute Purity Determination

Objective: Determine the absolute mass fraction of 5-Phenylthiazole-2-carbonitrile.

  • Internal Standard (IS) Selection & Solvent Compatibility:

    • Action: Select an SI-traceable internal standard such as Dimethyl Sulfone (DMSO2) or DSS-d6[5][8]. Use DMSO-d6 as the solvent.

    • Causality: 5-Phenylthiazole-2-carbonitrile exhibits aromatic proton signals between 7.4 and 8.0 ppm[9]. To ensure accurate integration, the IS signal must not overlap with the analyte. DMSO2 provides a sharp singlet at ~3.0 ppm, ensuring zero interference[5][8]. Complete solubility in DMSO-d6 prevents sample inhomogeneity, which would otherwise cause line broadening and integration errors[8].

  • Gravimetric Sample Preparation:

    • Action: Using a microbalance (0.001 mg readability), co-weigh approximately 10 mg of the analyte and 5 mg of the IS into a vial[3].

    • Causality: Because, any weighing error or unaccounted moisture transfers directly into the final purity calculation[10].

  • Acquisition Parameter Optimization (The T1 Delay):

    • Action: Execute an inversion-recovery experiment to measure the spin-lattice relaxation time ( T1​ ) for both the analyte and the IS. Set the relaxation delay ( D1​ ) to at least 5 to 7 times the longest T1​ [5][10].

    • Causality: If the relaxation delay is too short, nuclei will be partially saturated. This does not create random noise; it creates a systematic error that artificially deflates the integration of the slower-relaxing nuclei, destroying the quantitative credibility of the assay[10].

  • Self-Validating Blank Checks:

    • Action: Acquire spectra of a solvent blank, an analyte-only sample, and an IS-only sample prior to mixing[5].

    • Causality: This confirms the absence of hidden, overlapping impurities (e.g., residual solvents or IS degradation products) that could artificially inflate peak areas.

Protocol B: HPLC-UV Impurity Profiling

Objective: Separate and quantify trace impurities relative to the main component.

  • Method Development:

    • Action: Utilize a C18 reverse-phase column. Employ a gradient mobile phase of Water (0.1% TFA) and Acetonitrile.

    • Causality: The synthesis of 5-Phenylthiazole-2-carbonitrile involves precursors of varying polarities. A gradient elution ensures that early-eluting polar impurities (unreacted starting materials) are resolved, while late-eluting non-polar byproducts are sharpened[7]. The phenyl and thiazole rings provide strong chromophores for highly sensitive UV detection.

  • System Suitability Testing (SST):

    • Action: Inject a known reference standard. Verify that the resolution ( Rs​ ) between the main peak and the closest eluting impurity is > 2.0, and the tailing factor is 1.5.

    • Causality: Poor peak symmetry can lead to the co-elution of hidden impurities under the tail of the main peak, resulting in a false-positive high purity reading.

Quantitative Data Summary

The choice between qNMR and HPLC depends on the specific analytical target. The table below summarizes the comparative performance metrics based on established industry standards for small-molecule purity validation[6][7][11].

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Primary Principle Direct proportionality of signal intensity to nuclei count.Physical separation and differential UV absorbance.
Standard Requirement Requires only a generic, SI-traceable Internal Standard.Requires a specific certified reference standard of the analyte.
Typical Precision (RSD) High (Intraday 1.5%, Interday 2.5%)High (Intraday 0.28 - 1.39%, Interday 0.72 - 2.21%)
Purity Output Absolute mass fraction (%).Relative chromatographic purity (Area %).
Limit of Detection (LOD) Moderate ( μ M to mM range).High (Highly sensitive for UV-active trace impurities).
Impurity Identification High (Chemical shifts provide direct structural elucidation).Low (Requires coupling with Mass Spectrometry).
Sample Throughput Moderate (Extended acquisition times for complete T1​ relaxation).High (Highly amenable to autosampler automation).

Conclusion

For the rigorous validation of 5-Phenylthiazole-2-carbonitrile, relying on a single technique introduces blind spots. required for regulatory confidence and mass balance calculations, eliminating the need for a specific reference standard[6]. Conversely, that might fall below the NMR limit of detection[12]. By employing these orthogonal methods in tandem, researchers create a self-validating analytical package that guarantees the integrity of downstream synthetic and biological applications.

References

  • 8 - ResolveMass Laboratories

  • 3 - Emery Pharma

  • 13 - FUJIFILM Wako Chemicals 4.10 - ResolveMass Laboratories via YouTube 5.7 - Benchchem 6.4 - Benchchem

  • 5 - BIPM 8.11 - Benchchem 9.12 - PMC - NIH

  • 6 - ResolveMass Laboratories 11.1 - Chemsrc 12.9 - CLOCKSS

  • 2 - Benchchem

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Comparative

A Comparative Guide to the Structural and Electronic Properties of 5-Phenylthiazole-2-carbonitrile and its Oxazole Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry and materials science, the selection of a core heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and biological properties of a molecule. Among the plethora of available heterocycles, thiazoles and their oxazole bioisosteres stand out for their ubiquitous presence in a vast array of biologically active compounds and functional materials.[1] This guide provides an in-depth comparative analysis of 5-Phenylthiazole-2-carbonitrile and its corresponding oxazole analog, 5-phenyloxazole-2-carbonitrile. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced structural and electronic differences between these two scaffolds, supported by experimental data and computational insights. This will empower more informed decisions in the design of novel molecules with tailored properties.

The thiazole ring is a cornerstone in numerous pharmaceuticals, including antifungal and anticancer agents, owing to the unique electronic character of the sulfur atom which imparts favorable metabolic stability and target engagement profiles.[2][3] Conversely, the oxazole ring, with its more electronegative oxygen atom, offers a distinct electronic and conformational landscape, often leading to altered pharmacokinetic and pharmacodynamic profiles.[1] Understanding the subtle yet significant disparities between these bioisosteric rings is paramount for the rational design of next-generation therapeutics and advanced materials.

Synthetic Pathways: A Comparative Overview

The synthesis of 5-phenylthiazole-2-carbonitrile and 5-phenyloxazole-2-carbonitrile can be achieved through established synthetic methodologies, often involving cyclocondensation reactions. Below, we outline representative protocols for the synthesis of these target molecules, based on well-documented procedures for related analogs.

Experimental Protocol: Synthesis of 5-Phenylthiazole-2-carbonitrile

A plausible and efficient route to 5-phenylthiazole-2-carbonitrile is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound.[4]

Step-by-Step Methodology:

  • Preparation of Thiobenzamide: Thiobenzamide can be prepared from benzonitrile by reaction with hydrogen sulfide in the presence of a base, or from benzaldehyde and ammonium polysulfide.

  • α-Halogenation of a Ketone: A suitable α-haloketone, such as 2-bromo-1-phenylethan-1-one, is required. This can be synthesized by the bromination of acetophenone.

  • Cyclocondensation Reaction:

    • To a solution of thiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol, add 2-bromo-1-phenylethan-1-one (1.0 equivalent).

    • The reaction mixture is heated under reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-phenylthiazole.

  • Cyanation at the 2-position: The 2-position of the thiazole ring can be functionalized with a cyano group through a Sandmeyer-type reaction starting from 2-amino-5-phenylthiazole, or via palladium-catalyzed cyanation of a 2-halo-5-phenylthiazole intermediate.

Experimental Protocol: Synthesis of 5-Phenyloxazole-2-carbonitrile

The synthesis of 5-phenyloxazole-2-carbonitrile can be approached via the Robinson-Gabriel synthesis or the van Leusen reaction.[5]

Step-by-Step Methodology (Robinson-Gabriel approach):

  • Preparation of an α-acylamino ketone: This intermediate is prepared by the acylation of an α-amino ketone. For instance, 2-amino-1-phenylethanone can be acylated with a suitable acylating agent.

  • Cyclodehydration:

    • The α-acylamino ketone is treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to induce cyclization to the oxazole ring.

    • The reaction is typically heated to drive the dehydration process.

    • After cooling, the reaction mixture is carefully neutralized with a base, and the product is extracted with an organic solvent.

    • Purification by column chromatography affords the 5-phenyloxazole core.

  • Introduction of the Cyano Group: Similar to the thiazole analog, the 2-cyano group can be introduced via a Sandmeyer reaction from the corresponding 2-amino-5-phenyloxazole or by cyanation of a 2-halo-5-phenyloxazole.

G cluster_thiazole 5-Phenylthiazole-2-carbonitrile Synthesis cluster_oxazole 5-Phenyloxazole-2-carbonitrile Synthesis Thiobenzamide Thiobenzamide Hantzsch Hantzsch Synthesis Thiobenzamide->Hantzsch AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->Hantzsch Phenylthiazole 5-Phenylthiazole Hantzsch->Phenylthiazole Cyanation_T Cyanation Phenylthiazole->Cyanation_T Product_T 5-Phenylthiazole-2-carbonitrile Cyanation_T->Product_T AcylaminoKetone α-Acylamino Ketone RobinsonGabriel Robinson-Gabriel Synthesis AcylaminoKetone->RobinsonGabriel Phenyloxazole 5-Phenyloxazole RobinsonGabriel->Phenyloxazole Cyanation_O Cyanation Phenyloxazole->Cyanation_O Product_O 5-Phenyloxazole-2-carbonitrile Cyanation_O->Product_O

Caption: Comparative synthetic workflow for the target molecules.

Structural Analysis: A Tale of Two Heteroatoms

Parameter5-Phenylthiazole-2-carbonitrile (Predicted)5-Phenyloxazole-2-carbonitrile (Predicted)Rationale for Difference
C-S/C-O Bond Length ~1.72 Å~1.36 ÅThe C-S bond is significantly longer than the C-O bond due to the larger atomic radius of sulfur.
C=N Bond Length ~1.30 Å~1.30 ÅExpected to be similar in both heterocycles.
Ring Aromaticity More AromaticLess AromaticThe larger d-orbitals of sulfur can participate in π-conjugation, enhancing aromaticity compared to the more electronegative oxygen.
Phenyl Ring Dihedral Angle SmallerLargerThe longer C-S bond in the thiazole may allow for a more coplanar arrangement of the phenyl ring with the heterocyclic core to maximize conjugation.

Electronic Properties: The Influence of Electronegativity and Polarizability

The differing electronic properties of sulfur and oxygen are the primary drivers of the distinct chemical behavior of thiazoles and oxazoles. Oxygen is more electronegative than sulfur, leading to a more polarized C-O bond compared to the C-S bond. Conversely, sulfur is more polarizable, meaning its electron cloud is more easily distorted, which can influence intermolecular interactions.

Computational studies on related thiazole and oxazole systems provide valuable insights into their electronic landscapes.[8] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical determinants of a molecule's reactivity and its potential as an electronic material.[9][10]

Electronic PropertyThiazole Analog (Expected)Oxazole Analog (Expected)Implication
HOMO Energy HigherLowerThe thiazole is a better electron donor, making it more susceptible to electrophilic attack.
LUMO Energy LowerHigherThe thiazole is a better electron acceptor.
HOMO-LUMO Gap SmallerLargerThe smaller energy gap in the thiazole suggests it will absorb light at longer wavelengths and may exhibit enhanced charge transfer properties.[11][12]
Dipole Moment SmallerLargerThe greater electronegativity of oxygen in the oxazole leads to a larger overall molecular dipole moment.

Spectroscopic Characterization: Fingerprinting the Analogs

The unambiguous identification and characterization of the synthesized compounds rely on a suite of spectroscopic techniques. Below are the standard protocols for acquiring and interpreting the data for our target molecules.

Experimental Protocol: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Expected Differences: The protons and carbons on the thiazole ring are expected to be more shielded (appear at a lower ppm) compared to the oxazole analog due to the higher aromatic character of the thiazole ring.[13] The chemical shifts of the atoms adjacent to the heteroatom will be most affected.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Expected Differences: The C=N and C-S stretching vibrations in the thiazole will appear at different frequencies compared to the C=N and C-O stretches in the oxazole. The nitrile (C≡N) stretch should be present in both at approximately 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using Electrospray Ionization (ESI) or another soft ionization technique to determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry.

G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of the target molecules.

Comparative Functional Insights: Implications for Drug Design and Materials Science

The structural and electronic disparities between 5-phenylthiazole-2-carbonitrile and its oxazole counterpart can translate into significant differences in their biological activity and material properties.

  • In Medicinal Chemistry: The greater aromaticity and higher HOMO energy of the thiazole derivative may lead to enhanced π-π stacking interactions with biological targets and a greater propensity for metabolic oxidation at the sulfur atom. The more polar oxazole analog might exhibit improved aqueous solubility and different hydrogen bonding capabilities, which could alter its pharmacokinetic profile.[14]

  • In Materials Science: The smaller HOMO-LUMO gap of the thiazole derivative suggests its potential utility in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where efficient charge transport is crucial. The larger dipole moment of the oxazole analog could be advantageous in applications requiring high dielectric constant materials.

G cluster_thiazole Thiazole Analog cluster_oxazole Oxazole Analog Thiazole 5-Phenylthiazole-2-carbonitrile T_Props Higher HOMO Smaller HOMO-LUMO Gap More Aromatic Thiazole->T_Props T_Interaction Enhanced π-π Stacking T_Props->T_Interaction Target Biological Target (e.g., Enzyme Active Site) T_Interaction->Target Stronger Binding? Oxazole 5-Phenyloxazole-2-carbonitrile O_Props Lower HOMO Larger Dipole Moment Less Aromatic Oxazole->O_Props O_Interaction Altered H-Bonding Improved Solubility? O_Props->O_Interaction O_Interaction->Target Different Binding Mode?

Caption: Hypothetical comparison of interactions with a biological target.

Conclusion

This guide has provided a detailed comparative analysis of the structural and electronic properties of 5-phenylthiazole-2-carbonitrile and its oxazole analog. While they are isosteres, the substitution of sulfur with oxygen imparts distinct and predictable differences in their geometry, aromaticity, and electronic landscape. The thiazole derivative is expected to be more aromatic with a smaller HOMO-LUMO gap, suggesting greater potential for charge transfer applications and different modes of interaction with biological macromolecules. The oxazole analog, being more polar, may offer advantages in terms of solubility and hydrogen bonding capacity.

Ultimately, the choice between these two valuable scaffolds will depend on the specific application and the desired molecular properties. It is our hope that the insights and protocols provided herein will serve as a valuable resource for the rational design and development of novel, high-performance molecules.

References

  • Miar, M., et al. (2020). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[d] thiazole-2(3H)-imine and its para-substituted derivatives: Solvent and substituent effects. Journal of the Iranian Chemical Society, 17(10), 2549-2561.
  • BenchChem. (2025). A Comparative Guide to Oxazole- and Thiazole-Based Building Blocks in Medicinal Chemistry.
  • Sigma-Aldrich. 2-Amino-4-phenylthiazole-5-carbonitrile.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 595209, 5-Phenylthiazole.
  • Al-Otaibi, J. S., et al. (2023).
  • Hamed, F.I., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526.
  • Prieschl, M., et al. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters, 25(26), 4879–4883.
  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 294-311.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 589311, 5-Phenyl oxazole.
  • BenchChem. (2025).
  • Thomas, S., et al. (2018). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. CrystEngComm, 20(39), 5961-5970.
  • Panicker, C. Y., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29.
  • El-Gaby, M. S. A., et al. (2004). Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. Journal of Chemical Research, 2004(9), 602-604.
  • ChemicalBook. 2-(1-NAPHTHYL)-5-PHENYLOXAZOLE(846-63-9) 1H NMR.
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  • The Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(10), 8349-8356.
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  • ResearchGate. ¹H NMR spectrum of 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) azo dye in CDCl3.
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  • International Journal of Chemical Sciences. (2023). Synthesis, Characterization, DFT Studies, Molecular Docking and Antioxidant Activity of Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences, 21(1), 1-10.
  • El-Sayed, N. N. E., et al. (2012). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Journal of Heterocyclic Chemistry, 49(5), 1084-1090.
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Safety & Regulatory Compliance

Safety

5-Phenylthiazole-2-carbonitrile proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of heteroaromatic nitriles—such as 5-Phenylthiazole-2-carbonitrile —meets the highest standards of operational safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of heteroaromatic nitriles—such as 5-Phenylthiazole-2-carbonitrile —meets the highest standards of operational safety and environmental compliance. For researchers and drug development professionals, chemical disposal cannot be an afterthought; it must be a rigorously designed, self-validating system.

The following guide provides an in-depth, mechanistic approach to the safe handling, segregation, and disposal of 5-phenylthiazole-2-carbonitrile, ensuring that your laboratory operations remain safe, compliant, and scientifically sound.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. 5-Phenylthiazole-2-carbonitrile ( C10​H6​N2​S ) contains three critical structural features that dictate its end-of-life management:

  • The Nitrile Group (-C≡N): While covalently bound, nitriles can undergo hydrolysis under strongly acidic conditions, posing a latent risk of generating highly toxic hydrogen cyanide (HCN) gas.

  • The Thiazole Ring: Containing both nitrogen and sulfur heteroatoms, the thermal decomposition of this ring during incineration will release irritating and toxic gases, specifically nitrogen oxides (NOx) and sulfur oxides (SOx)[1].

  • The Phenyl Ring: The high carbon-to-hydrogen ratio of the aromatic system promotes heavy soot formation during combustion, requiring highly oxygenated incineration environments.

Because of these features, standard disposal via municipal waste or generic organic liquid streams is strictly prohibited. Uncleaned containers must be handled with the exact same precautions as the pure product itself.

HazardMechanism A 5-Phenylthiazole-2-carbonitrile (C10H6N2S) B Contact with Strong Acids A->B C Thermal Decomposition (>500°C) A->C D Hydrogen Cyanide (HCN) Release Risk B->D E NOx & SOx Gas Emissions C->E F Alkaline Scrubber Neutralization D->F E->F

Mechanistic pathways of 5-Phenylthiazole-2-carbonitrile degradation and required neutralization.

Quantitative Operational Data

To standardize your laboratory's approach, all quantitative safety parameters and waste categorizations are summarized below. These parameters ensure that your disposal systems are compatible with the physical properties of thiazole carbonitriles[2],.

Property / ParameterSpecification / CategorizationOperational Implication (Causality)
Chemical Formula C10​H6​N2​S Contains N and S; mandates flue gas scrubbing (NOx/SOx) during incineration.
Waste Classification Non-halogenated organicMust be strictly segregated from halogenated waste to maintain optimal incineration temperatures.
Incompatible Materials Strong acids, Strong oxidizersPrevents exothermic oxidation and the latent risk of HCN gas evolution.
Recommended PPE Nitrile gloves (≥0.11mm), Type P3 RespiratorPrevents dermal absorption and inhalation of fine, crystalline powders.
Extinguishing Media Dry chemical, CO2​ , Alcohol-resistant foamAvoid high-pressure water jets to prevent the dispersion of combustible dust.

Standard Operating Procedure: Waste Segregation

A self-validating disposal system begins at the bench. Because 5-phenylthiazole-2-carbonitrile is typically handled as a solid powder or dissolved in organic solvents for synthesis, waste streams must be immediately bifurcated.

WasteWorkflow A 5-Phenylthiazole-2-carbonitrile Waste B Solid Waste (Contaminated PPE/Powder) A->B C Liquid Waste (Solvent Dissolved) A->C D Incineration Container (Double-bagged) B->D E Non-Halogenated Organic Waste Carboy C->E F High-Temp Incineration (Flue Gas Scrubber for NOx/SOx) D->F E->F

Workflow for the segregation and high-temperature incineration of 5-Phenylthiazole-2-carbonitrile waste.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste Consolidation

Use this protocol for reaction filtrates, mother liquors, and solvent rinses containing the compound.

  • Verify pH Compatibility (Self-Validation Step): Before adding 5-phenylthiazole-2-carbonitrile solutions to the bulk waste carboy, test the carboy's current contents with pH paper. Ensure the pH is neutral or mildly alkaline (pH 7–9).

    • Causality: Introducing nitriles into an acidic waste carboy can protonate the nitrile group, leading to hydrolysis and the dangerous accumulation of HCN gas in the headspace.

  • Solvent Segregation: Confirm the waste carboy is designated strictly for Non-Halogenated Organics.

    • Causality: Mixing with halogenated waste alters the thermodynamics of the incineration process and drastically increases disposal costs.

  • Transfer and Seal: Use a grounded, static-dissipative funnel to transfer the solution. Seal the carboy immediately with a pressure-venting cap.

  • Secondary Containment: Place the carboy in a high-density polyethylene (HDPE) secondary containment tray to capture any accidental overflow.

Protocol B: Solid Waste and PPE Disposal

Use this protocol for empty vials, weighing boats, spatulas, and contaminated gloves.

  • Inactivation of Residual Powder: If weighing boats or spatulas contain visible bulk powder, rinse them with a compatible non-polar solvent (e.g., ethyl acetate) into the liquid waste container before routing the solid items to dry waste.

  • Double-Bagging: Place all contaminated solid items into a 4-mil thick transparent polyethylene hazardous waste bag. Twist and tape the neck of the bag securely to prevent dust aerosolization[2].

  • Secondary Containment: Place the primary bag into a rigid, secondary chemical waste box lined with a second polyethylene bag.

  • Regulatory Labeling: Affix a RCRA-compliant hazardous waste label specifying: "Toxic Solid Waste: Contains Thiazole Carbonitrile Derivatives. Incinerate Only." Dispose of contents via an approved waste disposal plant.

Emergency Spill Response

In the event of an accidental spill of 5-phenylthiazole-2-carbonitrile powder, immediate containment is required to prevent environmental contamination and respiratory exposure.

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the laboratory fume hood sashes are open to maximize room air turnover.

  • PPE Donning: Responders must wear a Type P3 particulate respirator, safety goggles, and double nitrile gloves.

  • Dry Containment (No Water): Do not use water to wash the spill, as this will spread the chemical and potentially contaminate drainage systems. Instead, cover the spill with a damp, liquid-absorbent material (e.g., Chemizorb®) to suppress dust generation.

  • Mechanical Collection: Use a non-sparking, anti-static plastic scoop to carefully lift the bound material. Transfer it into a wide-mouth glass or HDPE jar.

  • Decontamination: Wipe the affected surface with a paper towel soaked in acetone or ethyl acetate to dissolve trace residues, placing the used towels into the solid waste container.

  • Final Verification: Visually inspect the area under bright light to ensure no crystalline residue remains. Wash hands thoroughly after handling[1].

References

Sources

Handling

Personal protective equipment for handling 5-Phenylthiazole-2-carbonitrile

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a rigorous system of physical and chemical causality. When working with 5-Phenylthiazole-2-carbonitrile (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a rigorous system of physical and chemical causality. When working with 5-Phenylthiazole-2-carbonitrile (CAS 1316218-36-6) , researchers are handling a highly reactive intermediate frequently used in the synthesis of GPCR and membrane transporter ligands, such as 2-(Aminomethyl)-5-phenylthiazole Benchchem[1].

To handle this compound safely, we must understand the dual threat of its molecular architecture:

  • The Thiazole Core: This highly lipophilic moiety acts as a penetration enhancer, allowing the molecule to rapidly bypass standard dermal barriers and compromised PPE.

  • The Carbonitrile Group (-C≡N): While covalently stable under neutral conditions, organic nitriles are strictly incompatible with strong acids. Exposure to acidic environments can trigger exothermic hydrolysis and liberate highly toxic hydrogen cyanide (HCN) gas Santa Cruz Biotechnology[2]. Furthermore, systemic absorption can lead to in vivo enzymatic hydrolysis via cyanidase, converting the nitrile into free cyanide ions ATSDR[3].

The following guide establishes a self-validating operational framework for the safe handling, reaction, and disposal of 5-Phenylthiazole-2-carbonitrile.

I. Quantitative PPE Selection & Engineering Controls

Standard laboratory gloves are insufficient for this workflow. Because 5-Phenylthiazole-2-carbonitrile is typically dissolved in aggressive organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) during synthesis, PPE selection must account for the solvent's permeation rate. Standard nitrile gloves will fail in under one minute when exposed to DCM Duke University OESO[4].

PPE CategoryRequired SpecificationCausality / Scientific RationaleBreakthrough Time
Hand Protection Butyl Rubber Gloves (>15 mil thickness)Butyl rubber provides superior permeation resistance against chlorinated and polar aprotic solvents used to dissolve lipophilic thiazoles.> 480 mins (Butyl) vs. < 1 min (Standard Nitrile)
Eye & Face Chemical splash goggles + Polycarbonate face shieldProtects mucosal membranes from micro-splashes. The lipophilic nature of the compound allows for rapid tissue absorption upon contact.N/A
Respiratory Certified Chemical Fume Hood (80-120 fpm)Prevents inhalation of volatile cyano-derivatives. If working outside a hood is mandatory, use a NIOSH APF 50 respirator with OV/AG cartridges.N/A
Body Protection Flame-retardant lab coat (e.g., Nomex)Protects against secondary fires, particularly when reducing the carbonitrile group using highly reactive, moisture-sensitive hydrides.N/A

II. Operational Protocol: Safe Reduction of the Carbonitrile Group

A common procedure in drug development is the reduction of 5-Phenylthiazole-2-carbonitrile to a primary amine (2-(Aminomethyl)-5-phenylthiazole) Benchchem[1]. This protocol embeds self-validating safety checks to prevent toxic gas evolution.

Step 1: Inert Atmosphere Preparation

  • Action: Purge a flame-dried Schlenk flask with Argon.

  • Causality: Nitrile reductions require moisture-sensitive hydrides (e.g., LiAlH₄). Ambient moisture provides a proton source that prematurely quenches the hydride, generating explosive hydrogen gas and risking aerosolization of the nitrile compound.

Step 2: Solubilization

  • Action: Dissolve 5-Phenylthiazole-2-carbonitrile in anhydrous Tetrahydrofuran (THF).

  • Self-Validation: Visually inspect the solution. It must remain perfectly clear. Any turbidity indicates moisture contamination in the solvent, requiring immediate abortion of the reaction to prevent uncontrolled exotherms.

Step 3: Reagent Addition

  • Action: Cool the reaction vessel to 0°C using an ice bath. Add the reducing agent dropwise via a syringe pump.

  • Causality: The reduction of the carbonitrile triple bond is highly exothermic. Controlling the addition rate prevents thermal runaway, which could otherwise boil the solvent and volatilize the unreacted toxic nitrile into the fume hood environment.

Step 4: Alkaline Quench (Critical Safety Step)

  • Action: Quench the reaction strictly using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

  • Causality & Self-Validation: You must maintain a strictly alkaline pH (> 10) during the quench. Mixing organic nitriles with strong acids leads to extremely violent reactions and the liberation of lethal hydrogen cyanide (HCN) gas Santa Cruz Biotechnology[2]. Validation: Test the aqueous layer with pH paper before proceeding to extraction. If pH < 10, add additional NaOH before opening the flask to ambient air.

III. Emergency Spill Response & Disposal Logistics

Organic nitriles require strict segregation during disposal. Never dispose of 5-Phenylthiazole-2-carbonitrile waste in containers that hold acidic byproducts.

  • Disposal Plan: Collect all liquid waste, contaminated solvents, and initial aqueous washes in a dedicated, clearly labeled "Toxic Organic Nitrile Waste - ALKALINE ONLY" carboy. Maintain the waste pH > 10.

  • Spill Mitigation: In the event of a spill, avoid using acidic neutralizers. Apply dry absorbents (vermiculite or sand), collect using non-sparking tools, and decontaminate the surface with 70% ethanol followed by a strong soap solution to break down the lipophilic thiazole residue.

SpillResponse Start Spill Detected: 5-Phenylthiazole-2-carbonitrile Assess Assess Spill Volume & Location Start->Assess FumeHood Inside Fume Hood (< 100 mg) Assess->FumeHood Outside Outside Fume Hood or Large Quantity Assess->Outside PPE Don Appropriate PPE (Butyl Gloves, Respirator) FumeHood->PPE Evacuate Evacuate Lab & Notify EHS Outside->Evacuate Absorb Apply Dry Absorbent (Vermiculite/Sand) PPE->Absorb AvoidAcid CRITICAL: Avoid Acids (Prevents HCN Release) Absorb->AvoidAcid Collect Collect in Sealed Hazardous Waste Container AvoidAcid->Collect Decon Decontaminate Surface (70% Ethanol, then Soap) Collect->Decon

Workflow for 5-Phenylthiazole-2-carbonitrile spill containment and exposure mitigation.

IV. References

  • Benchchem - 2-(Aminomethyl)-5-phenylthiazole | 959026-08-5

  • Santa Cruz Biotechnology - Aminoacetonitrile Safety Data Sheet (Organic Nitrile Hazard Profile)

  • Agency for Toxic Substances and Disease Registry (ATSDR) - Toxicological Profile for Cyanide

  • Duke University Occupational and Environmental Safety Office - Chemical Safety Guidelines - Methylene Chloride/Dichloromethane

Sources

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